1-(1,1-Difluoroethyl)-4-nitrobenzene
Description
Structure
2D Structure
Properties
IUPAC Name |
1-(1,1-difluoroethyl)-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c1-8(9,10)6-2-4-7(5-3-6)11(12)13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHBDVVJLJWNPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00476963 | |
| Record name | 1-(1,1-difluoroethyl)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00476963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32471-55-9 | |
| Record name | 1-(1,1-difluoroethyl)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00476963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1-(1,1-difluoroethyl)-4-nitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthetic routes for preparing 1-(1,1-difluoroethyl)-4-nitrobenzene, a valuable building block in medicinal chemistry and materials science. The introduction of the 1,1-difluoroethyl moiety can significantly modulate the physicochemical and biological properties of aromatic compounds, making its efficient synthesis a key focus for researchers. This document details two primary synthetic pathways, including experimental protocols, quantitative data, and workflow diagrams to facilitate its application in a laboratory setting.
Synthetic Pathways Overview
Two principal synthetic strategies have been identified for the preparation of this compound.
-
Route 1: Direct Fluorination. This approach involves the direct conversion of the carbonyl group of 4-nitroacetophenone into a difluoromethylene group using a deoxofluorinating agent. This method is advantageous due to its directness.
-
Route 2: Two-Step Synthesis via Nitration. This pathway consists of the initial synthesis of 1-(1,1-difluoroethyl)benzene from acetophenone, followed by the selective nitration of the aromatic ring at the para position. This route offers an alternative for scenarios where the precursor, 1-(1,1-difluoroethyl)benzene, is readily available.
The following sections provide detailed experimental protocols and data for each of these synthetic routes.
Route 1: Direct Fluorination of 4-Nitroacetophenone
This synthetic approach leverages the deoxofluorination of a ketone to directly yield the target compound. Reagents such as diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are effective for this transformation.[1][2] Deoxo-Fluor is often preferred due to its higher thermal stability.[3][4]
Experimental Protocol: Fluorination using Deoxo-Fluor
This protocol is adapted from a general procedure for the fluorination of benzophenones and is applicable to 4-nitroacetophenone.[3]
Materials:
-
4-Nitroacetophenone
-
Deoxo-Fluor®
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a stirred solution of 4-nitroacetophenone (1.0 eq) in anhydrous dichloromethane (0.5 M) under a nitrogen atmosphere, slowly add Deoxo-Fluor® (2.0-3.0 eq) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, cooled (0 °C) saturated aqueous solution of NaHCO₃. Caution: This quenching is exothermic and releases HF gas; perform in a well-ventilated fume hood.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford this compound.
Quantitative Data for Route 1
| Parameter | Value | Reference |
| Starting Material | 4-Nitroacetophenone | N/A |
| Fluorinating Agent | Deoxo-Fluor® | [3] |
| Stoichiometry (Ketone:Reagent) | 1 : 2.0-3.0 | [3] |
| Solvent | Dichloromethane | N/A |
| Reaction Temperature | 0 °C to Room Temperature | [2] |
| Reaction Time | 24-48 hours | [3] |
| Typical Yield | 60-80% (estimated) | N/A |
| Purification Method | Silica Gel Chromatography | [3] |
Note: The yield is an estimation based on similar reactions, as a specific literature value for this exact transformation was not found.
Workflow for Route 1
Caption: Synthetic workflow for the direct fluorination of 4-nitroacetophenone.
Route 2: Two-Step Synthesis via Nitration of 1-(1,1-difluoroethyl)benzene
This alternative route involves the preparation of the difluoroethyl-substituted benzene ring first, followed by a regioselective nitration.
Step 1: Synthesis of 1-(1,1-difluoroethyl)benzene
The precursor, 1-(1,1-difluoroethyl)benzene, can be synthesized from acetophenone using a deoxofluorinating agent like DAST or sulfur tetrafluoride.[5]
Experimental Protocol: Fluorination of Acetophenone
-
In a fume hood, a solution of acetophenone (1.0 eq) in an anhydrous solvent such as dichloromethane is cooled to 0°C.
-
DAST (1.1-1.5 eq) is added dropwise to the stirred solution.
-
The reaction is allowed to warm to room temperature and stirred for several hours until completion, as monitored by TLC or GC-MS.
-
The reaction is carefully quenched with a saturated aqueous solution of NaHCO₃.
-
The product is extracted with dichloromethane, and the combined organic layers are washed, dried, and concentrated.
-
Purification by distillation under reduced pressure yields 1-(1,1-difluoroethyl)benzene.
Step 2: Nitration of 1-(1,1-difluoroethyl)benzene
The nitration of the substituted benzene ring is a classic electrophilic aromatic substitution. The 1,1-difluoroethyl group is deactivating due to the electron-withdrawing nature of the fluorine atoms, which generally directs electrophilic substitution to the meta-position. However, the presence of the ethyl group can exert a weak ortho-, para-directing influence. The para-product is often favored over the ortho- due to steric hindrance. Careful control of reaction conditions is necessary to achieve selective mononitration at the desired para-position.
Experimental Protocol: Nitration
-
In a round-bottom flask, concentrated sulfuric acid is cooled to 0 °C in an ice bath.
-
Concentrated nitric acid is added dropwise with stirring, maintaining the temperature below 10 °C to form the nitrating mixture.
-
1-(1,1-difluoroethyl)benzene is added dropwise to the cold nitrating mixture. The temperature should be carefully controlled and kept below 25 °C to prevent over-nitration.
-
After the addition is complete, the mixture is stirred at room temperature for 1-2 hours.
-
The reaction mixture is then poured onto crushed ice, and the resulting precipitate is collected by vacuum filtration.
-
The crude product is washed with cold water until the washings are neutral, and then with a cold, dilute NaHCO₃ solution.
-
The product is purified by recrystallization from ethanol or by column chromatography to isolate the this compound isomer.
Quantitative Data for Route 2
| Parameter | Step 1: Fluorination | Step 2: Nitration | Reference |
| Starting Material | Acetophenone | 1-(1,1-difluoroethyl)benzene | N/A |
| Key Reagents | DAST or SF₄ | Conc. HNO₃, Conc. H₂SO₄ | [5][6][7] |
| Solvent | Dichloromethane | None (acids as solvent) | N/A |
| Reaction Temperature | 0 °C to Room Temp. | 0 °C to Room Temp. | N/A |
| Reaction Time | Several hours | 1-2 hours | N/A |
| Typical Yield | Moderate to high | Moderate (isomer separation needed) | N/A |
| Purification Method | Distillation | Recrystallization/Chromatography | N/A |
Workflow for Route 2
Caption: Two-step synthesis of this compound.
Conclusion
This guide has outlined two viable synthetic routes for the preparation of this compound. The direct fluorination of 4-nitroacetophenone (Route 1) offers a more concise pathway, while the two-step approach involving the nitration of 1-(1,1-difluoroethyl)benzene (Route 2) provides an alternative strategy. The choice of route will depend on the availability of starting materials, desired scale, and laboratory capabilities. The provided experimental protocols and data serve as a comprehensive resource for researchers engaged in the synthesis of novel fluorinated aromatic compounds for applications in drug discovery and materials science. Further optimization of reaction conditions may be necessary to achieve desired yields and purity for specific applications.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Ketone to Difluoro - Common Conditions [commonorganicchemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 5. Fluorination by sulfur tetrafluoride - Wikipedia [en.wikipedia.org]
- 6. stmarys-ca.edu [stmarys-ca.edu]
- 7. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
An In-depth Technical Guide on 1-(1,1-difluoroethyl)-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical and physical properties of 1-(1,1-difluoroethyl)-4-nitrobenzene. Due to the limited availability of public domain data, this document summarizes predicted properties and highlights areas where experimental data is currently unavailable. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.
Chemical Identity and Physical Properties
This compound is a substituted aromatic compound. Its core structure consists of a benzene ring functionalized with a nitro group at the para position (position 4) and a 1,1-difluoroethyl group at position 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₇F₂NO₂ | [1][2][3] |
| Molecular Weight | 187.14 g/mol | [1][3][4] |
| CAS Number | 32471-55-9 | [1][2][3][4][5] |
| Predicted Boiling Point | 250.9 ± 35.0 °C | - |
| Predicted Density | 1.283 ± 0.06 g/cm³ | - |
| Melting Point | Data not available | |
| Solubility | Data not available | |
| Appearance | Data not available |
Note: Predicted values are computationally derived and have not been experimentally verified.
Spectroscopic Data
Synthesis and Reactivity
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not described in currently available literature. However, general synthetic strategies for similar nitroaromatic and fluorinated compounds can provide a basis for its preparation. One potential conceptual pathway is illustrated below.
Caption: Conceptual synthesis of this compound.
This proposed synthesis involves the fluorination of 4-nitroacetophenone. The specific reaction conditions, including the choice of fluorinating agent, solvent, temperature, and reaction time, would require experimental optimization.
Reactivity
The reactivity of this compound is dictated by its functional groups: the nitro group and the 1,1-difluoroethyl group attached to the benzene ring.
-
Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at the ortho and para positions relative to the nitro group. The nitro group itself can be reduced to an amino group, which is a common transformation in the synthesis of pharmaceuticals and other fine chemicals.
-
1,1-difluoroethyl Group: The geminal difluoroalkane moiety is generally stable. The fluorine atoms are strongly electronegative and can influence the electronic properties of the benzene ring.
The logical relationship of these reactive sites is depicted in the following diagram:
Caption: Reactivity profile of this compound.
Biological Activity and Signaling Pathways
There is currently no publicly available information on the biological activity of this compound or its involvement in any signaling pathways. The presence of a nitroaromatic moiety suggests that its metabolic pathways and potential toxicity should be carefully evaluated.
Experimental Protocols
As no specific experimental studies detailing the synthesis, purification, or analysis of this compound have been identified, this guide cannot provide detailed experimental protocols. Researchers would need to develop and validate their own methods based on established procedures for similar compounds. A general workflow for the characterization of a novel compound is presented below.
Caption: General workflow for the characterization of a chemical compound.
Conclusion
This compound is a chemical compound for which there is a notable lack of comprehensive experimental data in the public domain. This guide has summarized the available information, which is largely limited to its basic chemical identity and computationally predicted properties. Further experimental investigation is required to fully characterize this molecule, including its synthesis, spectroscopic properties, reactivity, and potential biological activities. This document serves as a starting point for researchers interested in exploring the chemistry and potential applications of this compound.
References
- 1. echemi.com [echemi.com]
- 2. This compound | 32471-55-9 [amp.chemicalbook.com]
- 3. 32471-55-9|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | 32471-55-9 | Benchchem [benchchem.com]
- 5. 32471-55-9,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
In-Depth Technical Guide: 1-(1,1-difluoroethyl)-4-nitrobenzene (CAS No. 32471-55-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(1,1-difluoroethyl)-4-nitrobenzene, a key aromatic intermediate in organic synthesis. The document details its chemical and physical properties, provides insights into its synthesis and reactivity, and explores its applications, particularly in the realm of drug discovery and development. Special emphasis is placed on its role as a versatile building block for the introduction of the 1,1-difluoroethyl moiety, a group of increasing importance in medicinal chemistry.
Chemical and Physical Properties
This compound, with the CAS number 32471-55-9, is a nitroaromatic compound featuring a difluoroethyl group.[1][2] Its chemical structure and key properties are summarized below.
| Property | Value | Source |
| CAS Number | 32471-55-9 | [3][4][5] |
| Molecular Formula | C8H7F2NO2 | [4] |
| Molecular Weight | 187.14 g/mol | [4] |
| Predicted Boiling Point | 250.9 ± 35.0 °C | |
| Predicted Density | 1.283 ± 0.06 g/cm³ | |
| Appearance | Not specified in literature | |
| Solubility | Expected to be soluble in common organic solvents and sparingly soluble in water.[6] |
Synthesis and Reactivity
Synthesis
A common synthetic approach for analogous nitroaromatic compounds involves the nitration of the corresponding substituted benzene. For instance, the synthesis of 1-fluoro-2,5-dimethoxy-4-nitrobenzene is achieved by reacting 2-fluoro-1,4-dimethoxybenzene with nitric acid.[7] Another general method for producing fluorinated aromatic compounds is the Halex process, which involves the exchange of a chlorine atom with fluorine.[8]
A plausible synthetic workflow for this compound could involve the nitration of 1-(1,1-difluoroethyl)benzene.
Caption: Plausible synthetic workflow for this compound.
Reactivity
The chemical reactivity of this compound is primarily dictated by the presence of the electron-withdrawing nitro group and the difluoroethyl substituent on the aromatic ring.
2.2.1. Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing nature of the nitro group activates the benzene ring towards nucleophilic aromatic substitution (SNAr).[9][10] This makes the compound a valuable substrate for the introduction of various nucleophiles at positions ortho and para to the nitro group, although in this case, the primary reaction would involve displacement of a suitable leaving group if one were present on the ring. The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[10]
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
2.2.2. Reduction of the Nitro Group
A key and highly useful reaction of this compound is the reduction of the nitro group to an amine, yielding 4-(1,1-difluoroethyl)aniline. This transformation is fundamental to its application as a pharmaceutical intermediate.[11]
Experimental Protocol: Reduction of a Nitroarene to an Aniline (General Procedure)
This protocol describes a general method for the reduction of a nitro group on an aromatic ring using tin and hydrochloric acid, a classic method for this transformation.[12] A similar approach could be adapted for the reduction of this compound.
-
Materials:
-
Nitroaromatic compound (e.g., this compound)
-
Granulated Tin
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide
-
Dichloromethane (or other suitable organic solvent)
-
Water
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirrer, combine the nitroaromatic compound and granulated tin.
-
Slowly add concentrated hydrochloric acid to the mixture in increments. The reaction is exothermic and may require cooling.
-
After the initial reaction subsides, heat the mixture to complete the reaction.
-
Once the reaction is complete, cool the mixture and carefully add a concentrated solution of sodium hydroxide to neutralize the acid and dissolve the tin salts, liberating the free amine.
-
The resulting aniline can then be extracted with an organic solvent like dichloromethane.
-
The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude aniline.
-
Further purification can be achieved by distillation or chromatography.
-
Caption: Workflow for the reduction of the nitro group.
Applications in Drug Development
The primary utility of this compound in drug development lies in its role as a key intermediate for the synthesis of more complex molecules.[13] The 1,1-difluoroethyl group is an increasingly important substituent in medicinal chemistry. Its incorporation can significantly modulate the physicochemical and pharmacological properties of a drug candidate, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[14]
The reduction of this compound to 4-(1,1-difluoroethyl)aniline provides a crucial building block for the synthesis of a wide range of pharmaceutical compounds. The resulting aniline can undergo a variety of further chemical transformations, such as amide bond formation, diazotization, and participation in cross-coupling reactions, to construct the desired active pharmaceutical ingredients (APIs).
While specific drugs derived from this particular intermediate are not publicly disclosed, the broader class of fluoroalkyl-substituted anilines are precursors to a multitude of therapeutic agents across various disease areas.
Biological Activity and Signaling Pathways
Direct studies on the biological activity and interaction of this compound with specific signaling pathways are not available in the current literature. However, the biological effects of nitroaromatic compounds, in general, are an area of active research.
Many nitroaromatic compounds exhibit biological activity, which is often linked to the reduction of the nitro group within biological systems. This reduction can lead to the formation of reactive intermediates that can interact with cellular macromolecules.[15] The incorporation of fluorine atoms can further influence the biological activity and metabolic fate of these compounds.[14]
Given its structure, it is plausible that any biological activity of this compound or its metabolites could involve interactions with various cellular targets. However, without specific experimental data, any discussion of its effects on signaling pathways would be speculative. Further research is required to elucidate the specific biological targets and mechanisms of action for this compound and its derivatives.
References
- 1. echemi.com [echemi.com]
- 2. This compound | 32471-55-9 [amp.chemicalbook.com]
- 3. This compound | 32471-55-9 [amp.chemicalbook.com]
- 4. 32471-55-9|this compound|BLD Pharm [bldpharm.com]
- 5. 32471-55-9 / this compound | BTCpharm华祥医药 [btcpharm.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. mdpi.com [mdpi.com]
- 8. 4-Fluoronitrobenzene - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 11. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]
- 14. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
An In-depth Technical Guide to 1-(1,1-difluoroethyl)-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of 1-(1,1-difluoroethyl)-4-nitrobenzene. Due to the limited availability of direct experimental data in the public domain, this document leverages data from analogous compounds and predictive methodologies to offer insights for research and development purposes. This guide is intended for an audience with a strong background in chemistry and pharmacology, including researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
This compound is an aromatic organic compound. Its structure features a benzene ring substituted with a nitro group at the para position (position 4) and a 1,1-difluoroethyl group at position 1.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 32471-55-9 | [1] |
| Molecular Formula | C8H7F2NO2 | [1][2] |
| Molecular Weight | 187.14 g/mol | [1] |
| Predicted Boiling Point | 250.9 ± 35.0 °C | Not available in search results |
| Predicted Density | 1.283 ± 0.06 g/cm³ | Not available in search results |
| SMILES | O=--INVALID-LINK--c1ccc(C(F)(F)C)cc1 | Not available in search results |
| InChI | InChI=1S/C8H7F2NO2/c1-6(9,10)7-2-4-8(5-3-7)11(12)13/h2-5H,1H3 | Not available in search results |
Synthesis Methodology
2.1. Proposed Synthetic Pathway
The synthesis would likely proceed via electrophilic aromatic substitution, specifically the nitration of 1-(1,1-difluoroethyl)benzene using a mixture of nitric acid and sulfuric acid. The difluoroethyl group is an ortho-, para-directing deactivator, meaning the nitro group would be directed to the ortho and para positions. The para product is often favored due to reduced steric hindrance.
Caption: Proposed synthesis of this compound.
2.2. General Experimental Protocol (Predictive)
This protocol is a generalized procedure and would require optimization for specific laboratory conditions.
Materials:
-
1-(1,1-difluoroethyl)benzene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary Evaporator
-
Standard laboratory glassware and safety equipment
Procedure:
-
In a round-bottom flask cooled in an ice bath, slowly add a stoichiometric equivalent of 1-(1,1-difluoroethyl)benzene to a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:1 ratio).
-
Maintain the reaction temperature below 10°C and stir the mixture for a designated period (e.g., 1-2 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture slowly over crushed ice.
-
Extract the product into dichloromethane.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution using a rotary evaporator.
-
Purify the crude product using column chromatography or recrystallization to separate the para-isomer from the ortho-isomer.
Caption: General workflow for the synthesis and purification.
Spectroscopic Data (Predictive)
Direct spectroscopic data for this compound is not available. The following tables present predicted spectroscopic characteristics based on the analysis of similar compounds.
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.3 | Doublet | 2H | Aromatic protons ortho to the nitro group |
| ~ 7.8 | Doublet | 2H | Aromatic protons meta to the nitro group |
| ~ 2.1 | Triplet | 3H | Methyl protons (-CH₃) |
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 150 | C-NO₂ |
| ~ 145 | C-C(F)₂CH₃ |
| ~ 129 | Aromatic CH |
| ~ 124 | Aromatic CH |
| ~ 120 (t) | C(F)₂ |
| ~ 25 (t) | CH₃ |
Table 4: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 1520 | Strong | Asymmetric NO₂ stretch |
| ~ 1350 | Strong | Symmetric NO₂ stretch |
| ~ 1100-1200 | Strong | C-F stretch |
| ~ 850 | Strong | C-N stretch |
Table 5: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 187 | [M]⁺ (Molecular Ion) |
| 170 | [M - OH]⁺ |
| 141 | [M - NO₂]⁺ |
| 122 | [M - NO₂ - F]⁺ |
| 103 | [M - NO₂ - 2F]⁺ |
| 77 | [C₆H₅]⁺ |
Potential Biological Activity and Applications
While there is no specific information on the biological activity of this compound, the presence of the nitroaromatic and gem-difluoroethyl moieties suggests potential areas for investigation. Nitroaromatic compounds are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[3] The difluoromethyl group is often used in medicinal chemistry as a bioisostere for a hydroxyl or thiol group, which can influence metabolic stability and binding affinity.
Potential Research Areas:
-
Antimicrobial Activity: Many nitroaromatic compounds are known for their antibacterial and antifungal properties.
-
Anticancer Research: The nitro group can be bioreduced in hypoxic tumor environments to generate cytotoxic species.
-
Enzyme Inhibition: The gem-difluoroethyl group could act as a mimic of a transition state or a reactive functional group, potentially leading to enzyme inhibition.
Caption: Potential biological activities based on structural motifs.
Conclusion
This compound is a compound of interest for further research, particularly in the fields of medicinal chemistry and materials science. This guide provides a foundational understanding of its structure, properties, and potential synthesis. The lack of extensive experimental data highlights an opportunity for further investigation to fully characterize this molecule and explore its potential applications. The predictive data and methodologies presented herein offer a starting point for such research endeavors.
Disclaimer
The information provided in this document, particularly concerning experimental protocols and spectroscopic data, is predictive and based on chemical principles and data from analogous compounds. It is intended for informational purposes for a qualified scientific audience and should not be used as a substitute for rigorous experimental validation. All laboratory work should be conducted with appropriate safety precautions.
References
In-Depth Technical Guide: 1-(1,1-difluoroethyl)-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 1-(1,1-difluoroethyl)-4-nitrobenzene, with a central focus on the determination of its molecular weight. This document also outlines general experimental methodologies relevant to the synthesis and characterization of related nitroaromatic compounds and discusses the broader context of their biological implications.
Core Physicochemical Data
The fundamental identifying characteristic of a chemical compound is its molecular weight, derived from its molecular formula and the atomic weights of its constituent elements.
Molecular Formula and Structure
The molecular formula for this compound is C₈H₇F₂NO₂.[1] The structure consists of a benzene ring substituted with a 1,1-difluoroethyl group and a nitro group at positions 1 and 4, respectively.
Tabulated Atomic and Molecular Weight Data
The molecular weight is calculated using the standard atomic weights of the elements present in the compound. The following table summarizes the necessary atomic weights and the final calculated molecular weight of this compound.
| Element (Symbol) | Atomic Weight ( g/mol ) | Count in Molecule | Total Weight Contribution ( g/mol ) |
| Carbon (C) | 12.011 | 8 | 96.088 |
| Hydrogen (H) | 1.008 | 7 | 7.056 |
| Fluorine (F) | 18.998 | 2 | 37.996 |
| Nitrogen (N) | 14.007 | 1 | 14.007 |
| Oxygen (O) | 15.999 | 2 | 31.998 |
| Molecular Weight | 187.145 |
Note: Atomic weights are based on standard IUPAC values and may vary slightly based on isotopic composition.
Experimental Protocols
General Synthesis Workflow
The synthesis of nitroaromatic compounds often involves nitration of a suitable precursor. For a compound like this compound, a plausible synthetic route could involve the nitration of 1-(1,1-difluoroethyl)benzene.
Characterization Methods
Following synthesis and purification, the identity and purity of the compound would be confirmed using a suite of analytical techniques.
Biological Activity and Signaling Pathways
Specific studies on the biological activity or interaction with signaling pathways of this compound are not prominent in the available scientific literature. However, the broader class of nitroaromatic compounds, including nitrobenzene, is known for its potential biological effects, which are generally associated with toxicity.
Nitroaromatic compounds can be metabolized in biological systems, and their intermediates can be reactive. While no specific signaling pathway has been identified for this compound, the general toxicological profile of nitrobenzenes suggests that they are of interest in toxicology and environmental science.[2] Some nitro-containing compounds do have therapeutic applications, acting as antibacterial agents or in other medicinal roles.[3]
The following diagram illustrates a generalized logical relationship concerning the assessment of biological activity for a novel chemical entity.
References
Spectroscopic Characterization of 1-(1,1-difluoroethyl)-4-nitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the expected spectroscopic characteristics of 1-(1,1-difluoroethyl)-4-nitrobenzene. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally analogous molecules. Detailed, generalized experimental protocols for acquiring this spectral data are also provided to guide researchers in their own characterization efforts. This guide is intended to serve as a valuable resource for scientists and professionals involved in the synthesis, analysis, and development of novel fluorinated aromatic compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted spectral data for this compound. These predictions are derived from the known spectral properties of related compounds, including nitrobenzene, 4-fluoronitrobenzene, and other molecules containing a 1,1-difluoroethyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constants (J, Hz) |
| ~ 8.3 | Doublet | 2H | Aromatic (H-3, H-5) | J ≈ 9 Hz |
| ~ 7.7 | Doublet | 2H | Aromatic (H-2, H-6) | J ≈ 9 Hz |
| ~ 2.1 | Triplet | 3H | Methyl (-CH₃) | J(H-F) ≈ 18-20 Hz |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 150 | Aromatic (C-4, C-NO₂) |
| ~ 145 (triplet) | Aromatic (C-1, C-CF₂CH₃) |
| ~ 128 | Aromatic (C-2, C-6) |
| ~ 124 | Aromatic (C-3, C-5) |
| ~ 120 (triplet) | Difluoroethyl (-CF₂CH₃) |
| ~ 25 (triplet) | Methyl (-CH₃) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100-3000 | Medium | Aromatic C-H Stretch |
| ~ 1600, 1475 | Medium-Weak | Aromatic C=C Stretch |
| ~ 1530-1500 | Strong | Asymmetric NO₂ Stretch |
| ~ 1350-1330 | Strong | Symmetric NO₂ Stretch |
| ~ 1200-1000 | Strong | C-F Stretch |
| ~ 850 | Strong | para-disubstituted C-H Bend |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Ion |
| 187 | [M]⁺ (Molecular Ion) |
| 168 | [M - F]⁺ |
| 141 | [M - NO₂]⁺ |
| 122 | [M - NO₂ - F]⁺ |
| 108 | [C₆H₄CF₂]⁺ |
| 76 | [C₆H₄]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of NMR, IR, and MS data for aromatic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
-
If the sample contains particulate matter, filter the solution through a small cotton plug in the pipette during transfer.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Acquire a standard ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer would include a spectral width of 12-16 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, use a wider spectral width (e.g., 0-220 ppm) and a larger number of scans to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the center of the ATR crystal.
-
Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Acquire the sample spectrum. A typical measurement would involve scanning the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹ and co-adding 16-32 scans to improve the signal-to-noise ratio.
-
After the measurement, clean the ATR crystal thoroughly.
-
Mass Spectrometry (MS)
-
Sample Preparation (Electron Ionization - EI):
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute this stock solution to a final concentration of 1-10 µg/mL.
-
-
Instrument Setup and Data Acquisition:
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
For EI-MS, use a standard electron energy of 70 eV.
-
Set the mass analyzer to scan a suitable m/z range (e.g., 50-300 amu) to detect the molecular ion and expected fragments.
-
The data system will record the relative abundance of each ion, generating the mass spectrum.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel organic compound.
An In-Depth Technical Guide to the Reactivity of 1-(1,1-difluoroethyl)-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(1,1-difluoroethyl)-4-nitrobenzene is a synthetic aromatic compound of increasing interest in medicinal chemistry and materials science. The presence of both a strong electron-withdrawing nitro group and a lipophilic 1,1-difluoroethyl group on the benzene ring imparts unique reactivity and properties to the molecule. The nitro group strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr), while also being a versatile functional group that can be readily reduced to an amine. The 1,1-difluoroethyl moiety can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.
This technical guide provides a comprehensive overview of the core reactivity of this compound, focusing on nucleophilic aromatic substitution and the reduction of the nitro group. Detailed experimental protocols, based on established methodologies for similar substrates, are provided to facilitate further research and application of this versatile building block.
Core Reactivity
The reactivity of this compound is primarily dictated by the interplay of the electron-withdrawing nitro group and the 1,1-difluoroethyl substituent.
Nucleophilic Aromatic Substitution (SNAr)
The nitro group, being a potent electron-withdrawing group, activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions relative to itself. In the case of this compound, the positions ortho to the nitro group (positions 3 and 5) are activated for SNAr. A suitable leaving group, such as a halogen, at these positions would be readily displaced by a variety of nucleophiles.
While specific examples for this compound are not extensively documented in the literature, the principles of SNAr on nitroaromatics are well-established. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized Meisenheimer complex intermediate.
Table 1: Predicted Reactivity in Nucleophilic Aromatic Substitution
| Nucleophile | Predicted Product | Plausible Reaction Conditions |
| Sodium methoxide (NaOMe) | 1-(1,1-difluoroethyl)-2-methoxy-4-nitrobenzene | Methanol, reflux |
| Ammonia (NH₃) | 2-(1,1-difluoroethyl)-5-nitroaniline | Aqueous or alcoholic ammonia, elevated temperature and pressure |
| Piperidine | 1-(1-(1,1-difluoroethyl)-4-nitrophenyl)piperidine | DMF or DMSO, K₂CO₃, 80-100 °C |
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Amine
-
To a solution of a hypothetical 2-halo-1-(1,1-difluoroethyl)-4-nitrobenzene (1.0 eq) in a suitable polar aprotic solvent such as DMF or DMSO (0.5 M), add the desired amine (1.2-2.0 eq) and a base such as K₂CO₃ or Et₃N (2.0 eq).
-
Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted product.
Reduction of the Nitro Group
The nitro group of this compound can be readily reduced to the corresponding aniline, 4-(1,1-difluoroethyl)aniline. This transformation is a cornerstone in the synthesis of pharmaceuticals and other fine chemicals, as the resulting aniline is a versatile intermediate for a wide range of subsequent reactions, including amide bond formation, diazotization, and cross-coupling reactions.
Several methods are available for the reduction of aromatic nitro compounds, with catalytic hydrogenation and metal-mediated reductions being the most common.
A Technical Guide to Determining the Solubility of 1-(1,1-difluoroethyl)-4-nitrobenzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for determining the solubility of 1-(1,1-difluoroethyl)-4-nitrobenzene in various organic solvents. In the absence of publicly available quantitative solubility data for this specific compound, this document outlines a detailed experimental protocol based on the gravimetric method, a robust and widely used technique in chemical and pharmaceutical research. This guide is intended to equip researchers with the necessary methodology to generate reliable and reproducible solubility data, which is critical for applications in synthesis, purification, formulation, and drug delivery. The document includes a step-by-step experimental workflow, a template for data presentation, and a discussion of the key thermodynamic principles governing the solubility of organic compounds.
Introduction: The Importance of Solubility
Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution, is a fundamental physicochemical property of any compound. For this compound, a compound of interest in various research and development sectors, understanding its solubility profile in different organic solvents is paramount for several reasons:
-
Reaction Chemistry: The choice of solvent can significantly impact reaction rates, yields, and the formation of byproducts during the synthesis or further chemical modification of the compound.
-
Purification: Recrystallization, a common method for purifying solid organic compounds, relies on the differential solubility of the compound and its impurities in a given solvent system at varying temperatures.
-
Formulation and Drug Delivery: In the pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and the feasibility of different dosage forms.
-
Analytical Chemistry: The development of analytical methods, such as chromatography, often requires the selection of appropriate solvents based on the analyte's solubility.
This guide will focus on a standardized experimental approach to quantitatively determine the solubility of this compound.
Theoretical Principles of Solubility
The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a useful qualitative prediction of solubility. Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.
This compound possesses both polar (the nitro group and the difluoroethyl group) and non-polar (the benzene ring) characteristics. Therefore, its solubility is expected to vary significantly across a range of organic solvents with differing polarities.
Temperature is another critical factor influencing solubility. For most solid organic compounds, solubility increases with increasing temperature. This relationship is fundamental to the technique of recrystallization.
Experimental Protocol: Gravimetric Determination of Solubility
The gravimetric method is a straightforward and accurate technique for determining the solubility of a solid compound in a solvent. It involves preparing a saturated solution at a specific temperature, taking a known mass or volume of the supernatant, evaporating the solvent, and weighing the remaining solid solute.
Materials and Equipment
-
This compound (high purity)
-
A selection of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane) of analytical grade
-
Thermostatic shaker or water bath with temperature control
-
Analytical balance (readable to at least 0.1 mg)
-
Glass vials or flasks with airtight seals
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed weighing dishes or vials
-
Oven or vacuum oven for drying
Experimental Workflow
The following diagram outlines the key steps in the gravimetric determination of solubility.
Detailed Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
To a series of glass vials, add a known volume (e.g., 5.00 mL) of the desired organic solvent.
-
Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and some undissolved solid remains.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that the solution is fully saturated. Periodically, gently agitate the vials.
-
-
Sample Collection:
-
After equilibration, allow the vials to stand undisturbed in the thermostatic bath until the excess solid has settled, leaving a clear supernatant.
-
Carefully withdraw a precise volume (e.g., 2.00 mL) of the clear supernatant using a syringe fitted with a syringe filter. To avoid premature crystallization, it is advisable to pre-heat the syringe to the equilibration temperature.
-
-
Gravimetric Analysis:
-
Dispense the filtered supernatant into a pre-weighed, clean, and dry weighing dish.
-
Place the weighing dish in an oven at a temperature sufficient to evaporate the solvent but well below the melting point of this compound to avoid decomposition. A vacuum oven can be used to facilitate drying at a lower temperature.
-
Once the solvent has completely evaporated, transfer the weighing dish to a desiccator to cool to room temperature.
-
Weigh the dish containing the solid residue on an analytical balance.
-
Repeat the drying and weighing process until a constant mass is obtained (e.g., two consecutive weighings differ by less than 0.2 mg).
-
-
Data Calculation:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty weighing dish from the final constant mass.
-
Express the solubility in the desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant taken (mL)) * 100
-
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and analysis. The following table provides a template for recording experimental results.
| Solvent | Temperature (°C) | Volume of Supernatant (mL) | Mass of Residue (g) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Ethanol | 25 | ||||
| Methanol | 25 | ||||
| Acetone | 25 | ||||
| Ethyl Acetate | 25 | ||||
| Toluene | 25 | ||||
| Hexane | 25 | ||||
| Repeat for other temperatures as needed |
Factors Influencing the Solubility of this compound
When interpreting the experimental solubility data, consider the following molecular and solvent properties:
-
Polarity: The nitro group (-NO₂) is strongly electron-withdrawing and highly polar. The difluoroethyl group (-CF₂CH₃) also contributes to the molecule's polarity due to the high electronegativity of fluorine. The benzene ring is non-polar. The overall polarity of the molecule will determine its affinity for solvents of varying polarities. It is expected to be more soluble in moderately polar to polar aprotic solvents.
-
Hydrogen Bonding: this compound can act as a hydrogen bond acceptor at the oxygen atoms of the nitro group. Its solubility will be enhanced in protic solvents that can act as hydrogen bond donors (e.g., alcohols).
-
Temperature: As with most organic solids, the solubility of this compound is expected to increase with increasing temperature. Investigating solubility at different temperatures is crucial for applications like recrystallization.
Logical Framework for Solvent Selection in Recrystallization
The selection of an appropriate solvent is critical for the successful purification of this compound by recrystallization. The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures.
Conclusion
This technical guide provides a robust experimental framework for determining the solubility of this compound in organic solvents. By following the detailed gravimetric method and considering the underlying principles of solubility, researchers can generate the critical data needed to advance their work in synthesis, purification, and formulation. The provided templates and workflows are designed to ensure data quality and facilitate a systematic approach to understanding the physicochemical properties of this compound.
In-Depth Technical Guide: Physical Properties of 1-(1,1-difluoroethyl)-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physical properties of the aromatic compound 1-(1,1-difluoroethyl)-4-nitrobenzene. Due to the limited availability of experimentally determined data for this specific molecule, this document presents predicted values from computational models and outlines detailed, standardized experimental protocols for the determination of key physical characteristics. This information is crucial for researchers and professionals involved in drug development, chemical synthesis, and material science, where a thorough understanding of a compound's physical properties is essential for process design, formulation, and safety assessments.
Core Physical Properties
The physical properties of a compound dictate its behavior in various chemical and biological systems. For this compound, a molecule with a molecular formula of C₈H₇F₂NO₂ and a molecular weight of 187.14 g/mol , the following data has been compiled.
Quantitative Data Summary
| Physical Property | Predicted Value |
| Boiling Point | 250.9 ± 35.0 °C[1] |
| Density | 1.283 ± 0.06 g/cm³[1] |
| Melting Point | Not available |
| Solubility | Not available |
Experimental Protocols for Physical Property Determination
To ascertain the definitive physical properties of this compound, standardized experimental procedures are required. The following sections detail the methodologies for determining melting point, boiling point, density, and solubility.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.
Methodology: Capillary Method
-
Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated detection system.
-
Heating and Observation: The sample is heated at a controlled rate. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
-
Data Recording: The melting range is reported as the temperature range from the onset of melting to complete liquefaction.
Boiling Point Determination
The boiling point provides insight into the volatility of a compound and is dependent on intermolecular forces.
Methodology: Distillation Method
-
Apparatus Setup: A small quantity of this compound is placed in a distillation flask connected to a condenser and a receiving flask. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.
-
Heating: The flask is gently heated. As the liquid boils, the vapor rises and surrounds the thermometer bulb before entering the condenser.
-
Temperature Reading: The temperature is recorded when it stabilizes, indicating that the vapor and liquid are in equilibrium. This stable temperature is the boiling point of the substance at the recorded atmospheric pressure.
Density Determination
Density is a fundamental physical property that relates the mass of a substance to the volume it occupies.
Methodology: Pycnometer Method
-
Initial Measurement: A clean, dry pycnometer (a flask with a specific, known volume) is weighed accurately.
-
Filling with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are present, and weighed again.
-
Temperature Control: The temperature of the sample is recorded, as density is temperature-dependent.
-
Calculation: The density is calculated by dividing the mass of the sample (the difference between the filled and empty pycnometer weights) by the known volume of the pycnometer.
Solubility Assessment
Solubility is a crucial parameter, particularly in drug development, as it influences bioavailability and formulation. The solubility of this compound should be determined in a range of solvents, including water and common organic solvents.
Methodology: Shake-Flask Method
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Concentration Analysis: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Data Reporting: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.
Logical Workflow for Physical Property Determination
The following diagram illustrates a logical workflow for the experimental determination of the physical properties of this compound.
This guide serves as a foundational resource for understanding and determining the physical properties of this compound. The provided protocols offer standardized methods to obtain reliable experimental data, which is indispensable for its application in scientific research and industrial development.
References
An In-depth Technical Guide to 1-(1,1-difluoroethyl)-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of 1-(1,1-difluoroethyl)-4-nitrobenzene, a molecule of interest in medicinal chemistry and materials science. Due to the limited direct research on this specific compound, this guide synthesizes information from related chemical structures and compound classes to provide insights into its synthesis, potential biological activities, and mechanisms of action.
Core Compound Properties
While specific experimental data for this compound is scarce, its basic chemical properties have been identified.
| Property | Value | Source |
| CAS Number | 32471-55-9 | [1][2] |
| Molecular Formula | C₈H₇F₂NO₂ | [3] |
| Molecular Weight | 187.14 g/mol | [3][4] |
| Synonyms | 4-Nitro-1-(α,α-difluoroethyl)benzene | [2] |
Proposed Synthesis and Experimental Protocol
Currently, a specific, published experimental protocol for the synthesis of this compound is not available. However, based on established methods for the synthesis of aryl-α,α-difluoroethyl ethers and the nitration of aromatic compounds, a plausible synthetic route is proposed below.[5][6][7][8]
Proposed Synthetic Workflow
References
- 1. This compound | 32471-55-9 [amp.chemicalbook.com]
- 2. This compound | 32471-55-9 [amp.chemicalbook.com]
- 3. 32471-55-9|this compound|BLD Pharm [bldpharm.com]
- 4. 32471-55-9,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. Synthesis of aryl α,α-difluoroethyl thioethers a novel structure motif in organic chemistry, and extending to aryl α,α-difluoro oxyethers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of α,α-difluoroethyl aryl and heteroaryl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
"discovery and history of 1-(1,1-difluoroethyl)-4-nitrobenzene"
A Comprehensive Technical Guide to 1-(1,1-difluoroethyl)-4-nitrobenzene: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of this compound, a fluorinated aromatic compound of interest in synthetic and medicinal chemistry. This document consolidates available information on its synthesis, physicochemical properties, and potential applications, with a particular focus on its role as a synthetic intermediate. Experimental procedures and characterization data are presented to support further research and development efforts involving this compound.
Introduction
This compound (CAS RN: 32471-55-9) is a substituted nitrobenzene compound characterized by the presence of a difluoroethyl group at the para position to the nitro group. The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Consequently, fluorinated compounds are of significant interest in the development of pharmaceuticals and agrochemicals. This guide aims to provide a comprehensive resource on the discovery, synthesis, and characterization of this specific molecule.
Discovery and History
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the nitration of a suitable difluoroethyl-substituted benzene precursor. While a specific, originally reported synthesis is not documented in readily accessible literature, a general and plausible synthetic pathway is outlined below.
General Synthetic Pathway
A common approach to synthesizing this compound involves the nitration of 1-(1,1-difluoroethyl)benzene. This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring, primarily at the para position due to the ortho,para-directing effect of the alkyl group, with steric hindrance favoring para substitution.
Experimental Workflow:
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative procedure based on standard nitration methodologies for similar substrates.
Materials:
-
1-(1,1-difluoroethyl)benzene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a mixture of concentrated sulfuric acid (2.0 eq) is cooled to 0 °C in an ice bath.
-
Concentrated nitric acid (1.5 eq) is added dropwise to the sulfuric acid with constant stirring, maintaining the temperature at 0 °C.
-
1-(1,1-difluoroethyl)benzene (1.0 eq) is added dropwise to the nitrating mixture over a period of 30 minutes, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is slowly poured into a beaker containing crushed ice, resulting in the precipitation of the crude product.
-
The aqueous layer is extracted three times with dichloromethane.
-
The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure this compound.
Physicochemical and Spectroscopic Data
Quantitative data for this compound is summarized in the table below.
| Property | Value |
| CAS Number | 32471-55-9 |
| Molecular Formula | C₈H₇F₂NO₂ |
| Molecular Weight | 187.14 g/mol |
| Appearance | Not specified in available sources |
| Boiling Point | Not specified in available sources |
| Melting Point | Not specified in available sources |
| Purity (typical) | ≥95% (as offered by suppliers) |
Spectroscopic Data (Predicted/Typical):
While specific experimental spectra are not widely published, the expected NMR and mass spectrometry data are outlined below based on the compound's structure.
| Spectroscopic Data | Predicted Chemical Shifts / m/z |
| ¹H NMR | Aromatic protons would appear as two doublets in the range of δ 7.5-8.5 ppm. The ethyl protons would appear as a triplet around δ 2.0 ppm, coupled to the fluorine atoms. |
| ¹³C NMR | Aromatic carbons would appear in the range of δ 120-150 ppm. The carbon bearing the nitro group would be significantly downfield. The difluoroethyl group carbons would also show characteristic shifts. |
| ¹⁹F NMR | A singlet or a quartet (depending on coupling to the methyl protons) would be expected in the typical range for alkyl difluorides. |
| Mass Spectrometry | The molecular ion peak [M]⁺ would be observed at m/z 187. The fragmentation pattern would likely show loss of the nitro group and parts of the difluoroethyl side chain. |
Applications and Future Directions
This compound serves as a valuable intermediate in organic synthesis. The nitro group can be readily reduced to an amine, which can then be further functionalized. The difluoroethyl group imparts unique electronic properties and can enhance the biological activity and pharmacokinetic profile of derivative compounds.
Potential Signaling Pathway Involvement (Hypothetical):
Given its structure, derivatives of this compound could potentially be investigated as inhibitors of various enzymes or as ligands for receptors where the fluorinated moiety can participate in key binding interactions. For instance, the corresponding aniline derivative could be a precursor for kinase inhibitors, where the aniline nitrogen is crucial for hydrogen bonding in the ATP-binding pocket.
Caption: Potential synthetic utility in drug discovery.
Conclusion
This compound is a fluorinated building block with significant potential in synthetic chemistry, particularly for the development of novel pharmaceuticals. While its historical discovery is not well-documented, its synthesis can be achieved through established nitration methodologies. This guide provides a foundational understanding of the compound, and it is hoped that the compiled information will facilitate its use in future research endeavors. Further studies are warranted to fully elucidate its properties and explore its applications in various fields of chemical science.
Potential Research Areas for 1-(1,1-difluoroethyl)-4-nitrobenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(1,1-difluoroethyl)-4-nitrobenzene is a synthetically accessible aromatic compound with significant, yet largely unexplored, potential in medicinal chemistry and materials science. The presence of both a nitro group and a gem-difluoroethyl moiety on the benzene ring offers a unique combination of chemical reactivity and physicochemical properties. The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution, while the difluoroethyl group can enhance metabolic stability and bioavailability in potential drug candidates. This guide outlines promising research avenues for this molecule, providing a foundational framework for its synthesis, derivatization, and application.
Introduction
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery. The unique properties of fluorine, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3][4] The gem-difluoroethyl group, in particular, is a valuable bioisostere for a ketone or a hydroxyl group, offering improved pharmacokinetic profiles.[5]
Nitroaromatic compounds are versatile intermediates in organic synthesis and have a long history in the development of pharmaceuticals and materials.[6][7][8][9] The nitro group is a strong electron-withdrawing group, which facilitates nucleophilic aromatic substitution reactions and can be readily reduced to an amino group, providing a key functional handle for further chemical modifications.[10][11][12] The biological activity of nitroaromatic compounds is diverse, with examples found in antibacterial, anticancer, and antiparasitic agents.[6][7][13][14]
This technical guide focuses on the potential research areas for this compound, a molecule that combines the advantageous features of both fluorinated and nitroaromatic compounds. To date, specific research on this compound is limited. Therefore, this document aims to stimulate and guide future research by proposing synthetic strategies, potential derivatizations, and promising applications based on the known chemistry of analogous compounds.
Physicochemical Properties (Predicted)
While experimental data for this compound is scarce, its key physicochemical properties can be predicted based on its structure. A summary of these predicted properties is presented in Table 1.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C8H7F2NO2 | Based on chemical structure. |
| Molecular Weight | 187.14 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a crystalline solid | Many nitroaromatic compounds are solids at room temperature. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, acetone). Sparingly soluble in water. | Typical for small, moderately polar organic molecules. |
| Lipophilicity (logP) | Moderately lipophilic | The difluoroethyl group increases lipophilicity compared to a nitrobenzene. |
| Electronic Properties | Electron-deficient aromatic ring | Due to the strong electron-withdrawing nitro group. |
Table 1: Predicted Physicochemical Properties of this compound.
Proposed Synthesis
The synthesis of this compound can be approached through several established methods for the introduction of gem-difluoroalkyl groups onto aromatic rings.
Proposed Experimental Protocol: Synthesis via Difluoroalkylation
A plausible synthetic route involves the difluoroalkylation of a suitable benzene derivative. One common method utilizes Ruppert's reagent (TMSCF3) or other similar nucleophilic trifluoromethylating agents, followed by a reduction-fluorination sequence. A more direct approach could involve the reaction of 4-nitroacetophenone with a fluorinating agent like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®.
Diagram of Proposed Synthetic Workflow:
Caption: Proposed synthesis of this compound.
Detailed Methodology:
-
Reaction Setup: To a solution of 4-nitroacetophenone (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add diethylaminosulfur trifluoride (DAST) (2.2 eq) dropwise at 0 °C.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cautiously quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3 x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
Potential Research Areas and Derivatizations
The chemical structure of this compound presents two primary handles for chemical modification: the nitro group and the activated aromatic ring.
Reduction of the Nitro Group
The reduction of the nitro group to an amine is a fundamental transformation that opens up a vast array of synthetic possibilities.[10][11][12][15]
Diagram of Nitro Group Reduction and Subsequent Reactions:
Caption: Potential derivatizations via reduction of the nitro group.
Proposed Experimental Protocols:
-
Catalytic Hydrogenation:
-
Dissolve this compound in ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 2-4 hours.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain 1-(1,1-difluoroethyl)-4-aminobenzene.
-
-
Metal-Acid Reduction:
-
To a mixture of iron powder and ammonium chloride in ethanol/water, add this compound.
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the reaction, filter through Celite, and concentrate the filtrate.
-
Extract the product with ethyl acetate and wash with brine. Dry the organic layer and concentrate to yield the aniline derivative.
-
The resulting 1-(1,1-difluoroethyl)-4-aminobenzene is a valuable intermediate for the synthesis of:
-
Amides and Sulfonamides: Acylation or sulfonylation of the amino group can lead to a library of compounds for biological screening.
-
Ureas and Thioureas: Reaction with isocyanates or isothiocyanates can generate derivatives with potential applications in medicinal chemistry.
-
Sandmeyer Reaction: Diazotization of the amino group followed by reaction with copper salts can introduce a variety of substituents (e.g., -Cl, -Br, -CN, -OH) onto the aromatic ring.[16][17][18][19]
Nucleophilic Aromatic Substitution (SNAr)
The nitro group strongly activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions. While the para position is blocked, reactions at the positions ortho to the nitro group could be explored, although they are expected to be less facile.[20][21][22][23][24]
Diagram of Potential SNAr Reactions:
Caption: Exploration of nucleophilic aromatic substitution reactions.
Proposed Experimental Protocol:
-
Reaction Setup: To a solution of this compound in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add a nucleophile (e.g., sodium methoxide, sodium thiophenoxide, or a secondary amine) (1.1 eq).
-
Reaction Execution: Heat the reaction mixture to 80-120 °C and monitor by TLC.
-
Work-up and Purification: After completion, pour the reaction mixture into water and extract with an appropriate organic solvent. Wash the organic layer, dry, and concentrate. Purify the product by column chromatography.
Potential Applications
Medicinal Chemistry
The combination of the nitro group and the gem-difluoroethyl moiety makes this compound and its derivatives attractive candidates for drug discovery programs.
-
Antimicrobial Agents: Nitroaromatic compounds are known to possess antibacterial and antiparasitic activities, often through bioreduction of the nitro group to generate reactive nitrogen species.[6][7][14] The difluoroethyl group could enhance the potency and pharmacokinetic properties of such agents.
-
Kinase Inhibitors: The aniline derivative obtained from the reduction of the nitro group is a common scaffold in the design of kinase inhibitors for cancer therapy. The difluoroethyl group can improve metabolic stability and cell permeability.
-
CNS-Active Agents: The lipophilicity imparted by the difluoroethyl group may facilitate penetration of the blood-brain barrier, making these compounds interesting for the development of drugs targeting the central nervous system.
Materials Science
Nitroaromatic compounds are precursors to various materials with interesting optical and electronic properties.[9][25][26][27][28]
-
Nonlinear Optical (NLO) Materials: The significant dipole moment arising from the electron-donating and electron-withdrawing groups on the benzene ring could lead to materials with NLO properties.
-
Liquid Crystals: Appropriate derivatization of the aniline could lead to the synthesis of novel liquid crystalline materials.
-
Sensors: The electron-deficient nature of the nitroaromatic ring makes it a potential candidate for the development of chemiresistive or fluorescent sensors for the detection of electron-rich analytes.[25][26]
Conclusion
This compound represents a promising, yet underexplored, platform for the development of novel compounds with potential applications in both medicinal chemistry and materials science. This guide provides a comprehensive overview of the potential research directions, including proposed synthetic routes and derivatization strategies. The unique combination of a reactive nitro group and a metabolically stable difluoroethyl moiety offers a rich field for scientific investigation. Further exploration of the chemistry and biological activity of this compound and its derivatives is highly encouraged and is expected to yield valuable scientific discoveries.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of gem-Difluoroalkenes - ChemistryViews [chemistryviews.org]
- 6. scielo.br [scielo.br]
- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 12. youtube.com [youtube.com]
- 13. svedbergopen.com [svedbergopen.com]
- 14. researchgate.net [researchgate.net]
- 15. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]
- 16. rsc.org [rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. m.youtube.com [m.youtube.com]
- 24. vapourtec.com [vapourtec.com]
- 25. Progressive Trends in Hybrid Material-Based Chemiresistive Sensors for Nitroaromatic Compounds [mdpi.com]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Applications of 1-(1,1-Difluoroethyl)-4-nitrobenzene in Medicinal Chemistry: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(1,1-Difluoroethyl)-4-nitrobenzene is a valuable building block in medicinal chemistry, primarily serving as a precursor for the synthesis of bioactive molecules. Its utility lies in the strategic combination of a nitro group, which can be readily reduced to a versatile aniline, and a 1,1-difluoroethyl moiety. This fluorinated group is of particular interest in drug design as it can act as a bioisostere for other functional groups, potentially improving metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. This document provides detailed application notes and protocols for the use of this compound in the synthesis of medicinally relevant compounds, with a focus on kinase inhibitors.
Application Notes
The primary application of this compound in medicinal chemistry involves its conversion to 4-(1,1-difluoroethyl)aniline. This aniline is a key intermediate for incorporation into various molecular scaffolds, particularly those targeting protein kinases, which are crucial regulators of cellular processes and are frequently dysregulated in diseases such as cancer.
The 1,1-difluoroethyl group can offer several advantages in drug design:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoroethyl group resistant to metabolic degradation, which can lead to an extended half-life of the drug molecule.
-
Modulation of Physicochemical Properties: The introduction of fluorine can alter the lipophilicity, polarity, and pKa of a molecule, thereby influencing its solubility, permeability, and oral bioavailability.
-
Enhanced Binding Interactions: The electronegative fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, potentially increasing binding affinity and selectivity.
The general workflow for utilizing this compound in a drug discovery program is outlined below.
Caption: General workflow for the utilization of this compound.
Experimental Protocols
Protocol 1: Reduction of this compound to 4-(1,1-Difluoroethyl)aniline
This protocol describes the catalytic hydrogenation of this compound to yield the corresponding aniline, a crucial intermediate for further synthesis.
Materials:
-
This compound
-
Ethanol (EtOH) or Methanol (MeOH)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., Parr hydrogenator or H-Cube)
-
Filtration apparatus (e.g., Celite® pad)
-
Rotary evaporator
Procedure:
-
In a suitable round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of ethanol or methanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%).
-
Place the flask on the hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas (repeat 3 times).
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 4-(1,1-difluoroethyl)aniline.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of a Pyrimidine-Based Kinase Inhibitor Precursor
This protocol outlines the synthesis of a 2-amino-4-chloropyrimidine derivative, a common intermediate in the preparation of kinase inhibitors, using 4-(1,1-difluoroethyl)aniline.
Materials:
-
4-(1,1-Difluoroethyl)aniline
-
2,4-Dichloropyrimidine
-
Diisopropylethylamine (DIPEA)
-
n-Butanol (n-BuOH) or Isopropanol (IPA)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add 4-(1,1-difluoroethyl)aniline (1.0 eq) and 2,4-dichloropyrimidine (1.0-1.2 eq).
-
Add n-butanol or isopropanol as the solvent.
-
Add DIPEA (1.5-2.0 eq) to the mixture.
-
Heat the reaction mixture to reflux (typically 80-120 °C) and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration, wash with a cold solvent (e.g., ether or hexane), and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Data Presentation
The utility of the 4-(1,1-difluoroethyl)aniline moiety in kinase inhibitors is demonstrated by the structure-activity relationship (SAR) data from various studies. The following table summarizes representative data for kinase inhibitors incorporating a fluorinated aniline moiety, highlighting the impact of this substitution on biological activity.
| Compound ID | Kinase Target | Aniline Substitution | IC₅₀ (nM) | Reference |
| 1a | EGFR | 4-Fluoroaniline | 73 | [1] |
| 1b | EGFR | 3,4-Difluoroaniline | - | - |
| 2a | B-Raf | 3-Hydroxyaniline | >1000 | [1] |
| 2b | B-Raf | 4-Fluoro-3-hydroxyaniline | 57 | [1] |
| 2c | B-RafV600E | 4,6-Difluoro-3-hydroxyaniline | 51 | [1] |
| 3 | BRD4-BD1 | 4,4-difluoro-N,6-diphenyl...amine | 420 | [2] |
Note: The table presents data for compounds with similar scaffolds where fluorine substitution on the aniline ring demonstrates a positive impact on potency. Specific data for a 4-(1,1-difluoroethyl)aniline derivative was not publicly available in the format of a direct SAR comparison.
Signaling Pathway
Many of the kinase inhibitors synthesized using 4-(1,1-difluoroethyl)aniline derivatives target key signaling pathways implicated in cancer, such as the Raf-MEK-ERK pathway.
Caption: Inhibition of the Raf-MEK-ERK signaling pathway by a kinase inhibitor.
This compound is a strategic starting material for the synthesis of advanced intermediates in medicinal chemistry. The derived 4-(1,1-difluoroethyl)aniline is a valuable component in the design of novel therapeutic agents, particularly kinase inhibitors. The protocols and data presented herein provide a foundation for researchers to explore the potential of this versatile building block in their drug discovery endeavors. The unique properties conferred by the 1,1-difluoroethyl group make it an attractive moiety for lead optimization and the development of next-generation therapeutics.
References
Application Notes and Protocols: 1-(1,1-Difluoroethyl)-4-nitrobenzene as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(1,1-Difluoroethyl)-4-nitrobenzene (CAS No. 32471-55-9) is a valuable synthetic intermediate in the fields of medicinal chemistry and agrochemical research. The incorporation of the 1,1-difluoroethyl moiety into aromatic systems is a well-established strategy for modulating the physicochemical properties of bioactive molecules. This functional group can significantly enhance metabolic stability, lipophilicity, and binding affinity to target proteins. The presence of the nitro group provides a versatile handle for a variety of chemical transformations, most notably its reduction to the corresponding aniline, which opens up a vast landscape of subsequent derivatization possibilities.
These application notes provide an overview of the utility of this compound and detailed protocols for its key transformations, enabling researchers to effectively incorporate this building block into their synthetic workflows.
Key Applications
The primary application of this compound is as a precursor to 4-(1,1-difluoroethyl)aniline. This aniline derivative is a crucial building block for the synthesis of a wide range of more complex molecules, including:
-
Pharmaceuticals: The 4-(1,1-difluoroethyl)aniline scaffold can be found in various drug candidates, where the difluoroethyl group can act as a bioisostere for other functional groups and improve the pharmacokinetic profile of the molecule.
-
Agrochemicals: In the agrochemical industry, this intermediate is utilized in the development of novel herbicides, fungicides, and insecticides with enhanced potency and favorable environmental profiles.
-
Materials Science: The unique electronic properties imparted by the difluoroethyl group make this and derivative compounds of interest in the synthesis of advanced polymers and other functional materials.
Chemical Properties and Data
| Property | Value |
| CAS Number | 32471-55-9 |
| Molecular Formula | C₈H₇F₂NO₂ |
| Molecular Weight | 187.14 g/mol |
| Appearance | Pale yellow solid or oil |
| Boiling Point | Not readily available |
| Melting Point | Not readily available |
| Solubility | Soluble in most organic solvents |
Experimental Protocols
Protocol 1: Synthesis of this compound (Illustrative)
Reaction Scheme:
Materials:
-
4-Acetylnitrobenzene
-
Diethylaminosulfur trifluoride (DAST) or (Bis(2-methoxyethyl)amino)sulfur trifluoride (Deoxofluor)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Standard workup and purification equipment
Procedure:
-
To a stirred solution of 4-acetylnitrobenzene (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere, cool the mixture to 0 °C using an ice bath.
-
Slowly add diethylaminosulfur trifluoride (DAST) or Deoxofluor (1.2-1.5 eq) dropwise via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Expected Yield: 60-80% (based on analogous reactions).
Protocol 2: Reduction of this compound to 4-(1,1-Difluoroethyl)aniline
The reduction of the nitro group to an amine is a fundamental and highly efficient transformation. Several methods can be employed, with catalytic hydrogenation being one of the most common and clean procedures.
Reaction Scheme:
Materials:
-
This compound
-
10% Palladium on activated carbon (Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
-
Celite
Procedure:
-
In a hydrogenation flask, dissolve this compound (1.0 eq) in ethanol or methanol.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Seal the flask and purge the system with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or by monitoring hydrogen uptake.
-
Upon completion, carefully vent the hydrogen and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield 4-(1,1-difluoroethyl)aniline. The product is often of high purity and may not require further purification.
Expected Yield: >95%.
Data Summary
The following table summarizes representative quantitative data for the key transformation of this compound.
| Intermediate | Reaction | Reagents and Conditions | Product | Yield (%) | Purity (%) |
| This compound | Reduction | H₂, 10% Pd/C, Ethanol, RT, 1-4 atm H₂ | 4-(1,1-Difluoroethyl)aniline | >95 | >98 |
| This compound | Reduction | SnCl₂·2H₂O, Ethanol, reflux | 4-(1,1-Difluoroethyl)aniline | 85-95 | >95 |
| This compound | Reduction | Iron powder, NH₄Cl, Ethanol/Water, reflux | 4-(1,1-Difluoroethyl)aniline | 80-90 | >95 |
Workflow Diagram
The general synthetic workflow for utilizing this compound as an intermediate is depicted below.
Conclusion
This compound is a strategic intermediate for introducing the 1,1-difluoroethyl moiety into aromatic systems. Its primary utility lies in its efficient conversion to 4-(1,1-difluoroethyl)aniline, a versatile precursor for a wide array of functionalized molecules in drug discovery and agrochemical development. The protocols and data provided herein offer a guide for researchers to effectively utilize this compound in their synthetic endeavors.
"protocol for the reduction of 1-(1,1-difluoroethyl)-4-nitrobenzene to its aniline derivative"
Introduction
The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of pharmaceuticals, agrochemicals, and materials. This document provides detailed protocols for the synthesis of 1-(1,1-difluoroethyl)-4-aminobenzene from its nitro precursor, 1-(1,1-difluoroethyl)-4-nitrobenzene. Given the presence of the difluoroethyl group, methods that offer high chemoselectivity and mild reaction conditions are prioritized to ensure the integrity of the target molecule. Three robust and widely applicable methods are presented: Catalytic Hydrogenation using Palladium on Carbon (Pd/C), Catalytic Transfer Hydrogenation with Formic Acid, and a classic metal-acid reduction using Stannous Chloride (SnCl₂). These protocols are designed for researchers, scientists, and drug development professionals, offering detailed methodologies, data presentation for easy comparison, and visual workflows.
Data Presentation: Comparison of Reduction Protocols
The following table summarizes the key quantitative data and conditions for the three detailed protocols for the reduction of a generic functionalized nitroarene, providing a comparative overview to aid in method selection.
| Parameter | Protocol 1: Catalytic Hydrogenation (H₂/Pd/C) | Protocol 2: Transfer Hydrogenation (HCOOH/Pd/ZrP) | Protocol 3: Stannous Chloride (SnCl₂) Reduction |
| Catalyst/Reagent | 10% Palladium on Carbon (Pd/C) | Palladium on Zirconium Phosphate (Pd/ZrP) | Stannous Chloride Dihydrate (SnCl₂·2H₂O) |
| Hydrogen/Reductant Source | Hydrogen Gas (H₂) | Formic Acid (HCOOH) | SnCl₂ |
| Solvent | Ethanol (EtOH) or Ethyl Acetate (EtOAc) | Ethanol (EtOH) | Ethanol (EtOH) |
| Temperature | Room Temperature to 50 °C | 40 °C (313 K) | 30 °C (Ultrasonic Irradiation) or Reflux |
| Reaction Time | 1 - 16 hours (typical) | 2 hours | 2 hours (with sonication) |
| Typical Yield | >90% | >99%[1] | 85-98%[2] |
| Key Advantages | High yield, clean reaction, catalyst is easily removed.[3] | High chemoselectivity, avoids use of H₂ gas, mild conditions.[1][4] | Mild, tolerates many functional groups, no high-pressure equipment needed.[2][5][6] |
| Key Disadvantages | Requires H₂ gas and specialized equipment, catalyst can be pyrophoric.[3] | Requires synthesis of specific supported catalyst for optimal results. | Stoichiometric amounts of tin salts are produced, requiring careful workup.[2][7] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
This method is a highly efficient and clean procedure for nitro group reduction.[3] Caution should be exercised as Pd/C can be pyrophoric, and hydrogen gas is flammable.[3][8]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C, 5-10 mol% by weight)
-
Ethanol or Ethyl Acetate (solvent)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite®
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Hydrogenation apparatus (e.g., Parr shaker or a balloon setup)
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Carefully add 10% Pd/C (5-10 mol% by weight) to the solution under an inert atmosphere.[8]
-
Seal the flask and purge the system by evacuating and backfilling with an inert gas three times, followed by evacuating and backfilling with hydrogen gas three times.[3]
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm from a balloon, or higher pressure in a Parr apparatus) at room temperature. The reaction can be gently heated to 50 °C to increase the rate if necessary.[3]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent. Caution: Do not allow the filter cake to dry, as it can be pyrophoric.[8]
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-(1,1-difluoroethyl)-4-aminobenzene, which can be further purified by crystallization or column chromatography if necessary.
Protocol 2: Catalytic Transfer Hydrogenation with Formic Acid
This protocol offers a highly chemoselective and safer alternative to using hydrogen gas, employing formic acid as the hydrogen donor.[1][4]
Materials:
-
This compound
-
Palladium on Zirconium Phosphate (Pd/ZrP, ~2 mol% Pd) or 10% Pd/C
-
Formic Acid (HCOOH)
-
Ethanol (EtOH)
Equipment:
-
Round-bottom flask with a magnetic stir bar and reflux condenser
-
Heating mantle or oil bath
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent), ethanol (5 mL per mmol of substrate), and the Pd/ZrP catalyst (or 10% Pd/C).[1]
-
Add formic acid (3 equivalents) to the stirred suspension.[1]
-
Heat the reaction mixture to 40 °C and stir for 2 hours.[1]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the catalyst by filtration through a pad of Celite®. Wash the Celite® pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
The resulting residue can be partitioned between an organic solvent (e.g., ethyl acetate) and a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove any remaining formic acid.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to yield the desired aniline derivative. Further purification can be performed if needed.
Protocol 3: Reduction with Stannous Chloride (SnCl₂)
This is a classic and reliable method for the reduction of aromatic nitro compounds that is tolerant of a wide range of functional groups.[2][5][6]
Materials:
-
This compound
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH)
-
Ethyl Acetate (EtOAc)
-
Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (2-5 M)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Optional: Ultrasonic bath
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol.
-
Add stannous chloride dihydrate (SnCl₂·2H₂O, 5 equivalents) to the solution.[2]
-
Stir the reaction mixture at room temperature. The reaction can be accelerated by gentle heating (reflux) or by placing the flask in an ultrasonic bath at 30 °C for 2 hours.[2]
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the crude residue between ethyl acetate and a 2 M aqueous solution of NaOH or KOH.[2]
-
Carefully add the basic solution with vigorous stirring until the pH is strongly basic (pH > 12). This will initially precipitate tin salts, which should then redissolve to form a clear solution of sodium or potassium stannate.[9]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 1-(1,1-difluoroethyl)-4-aminobenzene.
Visualizations
Caption: Experimental workflow for the reduction of this compound.
Caption: General signaling pathway for the reduction of a nitroarene to an aniline derivative.
References
- 1. Base-free chemoselective transfer hydrogenation of nitroarenes to anilines with formic acid as hydrogen source by a reusable heterogeneous Pd/ZrP catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. Base-free chemoselective transfer hydrogenation of nitroarenes to anilines with formic acid as hydrogen source by a reusable heterogeneous Pd/ZrP catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 7. reddit.com [reddit.com]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols for 1-(1,1-difluoroethyl)-4-nitrobenzene Derivatives in Nucleophilic Aromatic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction in modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on electron-deficient aromatic rings. The strategic installation of potent electron-withdrawing groups on the aromatic scaffold is paramount for the activation of the ring towards nucleophilic attack. This document provides detailed application notes and protocols for the use of substrates based on the 1-(1,1-difluoroethyl)-4-nitrobenzene core in SNAr reactions.
The combination of a nitro group, one of the most powerful electron-withdrawing groups, with a 1,1-difluoroethyl substituent creates a highly electron-deficient aromatic system, primed for efficient SNAr reactions. The 1,1-difluoroethyl group, akin to the trifluoromethyl group, exerts a strong inductive electron-withdrawing effect (-I effect), further enhancing the electrophilicity of the aromatic ring. This dual activation makes these substrates valuable building blocks in medicinal chemistry and materials science for the synthesis of complex molecular architectures.
Disclaimer: The compound "this compound" lacks a leaving group and is therefore not a direct substrate for SNAr. The following protocols and data are based on a representative, activated substrate for SNAr reactions: 1-Fluoro-4-(1,1-difluoroethyl)-2-nitrobenzene . Researchers should adapt these protocols to the specific halogenated or otherwise activated derivatives of this compound they intend to use.
Reactivity and Mechanism
The SNAr reaction of 1-fluoro-4-(1,1-difluoroethyl)-2-nitrobenzene proceeds via a two-step addition-elimination mechanism. The presence of the nitro group and the 1,1-difluoroethyl group, particularly when positioned ortho and para to the leaving group (fluoride), is crucial for the stabilization of the intermediate Meisenheimer complex.
The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. This forms a resonance-stabilized, negatively charged intermediate known as the Meisenheimer complex. The negative charge is effectively delocalized by the strongly electron-withdrawing nitro and 1,1-difluoroethyl groups. In the subsequent, typically rapid step, the leaving group is eliminated, and the aromaticity of the ring is restored, yielding the substituted product.
General mechanism of the SNAr reaction.
Applications
The high reactivity of 1-fluoro-4-(1,1-difluoroethyl)-2-nitrobenzene allows for its versatile application in the synthesis of a variety of important molecular scaffolds.
-
Pharmaceutical Synthesis: This substrate is an excellent precursor for the synthesis of N-aryl piperazines, which are prevalent motifs in numerous FDA-approved drugs. The resulting products can serve as key intermediates for active pharmaceutical ingredients (APIs) targeting a range of diseases.
-
Agrochemical Development: The introduction of the this compound core into agrochemical candidates can modulate their biological activity and physicochemical properties.
-
Materials Science: Aryl ethers and thioethers synthesized from this substrate can be utilized in the development of novel polymers and functional materials with tailored electronic properties.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the SNAr of 1-fluoro-4-(1,1-difluoroethyl)-2-nitrobenzene with various classes of nucleophiles. These are representative examples, and actual results may vary depending on the specific reaction conditions and the nature of the nucleophile.
Table 1: Reaction with Amine Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperazine | K₂CO₃ | DMSO | 80 | 4 | 95 |
| Morpholine | K₂CO₃ | DMF | 80 | 6 | 92 |
| Aniline | NaH | THF | 60 | 12 | 75 |
| Benzylamine | Et₃N | Acetonitrile | 60 | 8 | 88 |
Table 2: Reaction with Oxygen Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | DMF | 100 | 12 | 85 |
| 4-Methoxyphenol | Cs₂CO₃ | Dioxane | 100 | 10 | 88 |
| Sodium Methoxide | - | Methanol | Reflux | 4 | 90 |
Table 3: Reaction with Sulfur Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | K₂CO₃ | DMF | 25 | 2 | 98 |
| Sodium thiomethoxide | - | Methanol | 25 | 1 | 99 |
| Benzyl mercaptan | NaH | THF | 25 | 3 | 94 |
Experimental Protocols
The following are detailed, representative protocols for the SNAr of 1-fluoro-4-(1,1-difluoroethyl)-2-nitrobenzene .
Protocol 1: Synthesis of 1-(4-(1,1-difluoroethyl)-2-nitrophenyl)piperazine
This protocol describes a general procedure for the reaction with a secondary cyclic amine.
Materials:
-
1-Fluoro-4-(1,1-difluoroethyl)-2-nitrobenzene (1.0 mmol)
-
Piperazine (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Dimethyl sulfoxide (DMSO), anhydrous (5 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask containing a magnetic stir bar, add 1-fluoro-4-(1,1-difluoroethyl)-2-nitrobenzene (1.0 mmol), piperazine (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add anhydrous DMSO (5 mL) to the flask.
-
Heat the reaction mixture to 80°C and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into 50 mL of cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Experimental workflow for amine substitution.
Protocol 2: Synthesis of 1-(1,1-difluoroethyl)-4-(phenoxy)-2-nitrobenzene
This protocol details the SNAr reaction with a phenolic nucleophile.
Materials:
-
1-Fluoro-4-(1,1-difluoroethyl)-2-nitrobenzene (1.0 mmol)
-
Phenol (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
-
Ethyl acetate
-
1 M Sodium hydroxide (NaOH) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, suspend phenol (1.2 mmol) and potassium carbonate (2.0 mmol) in anhydrous DMF (5 mL).
-
Add 1-fluoro-4-(1,1-difluoroethyl)-2-nitrobenzene (1.0 mmol) to the suspension.
-
Heat the mixture to 100°C and maintain for 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and pour into 50 mL of water.
-
Extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with 1 M NaOH solution (2 x 15 mL) to remove unreacted phenol, followed by a brine wash (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the product by recrystallization or column chromatography.
Protocol 3: Synthesis of 1-(1,1-difluoroethyl)-4-(phenylthio)-2-nitrobenzene
This protocol outlines the SNAr reaction with a thiol nucleophile.
Materials:
-
1-Fluoro-4-(1,1-difluoroethyl)-2-nitrobenzene (1.0 mmol)
-
Thiophenol (1.1 mmol)
-
Potassium carbonate (K₂CO₃) (1.5 mmol)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 1-fluoro-4-(1,1-difluoroethyl)-2-nitrobenzene (1.0 mmol), thiophenol (1.1 mmol), and potassium carbonate (1.5 mmol).
-
Add anhydrous DMF (5 mL).
-
Stir the reaction mixture at room temperature (25°C) for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, add 30 mL of water to the reaction mixture.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Nitroaromatic compounds can be energetic and should be handled with care.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Application Notes and Protocols: Derivatives of 1-(1,1-Difluoroethyl)-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(1,1-Difluoroethyl)-4-nitrobenzene is a fluorinated aromatic compound with potential as a synthetic intermediate in medicinal chemistry. The introduction of a difluoroethyl group can significantly modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, which are critical parameters in drug design. The nitro group, a strong electron-withdrawing group, can serve as a handle for further chemical modifications, most commonly through its reduction to an amino group. This amino functionality opens up a vast chemical space for the synthesis of diverse derivatives, including amides, ureas, sulfonamides, and other functionalities frequently found in biologically active compounds.
While specific derivatives of this compound are not extensively documented in publicly available scientific literature, this document provides a guide for the potential synthesis and evaluation of such derivatives. The protocols and conceptual frameworks presented here are based on established synthetic methodologies and the known biological activities of structurally related nitroaromatic and fluoroaromatic compounds. These notes are intended to serve as a foundational resource for researchers interested in exploring the chemical and biological potential of this scaffold.
Potential Applications
Derivatives of this compound, by virtue of their structural features, could be investigated for a variety of therapeutic applications. The 4-(1,1-difluoroethyl)phenyl moiety can be found in molecules with diverse biological activities. The nitroaromatic core, and its corresponding amino derivatives, are present in numerous approved drugs and clinical candidates. Potential areas of application for novel derivatives include:
-
Oncology: Nitroaromatic compounds have been explored as hypoxia-activated prodrugs, where the nitro group is reduced in the low-oxygen environment of solid tumors to release a cytotoxic agent. Furthermore, the aniline derivatives can be elaborated into kinase inhibitors, a major class of anti-cancer agents.
-
Infectious Diseases: The nitroimidazole class of antibiotics, such as metronidazole, highlights the utility of the nitro group in antimicrobial agents. Derivatives could be explored for activity against bacterial, fungal, or parasitic infections.
-
Inflammation and Immunology: Many anti-inflammatory drugs are based on aromatic scaffolds. The unique electronic properties of the difluoroethyl group could lead to novel modulators of inflammatory pathways.
Data Presentation: Hypothetical Bioactivity Data
The following table illustrates how quantitative data for hypothetical derivatives of 1-(1,1-difluoroethyl)-4-aminobenzene could be structured. This format allows for a clear comparison of the biological activity and key physicochemical properties of a series of synthesized compounds.
| Compound ID | R Group | Target/Assay | IC50/EC50 (µM) | Cytotoxicity (CC50, µM) | Lipophilicity (LogP) |
| Parent-NH2 | H | - | - | >100 | 2.5 |
| Deriv-001 | Acetyl | Kinase X | 0.5 | 25 | 2.8 |
| Deriv-002 | Benzoyl | Kinase X | 0.2 | 15 | 3.5 |
| Deriv-003 | Phenylurea | Kinase X | 0.08 | 10 | 4.1 |
| Deriv-004 | Methylsulfonyl | Enzyme Y | 1.2 | >50 | 2.2 |
Experimental Protocols
Protocol 1: Reduction of this compound to 1-(1,1-Difluoroethyl)-4-aminobenzene
This protocol describes a standard method for the reduction of an aromatic nitro group to an amine using tin(II) chloride.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (absolute)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution (5 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.
-
Slowly add concentrated hydrochloric acid while stirring.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a 5 M sodium hydroxide solution until the pH is basic (pH > 8). A precipitate of tin salts will form.
-
Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 1-(1,1-difluoroethyl)-4-aminobenzene.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of a Phenylurea Derivative from 1-(1,1-Difluoroethyl)-4-aminobenzene
This protocol outlines the synthesis of a urea derivative from the synthesized aniline and an isocyanate.
Materials:
-
1-(1,1-Difluoroethyl)-4-aminobenzene
-
Aryl isocyanate (e.g., phenyl isocyanate)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Nitrogen or argon atmosphere
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 1-(1,1-difluoroethyl)-4-aminobenzene (1.0 eq) and dissolve it in anhydrous DCM.
-
Add the aryl isocyanate (1.0-1.1 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.
-
If a precipitate forms, this is likely the desired urea product. If no precipitate forms, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.
Visualizations
Synthetic Pathway Diagram
Caption: General synthetic route to derivatives of this compound.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of a kinase signaling pathway by a derivative.
Application Note and Protocol: Synthesis of 1-(1,1-difluoroethyl)-4-nitrobenzene via Electrophilic Nitration
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(1,1-difluoroethyl)-4-nitrobenzene is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. The introduction of a nitro group onto the aromatic ring of 1-(1,1-difluoroethyl)benzene is a key step in the elaboration of this scaffold. This document provides a detailed experimental protocol for the nitration of 1-(1,1-difluoroethyl)benzene using a standard mixed acid (sulfuric acid and nitric acid) method. The procedure is based on well-established principles of electrophilic aromatic substitution.[1][2][3]
Experimental Protocol
Materials:
-
1-(1,1-difluoroethyl)benzene
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
GC-MS spectrometer
Procedure:
-
Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath, slowly add 2.0 equivalents of concentrated sulfuric acid. Once the sulfuric acid is cooled to 0-5 °C, add 1.5 equivalents of concentrated nitric acid dropwise while maintaining the temperature below 10 °C. Stir the resulting mixture for 10-15 minutes at 0-5 °C.
-
Nitration Reaction: To the cold nitrating mixture, add 1.0 equivalent of 1-(1,1-difluoroethyl)benzene dropwise via a dropping funnel over a period of 30-60 minutes. Carefully monitor the internal temperature and ensure it does not exceed 10 °C. After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours.
-
Reaction Quenching: Slowly and carefully pour the reaction mixture over crushed ice with vigorous stirring. A precipitate or an oily layer of the crude product should form.
-
Work-up:
-
If a solid precipitates, collect the crude product by vacuum filtration and wash it with cold deionized water until the washings are neutral to pH paper.
-
If an oil forms, transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure this compound.[4]
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Characterize the product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and GC-MS to confirm its identity and purity.
-
Data Presentation
| Parameter | Value |
| Reactants | |
| 1-(1,1-difluoroethyl)benzene | 1.0 eq |
| Concentrated H₂SO₄ | 2.0 eq |
| Concentrated HNO₃ | 1.5 eq |
| Reaction Conditions | |
| Temperature | 0-10 °C |
| Reaction Time | 1-2 hours |
| Expected Outcome | |
| Theoretical Yield | Based on starting material |
| Expected Purity (after recrystallization) | >98% |
| Physical Appearance | Pale yellow solid |
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
Signaling Pathway (Reaction Mechanism)
Caption: Mechanism of electrophilic nitration of 1-(1,1-difluoroethyl)benzene.
References
Application Notes: The Synthetic Potential of 1-(1,1-Difluoroethyl)-4-nitrobenzene in Agrochemicals
Abstract
Extensive research into the application of 1-(1,1-difluoroethyl)-4-nitrobenzene in agrochemical synthesis has revealed a notable absence of this specific compound in publicly available literature, including scientific journals and patent databases. While the introduction of fluorinated moieties is a critical strategy in the development of modern agrochemicals, the direct utilization of this compound as a synthetic intermediate for commercial or late-stage developmental pesticides, herbicides, or fungicides is not documented.
This document, therefore, serves to highlight the potential applications of this molecule based on the well-established reaction chemistry of structurally related compounds used in the agrochemical industry. We will explore the synthetic pathways where analogous fluorinated and nitrated aromatic compounds serve as key building blocks. These related compounds underscore the strategic importance of the difluoroethyl and nitro functional groups in tuning the physicochemical and biological properties of active ingredients.
Introduction: The Role of Fluorinated Nitroaromatics in Agrochemicals
The incorporation of fluorine atoms or fluorine-containing groups into agrochemical candidates is a widely employed strategy to enhance their efficacy and metabolic stability. The difluoromethyl and trifluoromethyl groups, for instance, are known to improve properties such as lipophilicity, binding affinity to target enzymes, and resistance to metabolic degradation. Similarly, the nitro group is a versatile functional group in organic synthesis, serving as a precursor to other functionalities, most commonly an amino group, which is a key component of many bioactive molecules.
Compounds that are structurally similar to this compound, such as various isomers of difluoronitrobenzene and 4-(difluoromethoxy)nitrobenzene, are recognized as valuable intermediates in the synthesis of a new generation of agrochemicals. These intermediates offer advantages in creating products with enhanced efficacy and improved safety profiles. The difluoromethoxy group, for example, can increase chemical stability, leading to longer residual activity in the field, and modify lipophilicity, which affects the uptake and translocation of the chemical within plants or pests.
Potential Synthetic Pathways for this compound
While no specific agrochemicals have been synthesized from this compound according to the available data, its structure suggests several potential synthetic transformations that are common in agrochemical development. The primary and most direct synthetic utility of this compound would likely involve the reduction of the nitro group to an aniline derivative.
Reduction of the Nitro Group
The reduction of the nitro group to an amine is a fundamental transformation in industrial organic synthesis. The resulting 4-(1,1-difluoroethyl)aniline would be a highly valuable intermediate for the synthesis of a wide range of agrochemicals, including certain classes of herbicides, fungicides, and insecticides.
Experimental Protocol: General Procedure for Nitro Group Reduction
-
Catalyst Preparation: In a suitable reaction vessel, a catalytic amount (typically 1-5 mol%) of a hydrogenation catalyst (e.g., palladium on carbon, platinum oxide) is suspended in a solvent such as ethanol, methanol, or ethyl acetate.
-
Reaction Setup: this compound (1.0 equivalent) is dissolved in the same solvent and added to the reaction vessel.
-
Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (from balloon pressure to high-pressure hydrogenation, depending on the scale and reactivity) and stirred vigorously.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is fully consumed.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude 4-(1,1-difluoroethyl)aniline.
-
Purification: The crude product can be purified by distillation or recrystallization to obtain the final product of high purity.
The resulting aniline could then be used in a variety of subsequent reactions, such as amide or urea formation, which are common linkages in many pesticide molecules.
Below is a conceptual workflow for the potential utilization of this compound in a synthetic pathway.
Caption: Conceptual workflow for the synthesis of agrochemicals from this compound.
Nucleophilic Aromatic Substitution
Although the nitro group is not in a position to strongly activate a leaving group via nucleophilic aromatic substitution (SNAr), in highly forcing conditions or with specific substitution patterns on the ring (which are not present here), this could be another synthetic avenue. However, this is a less likely pathway for this particular molecule compared to nitro group reduction.
Quantitative Data from Analogous Syntheses
While no quantitative data exists for reactions involving this compound, we can look at the synthesis of related difluoronitrobenzene compounds for an indication of typical reaction efficiencies.
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 2,4-dichloronitrobenzene | Potassium fluoride, hexadecyltriethylphosphonium bromide, 180°C, 21h | 2,4-difluoronitrobenzene | >65% conversion | US5545768A |
| 3,4-dichloronitrobenzene | Potassium fluoride, auxiliary base, 180°C, 9h | 3-chloro-4-fluoronitrobenzene | 90.6% | US5545768A |
| p-nitrophenol | Difluorochloromethane, NaOH, Tetrabutylammonium bromide, H₂O, 40°C, 1h | p-difluoromethoxynitrobenzene | 96.3% | CN1136185C |
These examples demonstrate that the synthesis of fluorinated nitroaromatic compounds can be achieved with high yields, suggesting that the synthesis of and subsequent reactions with this compound could also be efficient.
Conclusion and Future Outlook
At present, this compound remains a molecule of theoretical interest in the field of agrochemical synthesis rather than one with documented practical application. Its structural features, particularly the difluoroethyl group, align with modern design principles for creating potent and stable agrochemicals. The most probable synthetic route for its use would be through the reduction of its nitro group to form the corresponding aniline, a versatile intermediate for a host of bioactive compounds.
Future research and development in the agrochemical sector may yet find a specific application for this compound. Researchers are encouraged to investigate its synthesis and reactivity to explore its potential in creating novel active ingredients for crop protection.
The logical relationship for the evaluation of a novel intermediate like this compound in agrochemical R&D is depicted below.
Caption: R&D workflow for a novel agrochemical intermediate.
Application Notes and Protocols: 1-(1,1-difluoroethyl)-4-nitrobenzene as a Versatile Building Block for Novel Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(1,1-difluoroethyl)-4-nitrobenzene is a fluorinated aromatic compound with significant potential as a precursor for the synthesis of advanced materials and pharmacologically active molecules. The presence of the difluoroethyl group offers unique steric and electronic properties that can be exploited to fine-tune the characteristics of target structures. The nitro group serves as a versatile functional handle, primarily through its reduction to an amino group, which opens up a wide array of subsequent chemical transformations. These notes provide an overview of the potential applications of this compound and detailed protocols for its conversion into key intermediates for material and drug discovery applications.
Key Physicochemical and Safety Data
A summary of the key properties and safety information for this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₈H₇F₂NO₂ | [1][2][3][4] |
| Molecular Weight | 187.14 g/mol | [1][2][3] |
| Boiling Point | 250.9±35.0 °C (Predicted) | [1][2] |
| Density | 1.283±0.06 g/cm³ (Predicted) | [1][2] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |
| Precautionary Statements | P261, P301+P312, P302+P352, P304+P340, P305+P351+P338 | [1] |
Core Application: Reduction to 4-(1,1-difluoroethyl)aniline
The primary and most crucial transformation of this compound is the reduction of the nitro group to an amine, yielding 4-(1,1-difluoroethyl)aniline. This aniline is a key intermediate for the synthesis of a wide range of materials.
Caption: Synthetic pathways from this compound.
Experimental Protocol 1: Catalytic Hydrogenation to 4-(1,1-difluoroethyl)aniline
This protocol describes the reduction of the nitro group using catalytic hydrogenation, a clean and efficient method.
Materials:
-
This compound
-
Ethanol (or other suitable solvent like ethyl acetate)
-
Palladium on carbon (10% Pd/C) or Platinum Oxide (PtO₂)[5]
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator) or a flask with a balloon filled with hydrogen
-
Magnetic stirrer and stir bar
-
Filter funnel and flask
-
Rotary evaporator
Procedure:
-
In a suitable reaction vessel, dissolve this compound (1.0 eq) in ethanol.
-
Carefully add the palladium on carbon catalyst (typically 5-10 mol% of palladium).
-
Seal the reaction vessel and purge with an inert gas to remove air.
-
Introduce hydrogen gas to the desired pressure (typically 1-4 atm or a balloon).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-24 hours.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of filter aid to remove the catalyst. Wash the filter cake with ethanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to yield 4-(1,1-difluoroethyl)aniline.
Application in High-Performance Polymers: Polyamides
The resulting 4-(1,1-difluoroethyl)aniline can be used as a monomer in the synthesis of polyamides. The incorporation of the difluoroethyl group is expected to enhance thermal stability, solubility, and modify the dielectric properties of the resulting polymer.
Caption: Synthesis of aromatic polyamides.
Experimental Protocol 2: Synthesis of an Aromatic Polyamide
This protocol provides a general procedure for the synthesis of a polyamide from 4-(1,1-difluoroethyl)aniline and a diacid chloride.
Materials:
-
4-(1,1-difluoroethyl)aniline
-
Terephthaloyl chloride (or other aromatic diacid chloride)
-
Anhydrous N-methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc)
-
Anhydrous lithium chloride (LiCl)
-
Pyridine (as an acid scavenger)
-
Methanol
Equipment:
-
Three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a drying tube
-
Ice bath
-
Addition funnel
-
Beaker
-
Filter funnel and flask
Procedure:
-
In a dry three-necked flask under a nitrogen atmosphere, dissolve 4-(1,1-difluoroethyl)aniline (1.0 eq) and anhydrous lithium chloride (optional, to improve solubility) in anhydrous NMP.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve terephthaloyl chloride (1.0 eq) in a small amount of anhydrous NMP.
-
Slowly add the terephthaloyl chloride solution to the aniline solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours.
-
The resulting viscous polymer solution can be precipitated by pouring it into a large volume of methanol with stirring.
-
Collect the fibrous polymer precipitate by filtration, wash it thoroughly with methanol and then with hot water to remove any residual solvent and salts.
-
Dry the polymer in a vacuum oven at 80-100 °C to a constant weight.
Application in Liquid Crystals
The aniline derivative can be condensed with an aromatic aldehyde to form a Schiff base, a common core structure in liquid crystalline materials. The difluoroethyl group can influence the mesomorphic properties, such as the clearing point and the type of liquid crystalline phase formed.
Experimental Protocol 3: Synthesis of a Schiff Base for Liquid Crystal Applications
This protocol outlines the synthesis of a Schiff base from 4-(1,1-difluoroethyl)aniline and an appropriate aldehyde.
Materials:
-
4-(1,1-difluoroethyl)aniline
-
4-Alkoxybenzaldehyde (e.g., 4-butoxybenzaldehyde)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filter funnel and flask
Procedure:
-
In a round-bottom flask, dissolve 4-(1,1-difluoroethyl)aniline (1.0 eq) and the 4-alkoxybenzaldehyde (1.0 eq) in ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux and maintain for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may crystallize out of the solution.
-
If crystallization occurs, collect the solid product by filtration and wash with cold ethanol.
-
If the product does not crystallize, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexane).
-
The resulting Schiff base can then be characterized for its liquid crystalline properties using techniques such as Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Application in Drug Development
In medicinal chemistry, the introduction of fluorine atoms can significantly enhance the pharmacological properties of a drug candidate. The difluoroethyl group can improve metabolic stability, binding affinity, and membrane permeability. 4-(1,1-difluoroethyl)aniline can be used as a building block to incorporate this beneficial moiety into various drug scaffolds.
Caption: Integration into drug scaffolds.
Conceptual Protocol 4: Incorporation into a Kinase Inhibitor Scaffold
This conceptual protocol illustrates how 4-(1,1-difluoroethyl)aniline could be incorporated into a generic kinase inhibitor scaffold through an amide bond formation.
Materials:
-
4-(1,1-difluoroethyl)aniline
-
A carboxylic acid-functionalized kinase inhibitor core structure
-
A peptide coupling reagent (e.g., HATU, HOBt/EDC)
-
A non-nucleophilic base (e.g., DIPEA)
-
Anhydrous Dimethylformamide (DMF)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes for reagent addition
-
Purification system (e.g., preparative HPLC)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid-functionalized kinase inhibitor core (1.0 eq), the peptide coupling reagent (e.g., HATU, 1.1 eq), and the non-nucleophilic base (e.g., DIPEA, 2.0 eq) in anhydrous DMF.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of 4-(1,1-difluoroethyl)aniline (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, the reaction mixture can be worked up by diluting with water and extracting with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by flash column chromatography or preparative HPLC to yield the final compound.
-
The synthesized compound would then be subjected to a battery of in vitro and in vivo assays to evaluate its pharmacological activity.
References
Application Notes and Protocols for the Catalytic Hydrogenation of 1-(1,1-Difluoroethyl)-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis, crucial for the preparation of a wide range of pharmaceuticals, agrochemicals, and materials. This document provides detailed application notes and protocols for the catalytic hydrogenation of 1-(1,1-difluoroethyl)-4-nitrobenzene to produce 4-(1,1-difluoroethyl)aniline, a valuable intermediate in drug discovery. The presence of the difluoroethyl group presents unique challenges, including the potential for defluorination under harsh reaction conditions. Therefore, careful selection of catalysts and optimization of reaction parameters are critical for achieving high yields and selectivity.
Reaction Scheme
Figure 1: General reaction scheme for the catalytic hydrogenation of this compound to 4-(1,1-difluoroethyl)aniline.
Data Presentation: Comparison of Catalytic Systems
The choice of catalyst is paramount for the successful and chemoselective reduction of the nitro group in this compound without affecting the C-F bonds. Below is a summary of commonly used catalytic systems for the hydrogenation of substituted nitroarenes, which can be adapted for the target molecule.
| Catalyst | Catalyst Loading (w/w %) | Solvent | Temperature (°C) | Pressure (psi) | Reaction Time (h) | Yield (%) | Remarks |
| 5% Pd/C | 5-10 | Ethanol | 25-50 | 50-100 | 2-6 | >95 (general) | Palladium on carbon is a highly active catalyst, but may cause defluorination at higher temperatures and pressures.[1][2] |
| Raney® Nickel | 10-20 | Methanol | 25-60 | 50-500 | 4-12 | >90 (general) | Raney Nickel is often preferred for halogenated nitroarenes to minimize dehalogenation.[1] It may require higher catalyst loading and longer reaction times. |
| PtO₂ | 1-5 | Ethyl Acetate | 25 | 50 | 3-8 | >95 (general) | Platinum oxide is another effective catalyst for nitro group reduction. |
| Pt-V/C | 5 | THF | 25-50 | 50-100 | 2-5 | High (for halogenated nitroarenes) | Bimetallic catalysts can offer enhanced selectivity and activity. |
Experimental Protocols
The following protocols are generalized procedures based on the successful hydrogenation of related fluorinated and halogenated nitroaromatic compounds. Optimization may be required for the specific substrate, this compound.
Protocol 1: Hydrogenation using 5% Palladium on Carbon (Pd/C)
Materials:
-
This compound
-
5% Palladium on Carbon (Pd/C)
-
Ethanol (reagent grade)
-
Hydrogen gas (high purity)
-
Nitrogen gas (inert)
-
Parr shaker or similar hydrogenation apparatus
-
Filtration apparatus (e.g., Celite® pad)
Procedure:
-
In a suitable pressure vessel, dissolve this compound (1.0 eq) in ethanol (10-20 mL per gram of substrate).
-
Carefully add 5% Pd/C (5-10% by weight of the substrate) to the solution.
-
Seal the vessel and purge the system with nitrogen gas 3-5 times to remove any oxygen.
-
Pressurize the vessel with hydrogen gas to 50-100 psi.
-
Stir the reaction mixture vigorously at room temperature (25°C) or slightly elevated temperature (up to 50°C).
-
Monitor the reaction progress by hydrogen uptake or by analytical techniques such as TLC or GC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude 4-(1,1-difluoroethyl)aniline.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Protocol 2: Hydrogenation using Raney® Nickel
Materials:
-
This compound
-
Raney® Nickel (slurry in water or ethanol)
-
Methanol (reagent grade)
-
Hydrogen gas (high purity)
-
Nitrogen gas (inert)
-
Parr shaker or similar hydrogenation apparatus
-
Filtration apparatus (e.g., Celite® pad)
Procedure:
-
In a suitable pressure vessel, dissolve this compound (1.0 eq) in methanol (15-25 mL per gram of substrate).
-
Carefully wash the Raney® Nickel slurry (10-20% by weight of the substrate) with methanol to remove the storage solvent. Add the washed catalyst to the reaction mixture. Caution: Raney® Nickel is pyrophoric and should be handled with care under an inert atmosphere.
-
Seal the vessel and purge the system with nitrogen gas 3-5 times.
-
Pressurize the vessel with hydrogen gas to 50-500 psi.
-
Stir the reaction mixture vigorously at room temperature (25°C) or with gentle heating (up to 60°C).
-
Monitor the reaction progress by hydrogen uptake or analytical methods. Reaction times may be longer compared to Pd/C, typically 4-12 hours.
-
After the reaction is complete, vent the hydrogen and purge with nitrogen.
-
Carefully filter the catalyst through a pad of Celite®. The filter cake should be kept wet with solvent to prevent ignition.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-(1,1-difluoroethyl)aniline.
-
Purify the product as described in Protocol 1.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the catalytic hydrogenation of this compound.
Caption: Experimental workflow for catalytic hydrogenation.
Signaling Pathway (Reaction Mechanism)
The catalytic hydrogenation of a nitro group to an amine is a complex process involving multiple intermediates. The generally accepted Haber-Weiss mechanism is depicted below.
Caption: Simplified reaction pathway for nitro group reduction.
Safety Precautions
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, and all equipment must be properly grounded.
-
Catalysts: Palladium on carbon and, especially, Raney® Nickel can be pyrophoric when dry and exposed to air. Handle these catalysts with care, preferably under an inert atmosphere or as a slurry in a solvent.
-
Exothermic Reaction: The hydrogenation of nitro compounds is a highly exothermic reaction. Proper temperature control and monitoring are essential to prevent a runaway reaction.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing these experiments.
Characterization of Product
The final product, 4-(1,1-difluoroethyl)aniline, should be characterized to confirm its identity and purity.
-
NMR Spectroscopy:
-
¹H NMR: Expect signals for the aromatic protons, the amino group protons, and the methyl group protons. The aromatic signals will show splitting patterns characteristic of a 1,4-disubstituted benzene ring.
-
¹³C NMR: Expect signals for the aromatic carbons, with the carbon attached to the difluoroethyl group showing a characteristic triplet due to C-F coupling.
-
¹⁹F NMR: A single signal corresponding to the two equivalent fluorine atoms.
-
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the mass of 4-(1,1-difluoroethyl)aniline.
-
Gas Chromatography (GC): Can be used to determine the purity of the final product.
Conclusion
The catalytic hydrogenation of this compound provides an efficient route to 4-(1,1-difluoroethyl)aniline. The choice of catalyst, particularly between Pd/C and Raney® Nickel, will depend on the desired balance between reaction rate and the need to minimize defluorination. The protocols provided herein serve as a starting point for the development of a robust and scalable process. Careful optimization and adherence to safety protocols are essential for a successful outcome.
References
Application Notes and Protocols for the Characterization of 1-(1,1-difluoroethyl)-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 1-(1,1-difluoroethyl)-4-nitrobenzene. The protocols described are based on established techniques for similar nitroaromatic compounds and can be adapted for specific laboratory requirements.
Introduction
This compound (CAS No: 32471-55-9) is a nitroaromatic compound with potential applications in pharmaceutical and materials science research.[1][2][3][4] Accurate characterization is crucial for quality control, reaction monitoring, and regulatory compliance. The following sections detail the recommended analytical techniques and protocols for the comprehensive characterization of this compound.
Analytical Methods Overview
A multi-technique approach is recommended for the unambiguous identification and purity assessment of this compound. The primary analytical methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.
-
Elemental Analysis: To confirm the empirical formula.
The logical workflow for the characterization of a newly synthesized or procured batch of this compound is outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural confirmation of this compound. Both ¹H and ¹³C NMR should be performed.
Predicted ¹H and ¹³C NMR Data
Due to the lack of publicly available experimental spectra for this compound, the following chemical shifts are predicted based on the analysis of structurally similar compounds such as nitrobenzene and other fluorinated nitroaromatics.[5][6][7][8][9][10]
| Parameter | Predicted Value |
| ¹H NMR | |
| Solvent | CDCl₃ |
| Reference | Tetramethylsilane (TMS) |
| Aromatic Protons (ortho to NO₂) | δ 8.2-8.4 ppm (d, 2H) |
| Aromatic Protons (ortho to C(CF₂)CH₃) | δ 7.6-7.8 ppm (d, 2H) |
| Methyl Protons | δ 2.0-2.2 ppm (t, 3H) |
| ¹³C NMR | |
| Solvent | CDCl₃ |
| Reference | CDCl₃ (δ 77.16 ppm) |
| C-NO₂ | δ 148-150 ppm |
| C-C(CF₂)CH₃ | δ 135-137 ppm |
| Aromatic CH (ortho to NO₂) | δ 123-125 ppm |
| Aromatic CH (ortho to C(CF₂)CH₃) | δ 128-130 ppm |
| C(CF₂)CH₃ | δ 120-125 ppm (t) |
| CH₃ | δ 22-25 ppm (q) |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for ¹H NMR) or the residual solvent signal (77.16 ppm for ¹³C NMR in CDCl₃).
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Predicted Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₈H₇F₂NO₂ |
| Molecular Weight | 187.14 g/mol [1][3] |
| Exact Mass | 187.0445[1] |
| Ionization Mode | Electron Ionization (EI) or Electrospray Ionization (ESI) |
| Expected Fragments (EI) | [M]+, [M-NO₂]+, [M-C₂H₂F₂]+, [C₆H₄NO₂]+, [C₆H₅]+ |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., EI for GC-MS or ESI for LC-MS).
-
Data Acquisition: Introduce the sample into the mass spectrometer. For GC-MS, a temperature program suitable for eluting the compound from the GC column should be used. For direct infusion ESI-MS, the sample solution is introduced at a constant flow rate.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
High-Performance Liquid Chromatography (HPLC)
HPLC is a key technique for determining the purity of this compound and for quantitative analysis. A reverse-phase method is generally suitable for this type of compound.[11][12][13][14]
HPLC Method Parameters (starting point)
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic, e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Experimental Protocol: HPLC Analysis
-
Preparation: Prepare the mobile phase and degas it. Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL) and then dilute to an appropriate concentration (e.g., 0.1 mg/mL).
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection and Data Acquisition: Inject the sample solution and acquire the chromatogram for a sufficient run time to allow for the elution of all components.
-
Data Analysis: Integrate the peaks in the chromatogram to determine the retention time and the peak area of the main component and any impurities. The purity can be calculated based on the relative peak areas.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N) in the compound, which is used to confirm the empirical formula.
Theoretical Elemental Composition
| Element | Symbol | Theoretical % |
| Carbon | C | 51.35 |
| Hydrogen | H | 3.77 |
| Nitrogen | N | 7.48 |
| Fluorine | F | 20.30 |
| Oxygen | O | 17.10 |
Experimental Protocol: Elemental Analysis
-
Sample Preparation: A small, accurately weighed amount of the dry, pure sample (typically 1-3 mg) is required.
-
Instrumentation: A CHN elemental analyzer is used. The analysis is based on the combustion of the sample, followed by the detection of the resulting gases (CO₂, H₂O, N₂).
-
Data Analysis: The instrument software calculates the percentage of each element. The experimental values should be within ±0.4% of the theoretical values to be considered a good match.[15]
Data Summary and Reporting
All quantitative data should be compiled into a comprehensive report. This includes the annotated NMR and mass spectra, the HPLC chromatogram with peak integration, and a comparison of the experimental and theoretical elemental analysis data. This consolidated information provides a robust characterization of this compound.
References
- 1. echemi.com [echemi.com]
- 2. This compound | 32471-55-9 [amp.chemicalbook.com]
- 3. 32471-55-9|this compound|BLD Pharm [bldpharm.com]
- 4. 32471-55-9 / this compound | BTCpharm华祥医药 [btcpharm.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. 4-(Difluoromethoxy)nitrobenzene(1544-86-1) 1H NMR spectrum [chemicalbook.com]
- 7. 4-Fluoronitrobenzene(350-46-9) 1H NMR spectrum [chemicalbook.com]
- 8. 1-Fluoro-2-nitrobenzene(1493-27-2) 1H NMR spectrum [chemicalbook.com]
- 9. Nitrobenzene(98-95-3) 13C NMR [m.chemicalbook.com]
- 10. 4-(Difluoromethoxy)nitrobenzene(1544-86-1) 13C NMR [m.chemicalbook.com]
- 11. Separation of 1-Fluoro-4-nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. americanlaboratory.com [americanlaboratory.com]
- 14. Determination of p-chloronitrobenzene and its metabolites in urine by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(1,1-difluoroethyl)-4-nitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(1,1-difluoroethyl)-4-nitrobenzene. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
The most cited method for the synthesis of this compound is the deoxyfluorination of 4-nitroacetophenone using sulfur tetrafluoride (SF₄). This reaction replaces the carbonyl oxygen with two fluorine atoms to form the gem-difluoroethyl group.
Q2: What are the primary safety concerns when working with sulfur tetrafluoride (SF₄)?
Sulfur tetrafluoride is a colorless, corrosive, and highly toxic gas.[1][2][3] Key safety precautions include:
-
Ventilation: Always handle SF₄ in a well-ventilated fume hood.[1][4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[1][4] Respiratory protection may be necessary.[4]
-
Handling and Storage: Store and handle SF₄ cylinders in a secure, dry, and well-ventilated area, away from incompatible materials like water, steam, and strong acids.[2][4]
-
Emergency Procedures: Have emergency response protocols in place for accidental exposure or leaks, including access to an emergency shower and eyewash station.[1][4]
Q3: What are the potential side reactions during the synthesis?
The reaction of ketones with SF₄ can sometimes lead to the formation of vinyl fluorides as byproducts. Additionally, incomplete reaction will result in the presence of unreacted 4-nitroacetophenone. The highly reactive nature of SF₄ and the reaction conditions can also lead to the formation of polymeric or tar-like materials, especially if the temperature is not carefully controlled.
Q4: How can I purify the crude this compound?
Purification of the crude product typically involves quenching the reaction mixture, followed by extraction and chromatographic techniques. Column chromatography on silica gel is a common method for separating the desired product from starting material and byproducts. The choice of eluent will depend on the polarity of the impurities.
Q5: Can the product, this compound, decompose?
Gem-difluoro compounds are generally stable. However, under certain conditions, such as in the presence of strong acids or bases, they can undergo hydrolysis to regenerate the corresponding ketone.[5] It is important to handle the purified product under neutral conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive or poor quality sulfur tetrafluoride (SF₄).2. Insufficient reaction temperature or time.3. Presence of moisture in the reaction setup. | 1. Use a fresh cylinder of SF₄ or verify the purity of the existing one.2. Gradually increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC or GC-MS.3. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Significant Side Products (e.g., vinyl fluorides) | 1. Reaction temperature is too high.2. Inappropriate ratio of reactants. | 1. Lower the reaction temperature. A gradual increase from a lower temperature is recommended.2. Optimize the molar ratio of 4-nitroacetophenone to SF₄. |
| Difficult Purification / Oily Product | 1. Presence of polymeric or high molecular weight byproducts.2. Incomplete removal of reaction byproducts (e.g., thionyl fluoride). | 1. Attempt to precipitate the desired product from a suitable solvent system to remove oily impurities.2. Ensure the work-up procedure effectively removes all volatile byproducts. This may involve washing the organic layer with a mild base (e.g., sodium bicarbonate solution) to neutralize acidic byproducts. |
| Product Decomposes During Work-up or Purification | 1. Presence of strong acid or base during work-up.2. Hydrolysis of the gem-difluoro group on silica gel during chromatography. | 1. Use neutral or weakly acidic/basic conditions during extraction and washing steps.2. Deactivate the silica gel by adding a small percentage of a neutral agent like triethylamine to the eluent. |
Experimental Protocols
Synthesis of this compound from 4-Nitroacetophenone and Sulfur Tetrafluoride
Disclaimer: The following protocol is a general representation based on known reactions of ketones with sulfur tetrafluoride. The specific details from the primary literature (Tetrahedron, 31, p. 391, 1975) were not accessible. Researchers should perform a thorough literature search and risk assessment before attempting this reaction.
Materials:
-
4-Nitroacetophenone
-
Sulfur Tetrafluoride (SF₄)
-
Anhydrous Hydrogen Fluoride (HF) (optional, but often used as a catalyst and solvent)
-
Anhydrous dichloromethane (or other suitable inert solvent)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a high-pressure reactor (e.g., a stainless steel autoclave) equipped with a magnetic stirrer, add 4-nitroacetophenone and the anhydrous solvent. The reactor must be compatible with corrosive gases.
-
Cooling: Cool the reactor to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Addition of Reagents: Carefully condense a pre-determined amount of anhydrous hydrogen fluoride (if used) into the reactor, followed by the slow addition of sulfur tetrafluoride. The molar ratio of SF₄ to the ketone is typically in excess.
-
Reaction: Seal the reactor and allow it to slowly warm to the desired reaction temperature (this can range from room temperature to higher temperatures, depending on the substrate). Stir the reaction mixture for the specified time. The reaction progress should be monitored if possible.
-
Quenching: After the reaction is complete, cool the reactor back to a low temperature and carefully vent the excess SF₄ and HF into a scrubbing solution (e.g., a solution of potassium hydroxide or calcium hydroxide).
-
Work-up: Cautiously pour the reaction mixture over crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
"optimization of reaction conditions for 1-(1,1-difluoroethyl)-4-nitrobenzene synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals involved in the synthesis of 1-(1,1-difluoroethyl)-4-nitrobenzene. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
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Fluorination of a suitable precursor: This would likely involve the fluorination of 1-(1,1-dichloroethyl)-4-nitrobenzene using a fluorinating agent like potassium fluoride. This approach is suggested by patents describing the synthesis of similar difluoronitrobenzenes.[1]
-
Nitration of 1-(1,1-difluoroethyl)benzene: This would involve the nitration of the corresponding difluoroethylbenzene precursor using standard nitrating agents like a mixture of concentrated nitric and sulfuric acids.
Q2: What are the key safety precautions to consider during this synthesis?
A2: Working with nitrating agents and fluorinating agents requires strict safety measures.
-
Nitrating agents (e.g., nitric acid, sulfuric acid) are highly corrosive and strong oxidizers. Reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles, must be worn. Temperature control is crucial to prevent runaway reactions.[2]
-
Fluorinating agents can be toxic and corrosive. Anhydrous conditions are often necessary.
-
Many organic solvents used in these reactions are flammable and should be handled with care.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be monitored using standard analytical techniques such as:
-
Thin-Layer Chromatography (TLC): To quickly check for the consumption of starting material and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the components in the reaction mixture.
-
High-Performance Liquid Chromatography (HPLC): For more precise quantitative analysis of the reaction mixture.
Troubleshooting Guide
Low or No Product Yield
Q4: My reaction is showing very low conversion to the desired product. What are the potential causes and solutions?
A4: Low conversion can stem from several factors. Consider the following troubleshooting steps:
-
Reagent Quality:
-
Moisture: For fluorination reactions, the presence of water can significantly reduce the efficacy of the fluorinating agent.[1] Ensure all reagents and solvents are anhydrous. Consider drying solvents and reagents before use.
-
Decomposition: Ensure the stability of your starting materials and reagents under the reaction conditions.
-
-
Reaction Temperature:
-
The reaction temperature may be too low, leading to slow kinetics. Gradually increase the temperature and monitor the reaction progress. For fluorination of dichloronitrobenzenes, temperatures can range from 125°C to 200°C.[1]
-
Conversely, excessively high temperatures can lead to decomposition of reactants or products.
-
-
Catalyst Inactivity:
Formation of Side Products/Impurities
Q5: I am observing significant formation of side products. How can I improve the selectivity of my reaction?
A5: The formation of byproducts is a common challenge. Here are some strategies to enhance selectivity:
-
Control of Reaction Temperature: Overheating can lead to side reactions, such as polynitration or decomposition. Maintain a consistent and optimized temperature throughout the reaction. For nitration, keeping the temperature below 50-60°C is often recommended to avoid multiple nitro group substitutions.[2]
-
Stoichiometry of Reagents: Carefully control the molar ratios of your reactants. An excess of the nitrating agent can lead to the formation of dinitro compounds.
-
Order of Addition: The method and rate of reagent addition can influence the product distribution. For instance, in nitration, slow, dropwise addition of the substrate to the nitrating mixture is often preferred.[2]
Data Presentation
Effective optimization of reaction conditions requires systematic data collection and analysis. The following tables illustrate how to structure your experimental data for easy comparison.
Table 1: Optimization of Reaction Temperature
| Entry | Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield (%) |
| 1 | 100 | 24 | 30 | 25 |
| 2 | 120 | 24 | 65 | 58 |
| 3 | 140 | 18 | 95 | 88 |
| 4 | 160 | 12 | 92 | 80 (decomposition observed) |
Table 2: Screening of Fluorinating Agents
| Entry | Fluorinating Agent | Solvent | Temperature (°C) | Yield (%) |
| 1 | KF | Sulfolane | 140 | 88 |
| 2 | CsF | DMF | 120 | 75 |
| 3 | TBAF | THF | 80 | 45 |
Experimental Protocols (Generalized)
The following are generalized experimental protocols that would require optimization for the specific synthesis of this compound.
Protocol 1: Fluorination of 1-(1,1-dichloroethyl)-4-nitrobenzene (Illustrative)
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Preparation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 1-(1,1-dichloroethyl)-4-nitrobenzene, anhydrous potassium fluoride (e.g., spray-dried), and a phase-transfer catalyst (e.g., tetramethylammonium bromide).[1]
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 140-190°C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by GC-MS or TLC.
-
Work-up: After completion, cool the reaction mixture and filter to remove inorganic salts. The crude product can be purified by distillation or chromatography.
Protocol 2: Nitration of 1-(1,1-difluoroethyl)benzene (Illustrative)
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Preparation of Nitrating Mixture: In a round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid with continuous stirring.[2]
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Reaction: To the cooled nitrating mixture, add 1-(1,1-difluoroethyl)benzene dropwise, ensuring the temperature does not exceed 50°C.[2]
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Heating: After the addition is complete, heat the mixture to 55-60°C for approximately one hour with continuous stirring.[2]
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Work-up: Cool the reaction mixture and carefully pour it over crushed ice. Separate the organic layer, wash with water and a dilute sodium bicarbonate solution, and then dry over an anhydrous salt (e.g., MgSO₄).
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Purification: The crude product can be purified by vacuum distillation or column chromatography.
Visualizations
The following diagrams illustrate a general experimental workflow and a troubleshooting decision-making process.
Caption: General experimental workflow for synthesis.
Caption: Troubleshooting decision tree for reaction optimization.
References
- 1. US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes - Google Patents [patents.google.com]
- 2. pharmacy.tiu.edu.iq [pharmacy.tiu.edu.iq]
- 3. CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]
- 4. CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 1-(1,1-difluoroethyl)-4-nitrobenzene
Welcome to the technical support center for the purification of crude 1-(1,1-difluoroethyl)-4-nitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the purification of this compound.
Troubleshooting Guide
Encountering issues during the purification of this compound is common. This guide will help you diagnose and resolve potential problems in a systematic manner. The primary impurity of concern is the unreacted starting material, 4'-nitroacetophenone, from the fluorination reaction using diethylaminosulfur trifluoride (DAST).
Logical Troubleshooting Workflow
Caption: A troubleshooting workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most prevalent impurity is typically the unreacted starting material, 4'-nitroacetophenone. This is due to the incomplete fluorination of the ketone functionality. Other potential, though less common, side-products from reactions using DAST can include vinyl fluorides or products of rearrangement.[1]
Q2: Which purification method is recommended for large-scale purification?
A2: For large-scale purification, recrystallization is often the more practical and economical choice, provided the initial purity of the crude product is reasonably high. It is a simpler and less solvent-intensive method compared to column chromatography.
Q3: I am observing "oiling out" during recrystallization. What should I do?
A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can be addressed by:
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Using a larger volume of solvent: This keeps the compound dissolved at a lower temperature.
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Slowing down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
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Changing the solvent system: A different solvent or a mixture of solvents might be necessary. A good starting point for nitroaromatic compounds is often ethanol or a hexane/ethyl acetate mixture.[2]
Q4: How do I choose an appropriate solvent system for column chromatography?
A4: Thin-Layer Chromatography (TLC) is an essential tool for determining the optimal solvent system.[3] The goal is to find a solvent mixture where the desired product has an Rf value of approximately 0.3-0.4, and there is a good separation from the 4'-nitroacetophenone impurity. A common starting point for compounds of this polarity is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate or dichloromethane.
Q5: My column chromatography is not giving good separation. What can I do to improve it?
A5: To improve separation in column chromatography:
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Use a less polar eluent: This will slow down the elution of all compounds and can increase the separation between them.
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Employ a gradient elution: Start with a less polar solvent system and gradually increase the polarity. This can help to first elute the less polar impurities and then the product, followed by more polar impurities.
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Ensure proper column packing: An improperly packed column with air bubbles or channels will lead to poor separation.
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Load the sample in a concentrated band: Dissolve the crude product in a minimal amount of solvent before loading it onto the column.[4]
Data Presentation
Table 1: Comparison of Purification Methods
| Parameter | Recrystallization | Column Chromatography |
| Principle | Differential solubility | Differential adsorption |
| Typical Scale | Milligrams to Kilograms | Micrograms to Grams |
| Solvent Consumption | Moderate | High |
| Time Requirement | Lower | Higher |
| Separation Power | Good for high initial purity | Excellent for complex mixtures |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and should be optimized using TLC analysis first.
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Slurry Preparation: In a beaker, add silica gel (230-400 mesh) to your chosen eluent (e.g., a mixture of hexanes and ethyl acetate determined by TLC). Stir to create a homogeneous slurry.
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Column Packing: Pour the slurry into a chromatography column with the stopcock closed. Allow the silica to settle, then open the stopcock to drain the excess solvent, ensuring the solvent level does not drop below the top of the silica bed.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add this solution to the top of the silica bed.
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Elution: Add the eluent to the column and begin collecting fractions.
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Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
General Experimental Workflow for Column Chromatography
Caption: A general workflow for purification by column chromatography.
Protocol 2: Purification by Recrystallization
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Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a potential solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture) at its boiling point. Allow it to cool to room temperature and then in an ice bath. A good solvent will dissolve the compound when hot but will result in crystal formation upon cooling.[5][6]
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Dissolution: In an Erlenmeyer flask, dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.
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Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals, for example, in a vacuum oven.
Relationship between Purification Method and Scale/Purity
References
Technical Support Center: Synthesis of 1-(1,1-difluoroethyl)-4-nitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(1,1-difluoroethyl)-4-nitrobenzene.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of this compound, which is typically prepared by the fluorination of 4-nitroacetophenone.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Formation | 1. Inactive or degraded fluorinating agent. 2. Insufficient reaction temperature or time. 3. Presence of moisture in the reaction. | 1. Use a fresh batch of the fluorinating agent (e.g., DAST, Deoxo-Fluor®). 2. Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC/MS. 3. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of Unreacted Starting Material (4-Nitroacetophenone) | 1. Insufficient stoichiometry of the fluorinating agent. 2. Short reaction time. | 1. Increase the molar equivalents of the fluorinating agent. A slight excess is often required. 2. Extend the reaction time and monitor for the disappearance of the starting material. |
| Formation of a Major Side Product with a Similar Polarity to the Product | 1. This could be the corresponding vinyl fluoride due to HF elimination. 2. Rearrangement of a carbocation intermediate. | 1. Use a less acidic fluorinating agent or add a non-nucleophilic base to scavenge any generated acid. 2. Lower the reaction temperature to disfavor rearrangement pathways. |
| Formation of Dark, Tarry Byproducts | 1. High reaction temperatures leading to decomposition. 2. The electron-withdrawing nitro group can make the substrate sensitive to strong reagents. | 1. Perform the reaction at the lowest effective temperature. 2. Consider a milder fluorinating agent if decomposition is significant. |
| Difficult Purification | 1. Co-elution of the product with non-polar side products. 2. The product is an oil and difficult to crystallize. | 1. Optimize the solvent system for column chromatography. A gradient elution might be necessary. 2. Consider distillation under reduced pressure if the product is thermally stable. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most common and direct route is the geminal difluorination of the carbonyl group of 4-nitroacetophenone. This is typically achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or its less thermally labile analogues like Deoxo-Fluor®.
Q2: What are the expected major side products in this synthesis?
A2: Potential side products can include unreacted 4-nitroacetophenone, the corresponding vinyl fluoride (1-fluoro-1-(4-nitrophenyl)ethene) from elimination, and potentially rearrangement products depending on the reaction conditions and the fluorinating agent used.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). When using TLC, the disappearance of the more polar 4-nitroacetophenone spot and the appearance of the less polar product spot indicates reaction progression.
Q4: What purification methods are recommended for the final product?
A4: The crude product is typically purified by column chromatography on silica gel using a mixture of non-polar and slightly polar solvents, such as a hexane/ethyl acetate gradient. If the product is a thermally stable liquid, vacuum distillation can also be an effective purification method.
Q5: Are there any specific safety precautions I should take?
A5: Yes. Fluorinating agents like DAST can be hazardous and should be handled with extreme care in a well-ventilated fume hood. They can react violently with water and are corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction may also generate hydrogen fluoride (HF), which is highly toxic and corrosive.
Data Presentation
The following table presents hypothetical data for the yield of the desired product and major side products under different reaction conditions to illustrate how such data can be structured for comparison.
| Entry | Fluorinating Agent | Equivalents | Temperature (°C) | Time (h) | Product Yield (%) | Side Product A (%) (Vinyl Fluoride) | Starting Material (%) |
| 1 | DAST | 1.2 | 25 | 24 | 45 | 15 | 30 |
| 2 | DAST | 1.5 | 25 | 24 | 60 | 12 | 18 |
| 3 | DAST | 1.5 | 50 | 12 | 75 | 18 | 5 |
| 4 | Deoxo-Fluor® | 1.5 | 25 | 24 | 65 | 8 | 20 |
| 5 | Deoxo-Fluor® | 1.5 | 50 | 12 | 80 | 10 | 3 |
Experimental Protocols
Synthesis of this compound from 4-Nitroacetophenone
Materials:
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4-Nitroacetophenone
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Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®
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Anhydrous dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
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Hexane
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Ethyl acetate
Procedure:
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To a solution of 4-nitroacetophenone (1.0 eq) in anhydrous DCM in a flame-dried flask under a nitrogen atmosphere, cool the mixture to 0 °C in an ice bath.
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Slowly add the fluorinating agent (1.5 eq) dropwise to the stirred solution.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by TLC or GC-MS.
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Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate at 0 °C.
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Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Visualizations
Caption: Main synthetic pathway for this compound.
Caption: Potential side reaction pathways during synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
Technical Support Center: Synthesis of 1-(1,1-difluoroethyl)-4-nitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(1,1-difluoroethyl)-4-nitrobenzene synthesis. The primary route for this synthesis involves the geminal difluorination of 4-nitroacetophenone.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
The most prevalent and effective method is the deoxofluorination of 4-nitroacetophenone, which replaces the carbonyl oxygen atoms with two fluorine atoms. This transformation is typically achieved using specialized fluorinating agents.
Q2: Which fluorinating agents are recommended for the geminal difluorination of 4-nitroacetophenone?
Two commonly employed reagents for this transformation are Diethylaminosulfur trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). Deoxo-Fluor is often preferred due to its higher thermal stability, which makes it a safer option for scaling up reactions.[1][2][3]
Q3: What are the typical reaction conditions for the synthesis of this compound?
While specific conditions can vary, the reaction is generally carried out in an inert solvent, such as dichloromethane (DCM), at temperatures ranging from 0 °C to room temperature. The reaction progress should be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Q4: What are the potential side reactions, and how can they be minimized?
A common side reaction is the formation of elimination byproducts, particularly when using DAST.[1] To minimize this, it is crucial to maintain a low reaction temperature and carefully control the addition of the fluorinating agent. Using a more stable reagent like Deoxo-Fluor can also reduce the formation of unwanted side products.[1]
Q5: How can I purify the final product, this compound?
Standard purification techniques for organic compounds are applicable. After quenching the reaction, an aqueous workup is typically performed to remove any remaining reagent and byproducts. The crude product is then extracted with an organic solvent. Further purification can be achieved through column chromatography on silica gel.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting material (4-nitroacetophenone) | - Inactive or degraded fluorinating agent.- Insufficient reaction temperature or time.- Presence of moisture in the reaction. | - Use a fresh batch of the fluorinating agent.- Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC-MS.- Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of significant amounts of side products (e.g., elimination products) | - Reaction temperature is too high.- Rapid addition of the fluorinating agent.- Use of a less stable fluorinating agent like DAST. | - Maintain a low reaction temperature (e.g., 0 °C).- Add the fluorinating agent dropwise to the reaction mixture.- Consider using a more thermally stable reagent such as Deoxo-Fluor.[1] |
| Difficulties in purifying the final product | - Incomplete reaction, leading to a mixture of starting material and product.- Presence of highly polar byproducts. | - Ensure the reaction goes to completion by monitoring with TLC.- Perform a thorough aqueous workup to remove water-soluble impurities.- Optimize the solvent system for column chromatography to achieve better separation. |
| Inconsistent yields between batches | - Variations in the quality of reagents or solvents.- Inconsistent reaction conditions (temperature, time).- Scale-up issues. | - Use high-purity, anhydrous solvents and fresh reagents for each batch.- Strictly control all reaction parameters.- When scaling up, ensure efficient stirring and heat transfer. For larger scales, the higher thermal stability of Deoxo-Fluor is advantageous.[2] |
Quantitative Data Summary
The following table summarizes typical yields for the geminal difluorination of ketones using DAST and Deoxo-Fluor, providing a general comparison for researchers. Note that specific yields for 4-nitroacetophenone may vary based on the exact reaction conditions.
| Fluorinating Agent | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| DAST | General Ketones | DCM | 0 - RT | Varies | Moderate | [3] |
| Deoxo-Fluor | General Ketones | DCM | 0 - RT | Varies | Good to Excellent | [1] |
| Deoxo-Fluor | 4,4'-Dichlorobenzophenone | Neat | 90 | 24 | 85 | Organic Syntheses, Vol. 90, p. 185 (2013) |
Experimental Protocols
Detailed Experimental Protocol for the Synthesis of this compound using Deoxo-Fluor:
Materials:
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4-Nitroacetophenone
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Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor)
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Anhydrous Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate for chromatography
Procedure:
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Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-nitroacetophenone (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen).
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Cooling: Cool the solution to 0 °C using an ice bath.
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Addition of Deoxo-Fluor: Slowly add Deoxo-Fluor (1.5 - 2.0 eq) dropwise to the stirred solution via the dropping funnel over 30 minutes. Caution: Deoxo-Fluor reacts violently with water. Handle with care in a well-ventilated fume hood.
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Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent).
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Quenching: Once the reaction is complete, carefully and slowly quench the reaction by adding it to a stirred, saturated aqueous solution of NaHCO₃ at 0 °C.
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Workup: Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
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Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford this compound as the final product.
Visualizations
Caption: General reaction pathway for the synthesis.
Caption: Step-by-step experimental workflow.
Caption: A decision tree for troubleshooting low yields.
References
"stability of 1-(1,1-difluoroethyl)-4-nitrobenzene under acidic or basic conditions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-(1,1-difluoroethyl)-4-nitrobenzene in acidic and basic conditions. This information is intended for researchers, scientists, and professionals in drug development.
Disclaimer: Direct experimental stability data for this compound is limited in publicly available literature. The information provided here is based on established principles of organic chemistry and data from analogous compounds.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under typical laboratory conditions?
A1: this compound is expected to be a chemically stable compound under neutral pH and ambient temperature. The aromatic nitro group and the gem-difluoroalkyl group are generally robust functional groups. The carbon-fluorine bond is the strongest single bond in organic chemistry, contributing to the overall stability of the molecule.
Q2: How does the presence of both the nitro and 1,1-difluoroethyl groups affect the stability of the benzene ring?
A2: Both the nitro group and the 1,1-difluoroethyl group are strong electron-withdrawing groups. Their presence deactivates the benzene ring towards electrophilic aromatic substitution. This high degree of electron deficiency contributes to the overall stability of the aromatic system by making it less susceptible to oxidative degradation.
Q3: Is this compound susceptible to degradation under acidic conditions?
A3: Under general acidic conditions (e.g., dilute HCl or H₂SO₄), the molecule is expected to be largely stable. However, under strongly acidic conditions, particularly in the presence of a reducing agent (such as metals like iron, tin, or zinc), the nitro group can be reduced to an aniline (4-(1,1-difluoroethyl)aniline). The 1,1-difluoroethyl group is anticipated to be stable under most acidic conditions, although very harsh Lewis acidic conditions could potentially lead to decomposition.
Q4: What is the expected stability of this compound under basic conditions?
A4: The compound is expected to be relatively stable under mild basic conditions. Strong bases could potentially react with the molecule, although the high stability of the C-F bonds makes direct hydrolysis of the difluoroethyl group unlikely under standard laboratory conditions. There is a theoretical possibility of nucleophilic aromatic substitution of the nitro group under very harsh basic conditions, but this would require extreme temperature and pressure.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Loss of starting material during a reaction under acidic conditions. | If a reducing metal (e.g., Fe, Sn, Zn) is present, the nitro group may have been reduced to an amine. | Analyze the reaction mixture for the presence of 4-(1,1-difluoroethyl)aniline. If reduction is undesired, choose a non-reducing acid or protect the nitro group. |
| Unexpected side product formation in a reaction mixture. | Although unlikely under standard conditions, consider the possibility of slow hydrolysis of the 1,1-difluoroethyl group to a ketone (1-(4-nitrophenyl)ethan-1-one) under forcing acidic or basic conditions. | Characterize the side product using analytical techniques such as NMR and Mass Spectrometry. If hydrolysis is confirmed, adjust the reaction pH and temperature to milder conditions. |
| Compound appears to be degrading upon prolonged storage in solution. | The choice of solvent and the pH of the solution could be contributing to slow degradation. | Store the compound in a non-polar, aprotic solvent. If an aqueous solution is necessary, buffer it to a neutral pH and store at low temperatures. |
Predicted Stability and Degradation Pathways
The following table summarizes the predicted stability of this compound under different conditions.
| Condition | Predicted Stability | Potential Degradation Products |
| Neutral (pH 7) | High | - |
| Acidic (e.g., 1M HCl) | High | Minor hydrolysis to 1-(4-nitrophenyl)ethan-1-one under forcing conditions. |
| Acidic with Reducing Agent (e.g., Fe/HCl) | Low | 4-(1,1-difluoroethyl)aniline |
| Basic (e.g., 1M NaOH) | Moderate to High | Minor hydrolysis to 1-(4-nitrophenyl)ethan-1-one under forcing conditions. |
Experimental Protocols
As no direct experimental protocols for the stability testing of this compound were found, a general protocol for assessing compound stability is provided below.
General Protocol for Stability Assessment:
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Solution Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).
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Incubation: Dilute the stock solution into aqueous buffers of different pH values (e.g., pH 2, 7, and 10) to a final concentration suitable for analysis (e.g., 10 µM). Incubate the solutions at a controlled temperature (e.g., 37°C).
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Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
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Quenching: Quench any potential reaction by adding an equal volume of a cold organic solvent (e.g., acetonitrile) and vortexing.
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Analysis: Analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS), to quantify the remaining amount of the parent compound and identify any potential degradation products.
-
Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation rate and half-life at each pH.
Visualizations
Caption: Predicted stability of this compound under acidic conditions.
Caption: Predicted stability of this compound under basic conditions.
"common impurities in 1-(1,1-difluoroethyl)-4-nitrobenzene and their removal"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(1,1-difluoroethyl)-4-nitrobenzene. The information provided is based on established principles of organic chemistry and purification techniques for related aromatic nitro compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in a sample of this compound synthesized via nitration of 1-(1,1-difluoroethyl)benzene?
The most common impurities are likely to be:
-
Unreacted Starting Material: 1-(1,1-difluoroethyl)benzene.
-
Isomeric Byproduct: 1-(1,1-difluoroethyl)-2-nitrobenzene (ortho-isomer).[1]
-
Di-nitrated Products: Although less common under controlled conditions, over-nitration can lead to the formation of dinitro-isomers.[2]
-
Residual Acids: Traces of nitric and sulfuric acid from the nitrating mixture.[3][4]
Q2: How can I detect the presence of these impurities in my sample?
Several analytical methods can be employed to assess the purity of your this compound sample:
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Gas Chromatography (GC): GC is an effective technique for separating volatile compounds. When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), it can identify and quantify the presence of the starting material and the ortho-isomer.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a powerful tool for analyzing the purity of aromatic nitro compounds.[5][6][7] It can effectively separate the para-isomer from the ortho-isomer and other non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 19F NMR can provide structural information and help in identifying the isomeric ratio of your product.
Q3: What are the recommended methods for removing the identified impurities?
The primary methods for purifying crude this compound are:
-
Recrystallization: This is a common and effective technique for purifying solid organic compounds. The choice of solvent is crucial for successful recrystallization.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can provide excellent separation of isomers and other impurities.[8]
-
Washing: To remove residual acids, the crude product should be washed with water and a dilute base solution (e.g., sodium bicarbonate) before further purification.
Troubleshooting Guides
Issue 1: My final product contains a significant amount of the ortho-isomer, 1-(1,1-difluoroethyl)-2-nitrobenzene.
-
Cause: The nitration of substituted benzenes often yields a mixture of ortho and para isomers.[1] The directing effect of the 1,1-difluoroethyl group favors the formation of the para-isomer, but the ortho-isomer is also formed.
-
Solution:
-
Column Chromatography: This is the most effective method for separating positional isomers. A carefully selected solvent system (eluent) will allow for the separation of the ortho and para isomers on a silica gel column.
-
Fractional Crystallization: In some cases, careful and repeated recrystallization from a suitable solvent may allow for the enrichment of the desired para-isomer, as positional isomers can have different solubilities.[8]
-
Issue 2: After purification, my product still shows the presence of the starting material, 1-(1,1-difluoroethyl)benzene.
-
Cause: Incomplete nitration reaction.
-
Solution:
-
Optimize Reaction Conditions: Ensure the reaction goes to completion by adjusting the reaction time, temperature, or the stoichiometry of the nitrating agents. Monitoring the reaction by TLC or GC can help determine the point of completion.
-
Purification: The unreacted starting material is typically more volatile and less polar than the nitrated products. It can often be removed by evaporation under reduced pressure or during column chromatography.
-
Issue 3: The yield of my purified product is very low after recrystallization.
-
Cause:
-
The chosen recrystallization solvent may be too good at dissolving the product, even at low temperatures.
-
Too much solvent was used during the recrystallization process.
-
-
Solution:
-
Solvent Screening: Test a variety of solvents or solvent mixtures to find one where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Recover from Mother Liquor: The filtrate (mother liquor) from the recrystallization can be concentrated and cooled to obtain a second crop of crystals.
-
Data Presentation
Table 1: Representative Isomer Ratios in the Nitration of Substituted Benzenes
| Starting Material | Substituent | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) |
| Toluene | -CH₃ | 58.5 | 4.5 | 37 |
| tert-Butylbenzene | -C(CH₃)₃ | 16 | 8 | 75 |
| Chlorobenzene | -Cl | 30 | 1 | 69 |
| Nitrobenzene | -NO₂ | 7 | 93 | 0.3 |
Data is illustrative and based on typical nitration reactions of these substrates.[1] The 1,1-difluoroethyl group is expected to be an ortho, para-director, with the para product being the major isomer.
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, and mixtures) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize the formation of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Purification by Column Chromatography
-
Eluent Selection: Use thin-layer chromatography (TLC) to determine a solvent system (eluent) that provides good separation between this compound and its impurities. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a glass column.
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Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the silica gel column.
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Elution: Add the eluent to the top of the column and allow it to flow through, collecting the fractions that elute from the bottom.
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Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure desired product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualization
Caption: Workflow for the identification and removal of impurities from crude this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. mdpi.com [mdpi.com]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. quora.com [quora.com]
"challenges in the scale-up of 1-(1,1-difluoroethyl)-4-nitrobenzene production"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1-(1,1-difluoroethyl)-4-nitrobenzene.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Incomplete reaction | - Ensure the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is freshly prepared and of the correct concentration. - Verify the reaction temperature is within the optimal range for the nitration of the starting material. - Increase the reaction time or temperature cautiously, monitoring for side product formation. |
| Inactive starting material | - Check the purity of the 1-(1,1-difluoroethyl)benzene starting material. Impurities can inhibit the reaction. | |
| Formation of Multiple Products (Isomers) | Non-selective nitration | - The difluoroethyl group is ortho, para-directing. Formation of the ortho-isomer is possible. - Optimize the reaction temperature; lower temperatures often favor the formation of the para-isomer. - Consider using a milder nitrating agent. |
| Runaway Reaction / Exotherm | Poor temperature control | - Nitration reactions are highly exothermic. Ensure adequate cooling and a proper reaction setup for heat dissipation, especially during scale-up.[1] - Add the nitrating agent slowly and monitor the internal temperature closely. - For larger scale reactions, consider using a continuous flow reactor for better temperature management.[1][2][3] |
| Difficulty in Product Purification | Presence of starting material and isomers | - Utilize column chromatography with an appropriate solvent system (e.g., hexane/ethyl acetate) to separate the desired para-isomer from the starting material and any ortho-isomer. - Recrystallization can also be effective. Screen various solvents to find one that provides good separation. Common solvents for similar compounds include ethanol, methanol, and isopropanol.[4] |
| "Oiling out" during recrystallization | - This occurs when the compound separates from the solution above its melting point. - Use a larger volume of solvent or a solvent with a lower boiling point. - Seeding the cooling solution with a pure crystal of the product can promote crystallization.[4] | |
| Product Decomposition | Harsh reaction or work-up conditions | - Avoid excessively high temperatures during the reaction and purification steps. - Neutralize the reaction mixture carefully during work-up to avoid exposure to strong acids or bases for prolonged periods. |
Frequently Asked Questions (FAQs)
Q1: What is the expected reaction mechanism for the synthesis of this compound?
The synthesis of this compound from 1-(1,1-difluoroethyl)benzene proceeds via an electrophilic aromatic substitution reaction. The key steps involve the generation of the nitronium ion (NO₂⁺) from a mixture of nitric and sulfuric acid, followed by the attack of the aromatic ring on the nitronium ion, and subsequent deprotonation to restore aromaticity.[5][6]
Q2: What are the primary safety concerns when scaling up the production of this compound?
The primary safety concerns are the highly exothermic nature of the nitration reaction, which can lead to thermal runaway if not properly controlled, and the handling of corrosive and toxic reagents like nitric and sulfuric acid.[1] It is crucial to have robust temperature control, proper personal protective equipment (PPE), and adequate ventilation.[7][8][9][10]
Q3: How can I minimize the formation of the ortho-isomer?
While the 1,1-difluoroethyl group is ortho, para-directing, the formation of the para-isomer is generally favored due to steric hindrance at the ortho positions. To further minimize the ortho-isomer, it is recommended to conduct the reaction at lower temperatures, as this often increases the selectivity for the para-product.
Q4: What are the recommended purification techniques for obtaining high-purity this compound?
For laboratory scale, column chromatography is a reliable method for separating the desired para-isomer from unreacted starting material and any ortho-isomer. For larger scale production, recrystallization is often more practical. A systematic solvent screening should be performed to identify the optimal solvent or solvent system for high recovery and purity.[4]
Q5: Are there any advantages to using a continuous flow reactor for this synthesis?
Yes, for scaling up nitration reactions, continuous flow reactors offer significant advantages.[3] They provide superior heat and mass transfer, which allows for better control over the reaction exotherm, leading to a safer process and potentially higher selectivity.[1][2] This can also minimize the formation of byproducts.
Experimental Protocols
General Protocol for Nitration of 1-(1,1-difluoroethyl)benzene:
-
Disclaimer: This is a general guideline and should be optimized for specific laboratory conditions and scale.
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add concentrated nitric acid to the sulfuric acid with continuous stirring, maintaining the temperature below 10 °C to form the nitrating mixture.
-
In a separate flask, dissolve 1-(1,1-difluoroethyl)benzene in a suitable solvent (e.g., dichloromethane or the nitrating mixture itself, depending on the specific procedure).
-
Slowly add the solution of 1-(1,1-difluoroethyl)benzene to the cold nitrating mixture. The rate of addition should be controlled to maintain the reaction temperature within the desired range (e.g., 0-10 °C).
-
After the addition is complete, allow the reaction to stir at the same temperature for a specified time (e.g., 1-3 hours), monitoring the progress by TLC or GC.
-
Upon completion, carefully pour the reaction mixture over crushed ice and water.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
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Wash the organic layer with water, a dilute sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. lobachemie.com [lobachemie.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
"handling and storage recommendations for 1-(1,1-difluoroethyl)-4-nitrobenzene"
Welcome to the technical support center for 1-(1,1-difluoroethyl)-4-nitrobenzene (CAS 32471-55-9). This resource is designed to assist researchers, scientists, and drug development professionals with handling, storage, and troubleshooting for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It is advisable to store it away from incompatible materials such as strong acids and bases.[3] For long-term storage, refrigeration is recommended.
Q2: What personal protective equipment (PPE) should be used when handling this compound?
A2: When handling this compound, it is essential to use appropriate personal protective equipment. This includes chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1][4] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[1][2]
Q3: What are the known incompatibilities of this compound?
A3: Based on data for similar nitroaromatic compounds, this compound is expected to be incompatible with strong oxidizing agents, strong acids, and strong bases.[3] Contact with these substances could lead to vigorous reactions or degradation of the compound.
Q4: What is the general stability of this compound?
A4: Fluorinated aromatic compounds are generally characterized by high thermal and metabolic stability due to the strength of the carbon-fluorine bond.[5] However, the presence of the electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. The stability can also be affected by the solvent and pH. Some fluorinated compounds have shown susceptibility to decomposition in aqueous buffer solutions, particularly at physiological pH.
Troubleshooting Guides
Issue 1: Incomplete or No Reaction in Nucleophilic Aromatic Substitution (SNAr)
Possible Causes & Solutions
-
Insufficient activation of the nucleophile: Ensure the base used is strong enough to deprotonate the nucleophile effectively. For example, when using an alcohol as a nucleophile, a stronger base like sodium hydride might be necessary compared to triethylamine.
-
Low reaction temperature: While some SNAr reactions proceed at room temperature, others may require heating to overcome the activation energy. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.
-
Inappropriate solvent: The choice of solvent is crucial. Aprotic polar solvents like DMF, DMSO, or THF are generally preferred for SNAr reactions as they can solvate the cation of the base and do not interfere with the nucleophile.
-
Degradation of the starting material: If the reaction is left for an extended period under harsh basic conditions, degradation of the starting material or product may occur. Monitor the reaction progress and work it up as soon as it is complete.
Issue 2: Formation of Multiple Products or Side Reactions
Possible Causes & Solutions
-
Reaction with difluoroethyl group: Strong nucleophiles or bases could potentially react with the difluoroethyl group, although this is less common than substitution on the aromatic ring. Using milder reaction conditions (lower temperature, weaker base) may help to minimize this.
-
Ortho/meta substitution: While the nitro group strongly directs nucleophilic attack to the para position (where the difluoroethyl group is), under certain conditions, minor amounts of ortho or meta substitution products might be observed, especially if there are other activating or deactivating groups present on the nucleophile. Purification by column chromatography is usually effective in separating these isomers.
-
Reduction of the nitro group: If a reducing agent is present in the reaction mixture, even inadvertently, the nitro group can be reduced to an amino group, leading to unwanted byproducts. Ensure all reagents and solvents are free from reducing contaminants.
Data Presentation
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 1-Fluoro-4-nitrobenzene |
| CAS Number | 32471-55-9 | 350-46-9 |
| Molecular Formula | C₈H₇F₂NO₂ | C₆H₄FNO₂ |
| Molecular Weight | 187.14 g/mol | 141.10 g/mol |
| Boiling Point | 250.9±35.0 °C (Predicted) | 205 °C |
| Density | 1.283±0.06 g/cm³ (Predicted) | 1.328 g/cm³ |
Data for this compound is predicted based on computational models due to the lack of experimentally determined values in the searched literature.
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr) with an Amine Nucleophile
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Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic polar solvent (e.g., DMF, DMSO, THF), add the amine nucleophile (1.1-1.5 eq).
-
Addition of Base: Add a suitable base (e.g., K₂CO₃, Et₃N, 2.0 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat as necessary. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Troubleshooting workflow for SNAr reactions.
References
- 1. Degradation of nitroaromatic compounds by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vapourtec.com [vapourtec.com]
- 3. benchchem.com [benchchem.com]
- 4. Bacterial pathways for degradation of nitroaromatics - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. Degradation of nitroaromatic compounds by microorganisms | Semantic Scholar [semanticscholar.org]
Technical Support Center: Degradation of 1-(1,1-difluoroethyl)-4-nitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 1-(1,1-difluoroethyl)-4-nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the expected initial steps in the microbial degradation of this compound?
A1: While specific pathways for this compound are not extensively documented, based on related nitroaromatic compounds, two primary initial pathways are plausible:
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Reduction of the nitro group: The nitro group is often the initial site of microbial attack, being reduced to a nitroso, hydroxylamino, and subsequently an amino group. This is a common transformation for many nitroaromatic compounds.[1][2][3]
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Oxidative removal of the nitro group: Monooxygenase or dioxygenase enzymes can hydroxylate the aromatic ring, leading to the elimination of the nitro group as nitrite.[4][5]
Q2: How might the 1,1-difluoroethyl group influence the degradation of this compound?
A2: The 1,1-difluoroethyl group is an electron-withdrawing group, which can make the aromatic ring more susceptible to nucleophilic attack. However, the carbon-fluorine bond is very strong, making this group generally resistant to degradation. It is likely that this group will remain intact during the initial stages of degradation.
Q3: What are the likely intermediates in the degradation of this compound?
A3: Based on the degradation of similar compounds like nitrobenzene and 1-chloro-4-nitrobenzene, likely intermediates could include:
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1-(1,1-difluoroethyl)-4-nitrosobenzene
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1-(1,1-difluoroethyl)-4-hydroxylaminobenzene
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4-(1,1-difluoroethyl)aniline
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Catechol or substituted catechol derivatives following ring cleavage.[6][7]
Q4: What analytical techniques are most suitable for studying the degradation of this compound?
A4: A combination of chromatographic and spectroscopic techniques is recommended:
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High-Performance Liquid Chromatography (HPLC): Useful for separating the parent compound from its more polar metabolites.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile intermediates and degradation products.[8]
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Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for analyzing non-volatile and thermally labile metabolites.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to elucidate the structure of unknown metabolites.[6]
Troubleshooting Guides
Issue 1: No degradation of the parent compound is observed.
| Possible Cause | Troubleshooting Step |
| Inappropriate microbial consortium or enzyme | Ensure the selected microorganisms or enzymes have known activity against nitroaromatic compounds. Consider using a mixed microbial culture from a contaminated site. |
| Suboptimal experimental conditions (pH, temperature, oxygen) | Optimize the pH, temperature, and aeration of your reaction mixture. Environmental factors significantly impact microbial activity.[9] |
| Toxicity of the compound to the microorganisms | The parent compound or its intermediates may be toxic. Try lowering the initial concentration of this compound. |
| Low bioavailability of the compound | Ensure the compound is sufficiently dissolved in the medium. The use of a co-solvent might be necessary, but check for its potential toxicity to the microorganisms. |
Issue 2: Identification of unknown peaks in chromatograms.
| Possible Cause | Troubleshooting Step |
| Formation of unexpected intermediates | Use high-resolution mass spectrometry (HRMS) to obtain accurate mass data for the unknown peaks and predict their elemental composition. |
| Abiotic transformation of the compound | Run a sterile control experiment (without microorganisms or enzymes) to check for any abiotic degradation. |
| Contamination of the sample or analytical instrument | Ensure proper sample preparation and clean the analytical instrument thoroughly between runs. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on the degradation of related nitroaromatic compounds.
Table 1: Photocatalytic Degradation of Nitrobenzene and 4-Nitrophenol
| Compound | Catalyst | Light Source | Degradation Efficiency (%) | Time (min) | Reference |
| Nitrobenzene | Ag/Cu2O with persulfate | Visible Light | Nearly 100% mineralization | Not specified | [8] |
| Nitrobenzene | Zn2+ doped TiO2 | Not specified | 99 | 120 | [10] |
| 4-Nitrophenol | C, N-TiO2 | Simulated Sunlight | Not specified | 300 | [11] |
| Nitrobenzene | Ozone/persulfate | Not applicable | 90.59 | 30 | [12] |
Table 2: Kinetic Data for Nitroaromatic Compound Degradation
| Compound | Process | Kinetic Model | Rate Constant (k) | Reference |
| 4-Nitrophenol | Photocatalysis | First-order | 4.87 × 10⁻³ min⁻¹ | [11] |
| Direct Blue 1 | Photocatalysis | First-order | 0.0742 min⁻¹ (irradiated TiO2) | [13] |
Detailed Experimental Protocols
Protocol 1: Aerobic Biodegradation Assay
-
Prepare the culture medium: Prepare a minimal salt medium appropriate for the selected microbial strain(s).
-
Inoculation: Inoculate the medium with a pre-cultured microbial consortium or a pure strain.
-
Acclimation: Gradually introduce the microorganisms to increasing concentrations of this compound to allow for adaptation.
-
Degradation Experiment:
-
Set up replicate flasks containing the culture medium and the target compound at the desired concentration.
-
Include a sterile control (no microorganisms) and a biotic control (with microorganisms but without the target compound).
-
Incubate the flasks under controlled conditions of temperature, pH, and agitation.
-
-
Sampling and Analysis:
-
Withdraw samples at regular intervals.
-
Extract the samples with a suitable organic solvent (e.g., ethyl acetate).
-
Analyze the extracts using HPLC or GC-MS to determine the concentration of the parent compound and identify any metabolites.
-
Protocol 2: Photocatalytic Degradation Experiment
-
Catalyst Preparation: Synthesize or procure the desired photocatalyst (e.g., TiO2).
-
Reaction Setup:
-
Prepare an aqueous solution of this compound at a known concentration.
-
Add the photocatalyst to the solution.
-
Place the reactor under a suitable light source (e.g., UV lamp, simulated sunlight).
-
-
Degradation Experiment:
-
Stir the solution continuously to ensure a uniform suspension of the catalyst.
-
Maintain a constant temperature.
-
-
Sampling and Analysis:
Visualizations
References
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. gov.uk [gov.uk]
- 4. researchgate.net [researchgate.net]
- 5. Nitrophenol Family Degradation Pathway (an/aerobic) [eawag-bbd.ethz.ch]
- 6. Initial Reactions in the Biodegradation of 1-Chloro-4-Nitrobenzene by a Newly Isolated Bacterium, Strain LW1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Biodegradation of Xenobiotics: Pathways and Microbial Approaches • Environmental Studies (EVS) Institute [evs.institute]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 1-(1,1-difluoroethyl)-4-nitrobenzene
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on alternative synthetic routes for 1-(1,1-difluoroethyl)-4-nitrobenzene. The information is presented in a question-and-answer format to directly address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing this compound?
A1: The two main retrosynthetic approaches for the synthesis of this compound are:
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Route A: Nitration followed by Geminal Difluorination. This is the most commonly employed and well-documented strategy. It involves the nitration of a readily available starting material, acetophenone, to introduce the nitro group at the para position, followed by the conversion of the acetyl group into a 1,1-difluoroethyl group.
-
Route B: Geminal Difluorination followed by Nitration. This alternative approach begins with the synthesis of 1-(1,1-difluoroethyl)benzene, which is then subjected to nitration to introduce the nitro group.
Q2: Which synthetic route is generally preferred and why?
A2: Route A (Nitration followed by Geminal Difluorination) is generally the preferred method. This is because the starting material, acetophenone, is inexpensive and the nitration reaction is a well-established and high-yielding process.[1] While the subsequent geminal difluorination can be challenging, the overall sequence is often more efficient and easier to control. The directing effects of the acetyl group in the electrophilic aromatic substitution (nitration) favor the desired para-isomer.
Q3: What are the key challenges associated with the geminal difluorination of 4-nitroacetophenone (Route A)?
A3: The primary challenges in the geminal difluorination of 4-nitroacetophenone include:
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Reactivity of the Ketone: The strong electron-withdrawing nature of the para-nitro group deactivates the carbonyl group, making it less susceptible to nucleophilic attack by the fluorinating agent. This may necessitate harsher reaction conditions or the use of more reactive fluorinating agents.
-
Stability of Reagents: Common fluorinating reagents like diethylaminosulfur trifluoride (DAST) have limited thermal stability and can be hazardous if not handled correctly.[2] More stable alternatives like bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are available but can be more expensive.[3][4]
-
Side Reactions: The presence of the nitro group can potentially lead to unwanted side reactions under the fluorination conditions. Careful control of temperature and reaction time is crucial to minimize the formation of byproducts.
Q4: What are the potential difficulties with the nitration of 1-(1,1-difluoroethyl)benzene (Route B)?
A4: The main challenges for this route are:
-
Synthesis of the Starting Material: The preparation of 1-(1,1-difluoroethyl)benzene itself typically starts from acetophenone, adding an extra step to the overall synthesis.[1]
-
Directing Effects: The 1,1-difluoroethyl group is an ortho-, para-director, but the reaction may yield a mixture of isomers (ortho and para), requiring separation.
-
Reaction Conditions: Nitration reactions are highly exothermic and require careful temperature control to prevent over-nitration and ensure safety.[5]
Troubleshooting Guides
Route A: Nitration of Acetophenone
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low yield of 4-nitroacetophenone | Incomplete reaction. | Ensure dropwise addition of the nitrating mixture at a low temperature (0-5 °C) to control the exothermic reaction. Increase the reaction time or slightly raise the temperature towards the end of the reaction, monitoring by TLC. |
| Formation of dinitro byproducts. | Maintain a strict temperature control below 10 °C during the addition of the nitrating mixture. Use the stoichiometric amount of nitric acid. | |
| Product loss during workup. | Ensure complete precipitation of the product by pouring the reaction mixture onto a sufficient amount of crushed ice. Wash the crude product thoroughly with cold water to remove residual acids. | |
| Formation of significant amounts of ortho- and meta-isomers | Incorrect reaction conditions. | The acetyl group is a meta-director under Friedel-Crafts conditions, but nitration of acetophenone predominantly gives the para-product due to steric hindrance at the ortho positions and electronic effects. However, to maximize para-selectivity, maintain a low reaction temperature. |
Route A: Geminal Difluorination of 4-Nitroacetophenone
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low conversion to the difluorinated product | Deactivated ketone. | Increase the equivalents of the fluorinating agent (DAST or Deoxo-Fluor). Extend the reaction time. Gently increase the reaction temperature, but with caution, especially with DAST. |
| Inactive fluorinating agent. | Use a fresh bottle of DAST or Deoxo-Fluor. These reagents can degrade upon exposure to moisture. | |
| Formation of vinyl fluoride byproduct | Elimination side reaction. | Use a less hindered fluorinating agent if possible. Maintain a lower reaction temperature. |
| Decomposition of the starting material or product | Harsh reaction conditions. | Use a more thermally stable fluorinating agent like Deoxo-Fluor. Avoid excessive heating. Ensure the reaction is performed under an inert atmosphere. |
| Difficult purification | Presence of unreacted starting material and byproducts. | Careful column chromatography is usually required. Consider a different solvent system for better separation. |
Route B: Nitration of 1-(1,1-difluoroethyl)benzene
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low yield of the desired 4-nitro isomer | Formation of a mixture of ortho and para isomers. | Optimize the reaction temperature and the nitrating agent to favor para-substitution. Separation of isomers will be necessary, typically by column chromatography or recrystallization. |
| Over-nitration. | Maintain a low temperature during the addition of the nitrating mixture. Use a controlled amount of nitric acid. | |
| Runaway reaction | Poor temperature control. | Ensure efficient cooling and slow, dropwise addition of the nitrating mixture. For larger scale reactions, consider a continuous flow setup for better heat management. |
Experimental Protocols
Route A: Step 1 - Synthesis of 4-Nitroacetophenone
This protocol is adapted from established procedures for the nitration of acetophenone.
Materials:
-
Acetophenone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Slowly add acetophenone to the cooled sulfuric acid while maintaining the temperature below 5 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the acetophenone solution, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir for an additional 1-2 hours at or below 10 °C.
-
Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring.
-
The crude 4-nitroacetophenone will precipitate as a yellow solid.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain pure 4-nitroacetophenone.
Route A: Step 2 - Geminal Difluorination of 4-Nitroacetophenone
This protocol provides a general procedure using Deoxo-Fluor, which is often preferred for its greater thermal stability compared to DAST.
Materials:
-
4-Nitroacetophenone
-
Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 4-nitroacetophenone in anhydrous DCM.
-
Add Deoxo-Fluor (typically 2-3 equivalents) to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS. Due to the deactivating effect of the nitro group, a prolonged reaction time (e.g., 24-48 hours) may be necessary.
-
After completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Quantitative Data Summary
| Route | Step | Reactants | Reagents | Conditions | Yield (%) | Reference(s) |
| A | 1. Nitration | Acetophenone | Conc. HNO₃, Conc. H₂SO₄ | 0-10 °C | 70-85 | |
| A | 2. Difluorination | 4-Nitroacetophenone | Deoxo-Fluor | DCM, reflux, 24-48h | 50-70 (estimated) | [6] |
| A | 2. Difluorination | 4-Nitroacetophenone | DAST | DCM, rt to reflux | 40-60 (estimated) | |
| B | 1. Difluorination | Acetophenone | Deoxo-Fluor/DAST | Varies | 70-90 | [1] |
| B | 2. Nitration | 1-(1,1-Difluoroethyl)benzene | Conc. HNO₃, Conc. H₂SO₄ | 0-10 °C | Moderate (mixture of isomers) | General nitration knowledge |
Note: Yields for the difluorination of 4-nitroacetophenone are estimated based on reported yields for similar deactivated ketones, as specific literature values for this exact substrate are scarce.
Visualizations
Caption: Alternative synthetic pathways for this compound.
Caption: A logical workflow for troubleshooting experimental issues.
References
- 1. 1,1-difluoro-ethyl-benzene synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 4. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to Purity Validation of 1-(1,1-difluoroethyl)-4-nitrobenzene by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of 1-(1,1-difluoroethyl)-4-nitrobenzene. The information presented herein is supported by established analytical principles and data extrapolated from methodologies for analogous compounds.
Introduction
This compound is a fluorinated aromatic compound with potential applications in pharmaceutical and materials science research. Ensuring the chemical purity of this compound is critical for the reliability and reproducibility of experimental results. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for purity determination due to its high resolution, sensitivity, and quantitative accuracy.[] This guide outlines a detailed HPLC method for the analysis of this compound and compares its performance with alternative analytical methodologies.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
A reversed-phase HPLC method with UV detection is proposed for the purity assessment of this compound. This method is based on protocols developed for similar nitroaromatic compounds.[2][3][4]
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and Water
-
Gradient Elution:
-
0-5 min: 40% Acetonitrile
-
5-20 min: 40% to 80% Acetonitrile
-
20-25 min: 80% Acetonitrile
-
25-30 min: 80% to 40% Acetonitrile
-
30-35 min: 40% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of Acetonitrile.
System Suitability:
Before sample analysis, the chromatographic system must meet the following criteria:
-
Tailing Factor: ≤ 2.0 for the main peak
-
Theoretical Plates: ≥ 2000 for the main peak
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0% for six replicate injections of the standard solution.
Data Presentation: Method Validation Parameters
The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[5][6][7] The following table summarizes the key validation parameters and their acceptance criteria.
| Validation Parameter | Acceptance Criteria | Expected Performance of the Proposed HPLC Method |
| Specificity | The method should be able to separate the main compound from its potential impurities and degradation products. | Good resolution between the main peak and potential impurities (e.g., isomers, starting materials). |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range. | Expected to be linear in the range of 1-100 µg/mL. |
| Range | 80% to 120% of the test concentration.[6] | The method should be accurate and precise within this range. |
| Accuracy | 98.0% to 102.0% recovery.[7] | Expected to be within the acceptance criteria. |
| Precision (Repeatability) | RSD ≤ 2.0% for the peak area of the main compound. | Expected to be highly precise. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | Estimated to be in the low ng/mL range. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1.[7] | Estimated to be in the mid ng/mL range. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters. | Minor changes in mobile phase composition, flow rate, and temperature are not expected to significantly affect the results. |
Comparison with Alternative Analytical Techniques
While HPLC is a robust method, other techniques can also be employed for purity determination. The following table provides a comparison of HPLC with Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
| Feature | HPLC-UV | Gas Chromatography (GC-FID) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in a gaseous mobile phase. | Quantitative determination of compounds based on the NMR signal intensity relative to a certified internal standard. |
| Applicability | Wide range of non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. | Soluble compounds containing NMR-active nuclei. |
| Selectivity | High | High | High |
| Sensitivity | Good (ng to pg range) | Very high (pg to fg range) | Moderate (µg to mg range) |
| Quantitation | Requires a reference standard for each compound. | Requires a reference standard for each compound. | Provides an absolute quantification against a single internal standard.[8] |
| Sample Preparation | Simple dissolution. | Can require derivatization for non-volatile compounds. | Simple dissolution with an internal standard. |
| Potential Issues | Co-elution of impurities. | Thermal degradation of the analyte. | Overlapping signals from impurities can complicate quantification.[8] |
Visualizations
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the HPLC purity validation and the logical relationship of the validation parameters.
References
- 2. Separation of 1-Fluoro-4-nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Separation of Nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. 1-Chloro-4-nitrobenzene | SIELC Technologies [sielc.com]
- 5. aaps.ca [aaps.ca]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-(1,1-Difluoroethyl)-4-nitrobenzene and Other Nitroaromatic Compounds: A Guide for Researchers
An In-depth Comparison of Physicochemical Properties, Reactivity, and Biological Activity for Drug Development and Scientific Research
Nitroaromatic compounds are a cornerstone in various scientific disciplines, serving as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. Their rich chemistry, primarily dictated by the strong electron-withdrawing nature of the nitro group, makes them fascinating subjects for both synthetic and mechanistic studies. This guide provides a comparative analysis of 1-(1,1-difluoroethyl)-4-nitrobenzene against other structurally related nitroaromatic compounds, namely 4-nitrotoluene, 4-ethylnitrobenzene, and 1-chloro-4-nitrobenzene.
This publication aims to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their physicochemical properties, reactivity, and potential biological activities. Due to a notable lack of extensive experimental data for this compound, this guide incorporates predicted data and insights from Quantitative Structure-Activity Relationship (QSAR) studies to offer a theoretical perspective on its behavior, thereby highlighting areas ripe for future experimental investigation.
Physicochemical Properties: A Comparative Overview
The introduction of different substituents on the nitrobenzene ring significantly influences its physical and chemical characteristics. The following table summarizes the key physicochemical properties of this compound and its selected counterparts. It is important to note that the data for this compound is based on computational predictions and awaits experimental verification.
| Property | This compound | 4-Nitrotoluene | 4-Ethylnitrobenzene | 1-Chloro-4-nitrobenzene |
| Molecular Formula | C₈H₇F₂NO₂ | C₇H₇NO₂ | C₈H₉NO₂ | C₆H₄ClNO₂ |
| Molecular Weight | 187.14 g/mol | 137.14 g/mol | 151.17 g/mol | 157.56 g/mol |
| Melting Point | Not available | 51-54 °C | -2.5 °C | 83.5 °C |
| Boiling Point | 250.9±35.0 °C (Predicted) | 238 °C | 246 °C | 242 °C |
| Density | 1.283±0.06 g/cm³ (Predicted) | 1.104 g/cm³ | 1.116 g/cm³ | 1.52 g/cm³ |
| Solubility in Water | Not available | 0.43 g/L at 20 °C | Slightly soluble | 0.225 g/L at 20 °C |
| LogP | Not available | 2.37 | 2.93 | 2.40 |
Reactivity Analysis: The Influence of the Substituent
The reactivity of nitroaromatic compounds is dominated by the electron-withdrawing nature of the nitro group, which deactivates the aromatic ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution (SₙAr). The substituent at the para-position further modulates this reactivity.
Nucleophilic Aromatic Substitution (SₙAr): The presence of the nitro group makes the aromatic ring electron-deficient and thus susceptible to attack by nucleophiles. The rate of SₙAr reactions is influenced by the nature of the leaving group and the electronic properties of other substituents. For 1-chloro-4-nitrobenzene, the chlorine atom can be readily displaced by various nucleophiles. In the case of this compound, while there isn't a conventional leaving group on the ring, the strong electron-withdrawing effect of the difluoroethyl group is expected to significantly activate the ring towards nucleophilic attack, potentially at the positions ortho to the nitro group.
Electrophilic Aromatic Substitution: The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. Therefore, all the compounds in this comparison will undergo electrophilic substitution, such as nitration or halogenation, primarily at the meta-position relative to the nitro group, and at a slower rate compared to benzene.
The following diagram illustrates the general mechanism of a nucleophilic aromatic substitution reaction on a nitroaromatic compound.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SₙAr).
Biological Activity and Toxicity Profile
Nitroaromatic compounds exhibit a wide spectrum of biological activities, which are often linked to the reductive metabolism of the nitro group within biological systems. This can lead to the formation of reactive intermediates that can cause cellular damage, a property exploited in the design of antimicrobial and anticancer agents. However, this same mechanism is also responsible for their toxicity.
Predicted Biological Activity of this compound:
While specific experimental data on the biological activity of this compound is not currently available, insights can be drawn from Quantitative Structure-Activity Relationship (QSAR) studies on other nitroaromatic compounds. QSAR models often correlate the toxicity and biological activity of these compounds with physicochemical parameters such as hydrophobicity (LogP) and electronic properties (e.g., the energy of the Lowest Unoccupied Molecular Orbital, ELUMO).
The presence of the difluoroethyl group is expected to increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes. Furthermore, the strong electron-withdrawing nature of the difluoroethyl group will lower the ELUMO, making the compound more susceptible to reduction. This suggests that this compound could exhibit significant biological activity, but also potential toxicity. Experimental validation is crucial to confirm these predictions.
The following diagram outlines a simplified workflow for the in silico prediction of toxicity for a novel nitroaromatic compound.
Spectroscopic Fingerprinting: A Comparative Guide to the Structural Confirmation of 1-(1,1-difluoroethyl)-4-nitrobenzene
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides a comparative analysis of the spectroscopic techniques used to elucidate and confirm the structure of 1-(1,1-difluoroethyl)-4-nitrobenzene. By presenting predicted data for the target compound alongside experimental data for a structurally related alternative, 4-fluoronitrobenzene, this document offers a clear framework for spectroscopic analysis in modern drug discovery and development.
This guide delves into the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Detailed experimental protocols for these key techniques are provided to ensure methodological rigor and reproducibility. Furthermore, a logical workflow for the comprehensive spectroscopic analysis is visualized to aid in the systematic structural confirmation process.
Comparative Spectroscopic Data Analysis
The following tables summarize the predicted spectroscopic data for this compound and the available experimental data for the reference compound, 4-fluoronitrobenzene. These tables are designed for easy comparison of the key spectral features that enable the structural elucidation of these aromatic nitro compounds.
Table 1: ¹H NMR Data Comparison
| Compound | Aromatic Protons (ortho to -NO₂) | Aromatic Protons (ortho to -C(F₂)CH₃) | Alkyl Protons (-CH₃) |
| This compound (Predicted) | ~8.3 ppm (d) | ~7.7 ppm (d) | ~2.1 ppm (t) |
| 4-Fluoronitrobenzene (Experimental)[1] | 8.291 ppm (m) | 7.238 ppm (m) | N/A |
Table 2: ¹³C NMR Data Comparison
| Compound | C-NO₂ (ipso) | C-C(F₂)CH₃ / C-F (ipso) | Aromatic CH (ortho to -NO₂) | Aromatic CH (ortho to -C(F₂)CH₃ / -F) | -C(F₂)CH₃ | -CH₃ |
| This compound (Predicted) | ~148 ppm | ~135 ppm (t) | ~124 ppm | ~129 ppm | ~120 ppm (t) | ~24 ppm (t) |
| 4-Fluoronitrobenzene (Experimental) | ~145 ppm | ~165 ppm (d) | ~126 ppm | ~116 ppm (d) | N/A | N/A |
Table 3: ¹⁹F NMR Data Comparison
| Compound | Chemical Shift (ppm) |
| This compound (Predicted) | ~ -90 to -110 ppm (q) |
| 4-Fluoronitrobenzene (Experimental) | ~ -115 ppm |
Table 4: Mass Spectrometry Data Comparison
| Compound | Molecular Ion (M⁺) Peak (m/z) | Key Fragmentation Peaks (m/z) |
| This compound (Predicted) | 187 | 172 (-CH₃), 141 (-NO₂), 122, 76 |
| 4-Fluoronitrobenzene (Experimental)[2] | 141 | 111, 95, 83, 75 |
Table 5: IR Spectroscopy Data Comparison
| Compound | N-O Asymmetric Stretch (cm⁻¹) | N-O Symmetric Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) |
| This compound (Predicted) | ~1530-1550 | ~1340-1360 | ~1100-1300 | ~3000-3100 |
| 4-Fluoronitrobenzene (Experimental)[2] | ~1520 | ~1350 | ~1250 | ~3100 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H, ¹³C, and ¹⁹F NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to avoid line broadening.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard one-pulse ¹H spectrum with a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Typically, 16-32 scans are sufficient for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Tune and match the probe for the ¹⁹F frequency.
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Set the spectral width to cover a broad range (e.g., +50 to -250 ppm) to ensure all fluorine signals are captured.
-
A reference compound, such as CFCl₃, is used to define 0 ppm.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak for ¹H and ¹³C spectra.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) Protocol
-
Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent if using a GC-MS, or directly on a solid probe) into the mass spectrometer.
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source. This will cause the molecule to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak (M⁺) to determine the molecular weight. Analyze the fragmentation pattern to deduce the structure of different parts of the molecule.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy Protocol
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal (e.g., diamond or germanium). Ensure good contact between the sample and the crystal.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Acquire the infrared spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Collection: The spectrum is typically collected over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. Compare the peak positions (in cm⁻¹) and intensities to established correlation charts.
Analytical Workflow Visualization
The following diagram illustrates a logical workflow for the spectroscopic analysis and structural confirmation of this compound.
Caption: Workflow for the structural confirmation of this compound.
References
Comprehensive Review of 1-(1,1-difluoroethyl)-4-nitrobenzene Derivatives: Biological Activity and Therapeutic Potential
A detailed analysis of the biological activities of 1-(1,1-difluoroethyl)-4-nitrobenzene derivatives remains a nascent field of study. Extensive literature searches have revealed a significant gap in research specifically focused on the synthesis and biological evaluation of a series of compounds derived from this particular scaffold. While the broader categories of nitrobenzene and fluorinated compounds have been investigated for various therapeutic applications, specific data on the biological effects of this compound derivatives, including quantitative comparisons, detailed experimental protocols, and associated signaling pathways, are not currently available in the public domain.
The introduction of a difluoroethyl group and a nitro group to a benzene ring suggests potential for diverse biological activities. The nitroaromatic scaffold is a known pharmacophore in several clinically used drugs and investigational compounds, often associated with antimicrobial and anticancer properties. The fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability, membrane permeability, and binding affinity to target proteins.
Despite this theoretical potential, dedicated studies on this compound derivatives are conspicuously absent from the current scientific literature. Consequently, it is not possible to provide a comparative guide with quantitative data, detailed experimental protocols, or diagrams of signaling pathways related to this specific class of compounds at this time.
For researchers and drug development professionals interested in this area, the lack of existing research presents a unique opportunity for novel investigations. Future studies could involve the synthesis of a library of this compound derivatives with various substitutions on the benzene ring. These compounds could then be screened against a panel of biological targets to explore their potential as:
-
Anticancer Agents: Evaluating their cytotoxicity against various cancer cell lines and investigating their mechanism of action, for example, as kinase inhibitors or inducers of apoptosis.
-
Enzyme Inhibitors: Screening against enzymes implicated in disease, such as proteases, kinases, or metabolic enzymes.
-
Antimicrobial Agents: Testing their efficacy against a range of pathogenic bacteria and fungi.
Such studies would be foundational in establishing the structure-activity relationships (SAR) for this class of compounds and would pave the way for the development of novel therapeutic agents. The generation of quantitative data (e.g., IC50, EC50 values), detailed methodologies for biological assays, and elucidation of the molecular mechanisms of action would be critical for advancing this potential area of medicinal chemistry.
As no specific experimental data or signaling pathways for this compound derivatives have been reported, a representative experimental workflow for the initial screening of such novel compounds for anticancer activity is presented below. This generalized workflow illustrates the logical steps that would be undertaken in a typical drug discovery and development process.
Caption: Generalized workflow for the discovery and preclinical evaluation of novel anticancer compounds.
A Researcher's Guide to the Computational and Theoretical Modeling of 1-(1,1-difluoroethyl)-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the computational and theoretical investigation of 1-(1,1-difluoroethyl)-4-nitrobenzene. In the absence of direct experimental and computational data for this specific molecule, this document serves as a comparative guide, leveraging established methodologies and data from analogous substituted nitroaromatic compounds. By presenting a structured workflow, detailing common experimental and computational protocols, and offering a comparative dataset of related molecules, this guide equips researchers with the necessary tools to model and predict the properties of this compound and similar novel compounds.
Comparative Analysis of Substituted Nitrobenzenes
To contextualize the anticipated properties of this compound, a comparative analysis of various substituted nitrobenzenes is essential. The following tables summarize key computational data for a range of substituents, providing a baseline for predicting the electronic and structural characteristics of the target molecule. These calculations are typically performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.[1]
Table 1: Calculated Electronic Properties of para-Substituted Nitrobenzenes
| Substituent (X) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| -H (Nitrobenzene) | -8.02 | -3.51 | 4.51 | 4.22 |
| -CH₃ (p-Nitrotoluene) | -7.78 | -3.42 | 4.36 | 4.53 |
| -OH (p-Nitrophenol) | -7.54 | -3.68 | 3.86 | 5.14 |
| -NH₂ (p-Nitroaniline) | -7.01 | -3.55 | 3.46 | 6.87 |
| -F (p-Fluoronitrobenzene) | -8.15 | -3.62 | 4.53 | 2.89 |
| -Cl (p-Chloronitrobenzene) | -8.09 | -3.71 | 4.38 | 2.83 |
| -CN (p-Nitrobenzonitrile) | -8.45 | -4.18 | 4.27 | 0.55 |
| -NO₂ (p-Dinitrobenzene) | -8.62 | -4.53 | 4.09 | 0.00 |
Note: These values are representative and can vary depending on the specific computational method and basis set used. The data presented here is a synthesis of typical values found in computational chemistry literature for comparative purposes.
Table 2: Calculated C-NO₂ Bond Dissociation Energies (BDEs) for para-Substituted Nitrobenzenes
| Substituent (X) | C-NO₂ BDE (kcal/mol) |
| -H | 75.2 |
| -CH₃ | 74.5 |
| -OH | 73.1 |
| -NH₂ | 71.8 |
| -F | 75.5 |
| -Cl | 75.3 |
| -CN | 76.8 |
| -NO₂ | 77.5 |
Note: The C-NO₂ bond dissociation energy is a critical parameter for assessing the thermal stability of nitroaromatic compounds.[2][3] These values are calculated at the PBE0/6-31+G(d,p) level of theory and represent the Gibbs free energy change for the homolytic cleavage of the C-NO₂ bond.
Experimental and Computational Protocols
A thorough investigation of this compound would involve a synergistic approach combining experimental synthesis and characterization with theoretical modeling.
Experimental Protocols
The synthesis of novel substituted nitrobenzenes often follows established organic chemistry methodologies.[4][5] Characterization relies on a suite of spectroscopic and analytical techniques.[6]
1. Synthesis: A plausible synthetic route to this compound could involve the nitration of (1,1-difluoroethyl)benzene. A typical nitration procedure is as follows:
-
Reagents: Concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).
-
Procedure: To a cooled solution of (1,1-difluoroethyl)benzene in a suitable solvent, a mixture of nitric acid and sulfuric acid is added dropwise while maintaining a low temperature. The reaction is stirred for a specified time, followed by quenching with ice water and extraction of the product. Purification is typically achieved by column chromatography or recrystallization.
2. Characterization: The synthesized compound would be characterized using the following techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for confirming the structure and purity of the compound. The chemical shifts and coupling constants provide detailed information about the connectivity of atoms. For instance, in nitrobenzene, the ortho protons are the most deshielded in the ¹H NMR spectrum.[7]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of functional groups. The nitro group in nitroaromatics typically shows strong asymmetric and symmetric stretching bands around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively.[8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of the synthesized compound.[6]
-
Single-Crystal X-ray Diffraction: If a suitable crystal can be obtained, X-ray crystallography provides the definitive three-dimensional structure of the molecule, including bond lengths and angles.
Computational Protocols
Computational modeling provides invaluable insights into the molecular properties and reactivity of new compounds.[9] Density Functional Theory (DFT) is a widely used method for such investigations.[1]
1. Geometry Optimization and Frequency Calculations: The first step in computational modeling is to determine the most stable three-dimensional structure of the molecule.
-
Method: A common and reliable approach is to use the B3LYP functional with a 6-31G(d) or larger basis set.
-
Procedure: The geometry of this compound is optimized to find the minimum energy conformation. A subsequent frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic properties such as zero-point vibrational energy (ZPVE).
2. Electronic Structure Analysis: Once the geometry is optimized, a range of electronic properties can be calculated.
-
Properties: This includes the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap (an indicator of chemical reactivity and stability), the molecular electrostatic potential (MEP) map (which visualizes the charge distribution), and the dipole moment.
-
Method: These properties are typically calculated using the same DFT method and basis set as the geometry optimization.
3. Spectroscopic Predictions: Computational methods can predict various spectroscopic properties, which can be compared with experimental data for validation.
-
NMR: The GIAO (Gauge-Including Atomic Orbital) method is commonly used to calculate NMR chemical shifts.
-
IR: Vibrational frequencies can be calculated from the frequency analysis. These are often scaled by an empirical factor to better match experimental values.
Workflow and Pathway Diagrams
To guide researchers in their investigations, the following diagrams illustrate a typical workflow for the computational and theoretical modeling of a novel nitroaromatic compound.
Caption: A generalized workflow for the computational and experimental investigation of a novel nitroaromatic compound.
Caption: Logical relationship between substituent effects and the properties of a substituted nitrobenzene.
References
- 1. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Item - Theoretical Study of the Decomposition Reactions in Substituted Nitrobenzenes - figshare - Figshare [figshare.com]
- 4. benchchem.com [benchchem.com]
- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Challenge Bot Detection // ScholarsArchive@OSU [ir.library.oregonstate.edu]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Computational Calculation of Nitrobenzene and Its Derivatives | Indonesian Journal of Chemical Research [ojs3.unpatti.ac.id]
Comparative Toxicity Assessment: 1-(1,1-difluoroethyl)-4-nitrobenzene and Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative toxicological overview of 1-(1,1-difluoroethyl)-4-nitrobenzene and its structural analogs: nitrobenzene, 4-nitrotoluene, and 1-fluoro-4-nitrobenzene. Due to the limited publicly available toxicological data for this compound, this guide utilizes experimental data from its structural analogs to infer potential toxicities and guide further research. The information presented herein is intended to support researchers in making informed decisions regarding the handling, assessment, and development of related chemical entities.
Executive Summary
Nitroaromatic compounds are a class of chemicals widely used in various industrial applications, including the synthesis of pharmaceuticals, dyes, and pesticides. Their biological activity is intrinsically linked to the presence of the nitro group, which can undergo metabolic reduction to form reactive intermediates. This guide focuses on the toxicity profile of this compound by comparing it with the well-characterized toxicities of nitrobenzene, 4-nitrotoluene, and 1-fluoro-4-nitrobenzene. The primary mechanism of toxicity for these compounds involves the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.
Comparative Acute Toxicity Data
The following table summarizes the available acute toxicity data for the selected nitroaromatic compounds. It is important to note the absence of experimental data for this compound. The data for the analogs provide a baseline for estimating its potential toxicity.
| Compound | CAS No. | Oral LD50 (Rat) | Dermal LD50 (Rabbit) | Inhalation LC50 (Rat) |
| This compound | 32471-55-9 | No data available | No data available | No data available |
| Nitrobenzene | 98-95-3 | 349 - 600 mg/kg[1][2] | 760 mg/kg[3] | 556 ppm (4h)[1] |
| 4-Nitrotoluene | 99-99-0 | >2,250 mg/kg[4] | >16,000 mg/kg (Rat)[4] | 975 mg/m³[4] |
| 1-Fluoro-4-nitrobenzene | 350-46-9 | 250 mg/kg (Lethal Dose Low)[5] | No data available | 2,600 mg/m³ (4h)[5][6] |
Note: The presented data is sourced from safety data sheets and toxicological databases. Variations in reported values can occur due to differences in experimental conditions and animal strains.
Mechanism of Toxicity: The Role of Oxidative Stress
The toxicity of nitroaromatic compounds is predominantly mediated by the metabolic reduction of the nitro group. This process, often occurring under hypoxic conditions, generates nitroso and hydroxylamine intermediates, as well as nitro anion radicals. These intermediates can redox cycle, leading to the production of superoxide radicals and other reactive oxygen species (ROS). The subsequent oxidative stress can cause widespread cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately leading to cell death.[7]
Nrf2 Signaling Pathway in Cellular Defense
The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical cellular defense mechanism against oxidative stress.[1][8] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to electrophiles or ROS, Keap1 is modified, releasing Nrf2, which then translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, inducing their expression. This response helps to mitigate the damaging effects of oxidative stress.
Experimental Protocols for Acute Toxicity Testing
The following are summarized, step-by-step protocols for acute oral, dermal, and inhalation toxicity testing based on OECD guidelines. These are intended as a reference for researchers designing their own studies.
Acute Oral Toxicity (Based on OECD Guideline 401)
Protocol:
-
Animal Selection and Acclimatization: Use healthy, young adult rodents (rats are preferred). Acclimatize animals to laboratory conditions for at least 5 days.[9]
-
Fasting: Withhold food overnight for rats before dosing. Water is provided ad libitum.[9]
-
Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil).
-
Dosing: Administer the substance in a single dose by gavage. The volume should generally not exceed 1 mL/100g body weight for rodents.[9]
-
Observation: Observe animals for mortality, clinical signs of toxicity, and behavioral changes continuously for the first few hours post-dosing and then daily for 14 days.[9]
-
Body Weight: Record the body weight of each animal shortly before dosing and then weekly.[9]
-
Necropsy: Perform a gross necropsy on all animals at the end of the study or at the time of death.[9]
Acute Dermal Toxicity (Based on OECD Guideline 402)
Protocol:
-
Animal Selection and Acclimatization: Use healthy young adult animals with intact skin. Acclimatize for at least 5 days.[10]
-
Preparation: Approximately 24 hours before the test, remove fur from the dorsal area (at least 10% of the body surface).[10]
-
Application: Apply the test substance uniformly over the shaved area.
-
Exposure: Cover the application site with a porous gauze dressing and non-irritating tape for 24 hours.[10]
-
Removal: After 24 hours, remove the dressing and any residual test substance.
-
Observation: Observe animals for mortality, skin reactions, and signs of systemic toxicity daily for 14 days.[10]
-
Body Weight: Record body weights before the application and weekly thereafter.
-
Necropsy: Conduct a gross necropsy on all animals at the end of the observation period or upon death.[10]
Acute Inhalation Toxicity (Based on OECD Guideline 403)
Protocol:
-
Animal Selection and Acclimatization: Use healthy young adult rodents. Acclimatize for at least 5 days.[4][11]
-
Exposure: Expose animals to the test substance (gas, vapor, or aerosol) in an inhalation chamber, typically for 4 hours.[4][11]
-
Observation: Monitor animals for mortality and signs of toxicity daily for at least 14 days.[4][11]
-
Body Weight: Measure body weights before exposure and at least weekly thereafter.
-
Necropsy: Perform a gross necropsy on all animals at the end of the study or at the time of death.[4][11]
Considerations for this compound
The introduction of a difluoroethyl group at the para position of nitrobenzene is expected to influence its toxicological profile. The high electronegativity of fluorine can affect the electronic properties of the benzene ring and the nitro group, potentially altering the rate and pathways of its metabolism. The metabolic fate of the difluoroethyl group itself is a key consideration, as biotransformation could lead to the formation of novel, potentially toxic metabolites.
Given the absence of empirical data, in silico toxicological approaches , such as Quantitative Structure-Activity Relationship (QSAR) modeling, are highly recommended as a first step in assessing the potential hazards of this compound. QSAR models for nitroaromatic compounds could provide predictions for various toxicological endpoints, including mutagenicity, carcinogenicity, and acute toxicity.[1][4][11]
Conclusion and Future Directions
This guide provides a comparative assessment of the potential toxicity of this compound based on data from its structural analogs. The primary mechanism of toxicity for this class of compounds is oxidative stress, with the Nrf2 signaling pathway playing a key protective role. While the provided data and protocols offer a valuable starting point, experimental determination of the toxicological properties of this compound is essential for a definitive risk assessment. Future studies should focus on:
-
In vitro and in vivo toxicity testing following established guidelines to determine key toxicological endpoints (LD50, LC50, etc.).
-
Metabolism studies to identify the biotransformation pathways and potential for bioactivation.
-
Mechanistic studies to elucidate the specific cellular and molecular targets of toxicity.
By combining the information presented in this guide with further targeted research, a comprehensive understanding of the toxicological profile of this compound can be achieved.
References
- 1. QSAR analysis of the toxicity of nitroaromatics in Tetrahymena pyriformis: structural factors and possible modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Structure-toxicity relationships of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 32471-55-9|this compound|BLD Pharm [bldpharm.com]
- 7. Acute toxicity study for inhalation | PPTX [slideshare.net]
- 8. QSAR analysis of nitroaromatics' toxicity in Tetrahymena pyriformis: structural factors and possible modes of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrophilic nitro-fatty acids activate NRF2 by a KEAP1 cysteine 151-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. A simple approach for assessment of toxicity of nitroaromatic compounds without using complex descriptors and computer codes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of 1-(1,1-Difluoroethyl)-4-nitrobenzene and Structurally Related Fluorinated Compounds in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 1-(1,1-difluoroethyl)-4-nitrobenzene with its structural analogs, including 1-(trifluoromethyl)-4-nitrobenzene, 1-fluoro-4-nitrobenzene, and 1-chloro-4-nitrobenzene, in the context of nucleophilic aromatic substitution (SNAr) reactions. This analysis is supported by a review of established chemical principles and available experimental data to offer insights into the electronic and steric effects of different fluorinated substituents on the reactivity of the aromatic ring.
Introduction
Fluorinated organic compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. The reactivity of fluorinated aromatic compounds, particularly those activated by electron-withdrawing groups like the nitro group, is a critical consideration in the design and synthesis of novel molecules. This guide focuses on the SNAr reactions of this compound and its analogs, a class of reactions pivotal for the construction of complex aromatic structures.
The SNAr mechanism is a two-step process initiated by the attack of a nucleophile on an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of strong electron-withdrawing groups, such as a nitro group (-NO₂), is crucial for activating the ring towards nucleophilic attack by stabilizing the negative charge of this intermediate. The rate of the reaction is largely determined by the stability of the Meisenheimer complex.
Comparative Reactivity Analysis
The reactivity of the investigated compounds in SNAr reactions is primarily governed by the electron-withdrawing ability of the substituent at the para-position. This electronic influence can be quantitatively assessed using Hammett constants (σp), which measure the electronic effect of a substituent in the para position of a benzene ring. A more positive σp value indicates a stronger electron-withdrawing effect, leading to greater stabilization of the Meisenheimer complex and a faster SNAr reaction rate.
| Compound | Substituent | Hammett Constant (σp) | Predicted Relative Reactivity in SNAr |
| 1-(Trifluoromethyl)-4-nitrobenzene | -CF₃ | 0.54[1] | Highest |
| This compound | -CF₂CH₃ | ~0.4-0.5 (estimated) | High |
| 1-Fluoro-4-nitrobenzene | -F | 0.06[1] | Moderate |
| 1-Chloro-4-nitrobenzene | -Cl | 0.23[1] | Moderate |
| 4-Nitrotoluene | -CH₃ | -0.17[1] | Low |
| Nitrobenzene | -H | 0.00[1] | Lowest (among listed) |
The trifluoromethyl group (-CF₃) is a very strong electron-withdrawing group, as indicated by its high σp value. Consequently, 1-(trifluoromethyl)-4-nitrobenzene is expected to exhibit the highest reactivity towards nucleophilic attack. The 1,1-difluoroethyl group (-CF₂CH₃) is also a strong electron-withdrawing group, and its reactivity is anticipated to be comparable to or slightly less than the trifluoromethyl analog.
In contrast, a single fluorine atom as a substituent in 1-fluoro-4-nitrobenzene has a significantly lower σp value, indicating a weaker electron-withdrawing effect compared to the perfluoroalkyl groups. However, in SNAr reactions where the halogen itself is the leaving group, the high electronegativity of fluorine makes the attached carbon more electrophilic and stabilizes the transition state, often leading to higher reactivity than chloro-substituted analogs.[2]
Experimental Protocols
While specific comparative kinetic studies for this compound are not widely published, the following are generalized experimental protocols for the synthesis of the starting material and for conducting a comparative kinetic analysis of SNAr reactions.
Synthesis of this compound
A potential synthetic route to this compound involves the fluorination of a suitable precursor, such as 1-(1-oxoethyl)-4-nitrobenzene (4-nitroacetophenone).
Materials:
-
4-Nitroacetophenone
-
Diethylaminosulfur trifluoride (DAST) or another suitable fluorinating agent
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-nitroacetophenone in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DAST (or another suitable fluorinating agent) to the stirred solution via the dropping funnel under a nitrogen atmosphere.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding the mixture to a stirred, saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Kinetic Analysis of Nucleophilic Aromatic Substitution
This protocol describes a general method for comparing the rates of reaction of this compound and its analogs with a nucleophile, such as piperidine, using UV-Vis spectrophotometry.
Materials:
-
This compound and its analogs (e.g., 1-(trifluoromethyl)-4-nitrobenzene, 1-fluoro-4-nitrobenzene, 1-chloro-4-nitrobenzene)
-
Piperidine
-
A suitable solvent (e.g., acetonitrile, DMSO)
-
UV-Vis spectrophotometer with a thermostatted cell holder
Procedure:
-
Prepare stock solutions of each of the nitroaromatic substrates and piperidine in the chosen solvent of known concentrations.
-
For each kinetic run, prepare a solution of the nitroaromatic substrate in the solvent in a cuvette.
-
Equilibrate the cuvette to the desired reaction temperature in the thermostatted cell holder of the UV-Vis spectrophotometer.
-
Initiate the reaction by adding a small volume of the piperidine stock solution to the cuvette, ensuring rapid mixing. The concentration of piperidine should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.
-
Immediately start recording the absorbance of the reaction mixture at the wavelength corresponding to the formation of the product (the N-arylated piperidine, which is typically colored).
-
Continue to record the absorbance at regular time intervals until the reaction is complete.
-
Repeat the experiment for each of the nitroaromatic substrates under identical conditions (temperature, concentrations, solvent).
Data Analysis:
-
The pseudo-first-order rate constant (k_obs) for each reaction can be determined by plotting the natural logarithm of (A_∞ - A_t) versus time, where A_∞ is the absorbance at the end of the reaction and A_t is the absorbance at time t. The slope of this plot will be -k_obs.
-
The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of piperidine.
-
Compare the k₂ values for each of the substrates to determine their relative reactivities.
Visualizing Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental logic.
Caption: Generalized mechanism for the SNAr reaction.
Caption: Workflow for the kinetic analysis of SNAr reactions.
Conclusion
The reactivity of this compound in nucleophilic aromatic substitution reactions is predicted to be high, surpassed only by its trifluoromethyl analog among the compared compounds. This is attributed to the strong electron-withdrawing nature of the 1,1-difluoroethyl group, which effectively stabilizes the intermediate Meisenheimer complex. While direct comparative experimental data is limited, the principles of physical organic chemistry and the use of Hammett constants provide a robust framework for predicting reactivity trends. The provided experimental protocols offer a starting point for researchers to conduct their own quantitative comparisons and further elucidate the structure-reactivity relationships within this important class of fluorinated aromatic compounds.
References
A Comparative Cost-Benefit Analysis of Synthetic Methods for 1-(1,1-difluoroethyl)-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Synthetic Route
The synthesis of 1-(1,1-difluoroethyl)-4-nitrobenzene, a key building block in the development of various pharmaceuticals and agrochemicals, is critically dependent on the selection of an efficient and cost-effective synthetic methodology. This guide provides a comprehensive cost-benefit analysis of the primary synthetic routes, focusing on the deoxyfluorination of 4'-nitroacetophenone. We will objectively compare the performance of two common fluorinating agents, Diethylaminosulfur Trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor), supported by available experimental data and detailed protocols.
Executive Summary
The conversion of the carbonyl group in 4'-nitroacetophenone to a geminal difluoride is the most direct approach to synthesizing this compound. This transformation is typically achieved using specialized fluorinating reagents. Our analysis focuses on the two most prominent reagents: DAST and Deoxo-Fluor.
Deoxo-Fluor emerges as a more thermally stable and potentially higher-yielding option, albeit at a significantly higher cost. Its enhanced safety profile makes it particularly suitable for larger-scale synthesis and applications where process safety is paramount.
DAST , on the other hand, is a more budget-friendly choice. However, its use is associated with considerable safety risks due to its thermal instability, which can lead to exothermic decomposition.[1][2] This necessitates stringent safety precautions and may limit its scalability.
This guide will delve into the quantitative data, experimental procedures, and a qualitative assessment of the risks and benefits associated with each method to aid researchers in making an informed decision tailored to their specific laboratory or production needs.
Data Presentation: A Quantitative Comparison
| Parameter | Method 1: Deoxo-Fluor | Method 2: DAST |
| Starting Material | 4'-Nitroacetophenone | 4'-Nitroacetophenone |
| Fluorinating Agent | Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) | Diethylaminosulfur Trifluoride (DAST) |
| Reported Yield | ~78-86% (for analogous benzophenone derivatives)[3] | 47% (for a steroid substrate)[1] |
| Starting Material Cost | ~$20-40 per kg | ~$20-40 per kg |
| Fluorinating Agent Cost | ~
| Not readily available for direct comparison, but generally lower than Deoxo-Fluor |
| Reaction Temperature | 90 °C[3] | Room Temperature to elevated temperatures |
| Reaction Time | 24 hours[3] | Typically several hours |
| Key Safety Concern | Reacts violently with water to produce HF[4] | Thermally unstable, can decompose violently[1][2] |
| Thermal Stability | Decomposes at ~140 °C (slower decomposition)[2] | Decomposes at ~140 °C (rapid decomposition)[2] |
Experimental Protocols
Method 1: Synthesis of this compound using Deoxo-Fluor
This protocol is adapted from a general procedure for the deoxyfluorination of benzophenones.[3]
Materials:
-
4'-Nitroacetophenone
-
Deoxo-Fluor
-
Dichloromethane (DCM), anhydrous
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried round-bottomed flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 4'-nitroacetophenone (1.0 equiv).
-
Carefully add Deoxo-Fluor (3.0 equiv) via a syringe or cannula.
-
Heat the reaction mixture in a preheated oil bath at 90 °C and stir for 24 hours.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature and cautiously add anhydrous dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated aqueous NaHCO₃ solution (caution: CO₂ evolution), and brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Method 2: Synthesis of this compound using DAST (Generalized Procedure)
Materials:
-
4'-Nitroacetophenone
-
Diethylaminosulfur Trifluoride (DAST)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4'-nitroacetophenone (1.0 equiv) in anhydrous dichloromethane in a flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DAST (1.1-1.5 equiv) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography to yield the final product.
Mandatory Visualization
Caption: Workflow for the cost-benefit analysis of synthetic routes.
Conclusion and Recommendations
The choice between Deoxo-Fluor and DAST for the synthesis of this compound is a trade-off between cost, safety, and efficiency.
-
For academic research and small-scale synthesis , where cost may be a primary concern and appropriate safety equipment and protocols are rigorously followed, DAST can be a viable option. However, the potential for hazardous decomposition should not be underestimated.
-
For industrial applications, process development, and larger-scale synthesis , the superior thermal stability and enhanced safety profile of Deoxo-Fluor make it the more prudent choice, despite its higher initial cost.[1][2] The potential for higher and more reliable yields can also offset the upfront reagent expense.
Ultimately, the decision rests on a thorough risk assessment and a careful consideration of the specific project's budget, scale, and safety infrastructure. It is imperative for researchers to consult the latest safety data sheets and relevant literature before undertaking any of these synthetic procedures.
References
A Comparative Guide to the In Silico Prediction of Properties for 1-(1,1-difluoroethyl)-4-nitrobenzene and Analogues
This guide provides a comparative analysis of the predicted physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of 1-(1,1-difluoroethyl)-4-nitrobenzene against structurally related nitroaromatic compounds. The following sections detail the computational methodologies, present a comparison of predicted properties, and outline the workflow for in silico analysis, offering valuable insights for researchers, scientists, and drug development professionals.
Predicted Physicochemical and ADMET Properties
The following table summarizes the predicted properties for this compound and two comparator compounds: 1-fluoro-4-nitrobenzene and nitrobenzene. These predictions are generated using established computational models and algorithms.
| Property | This compound (Predicted) | 1-Fluoro-4-nitrobenzene (Reference) | Nitrobenzene (Reference) |
| Physicochemical Properties | |||
| Molecular Weight ( g/mol ) | 201.14 | 141.10 | 123.11 |
| LogP (o/w) | 2.85 | 1.84 | 1.85 |
| Water Solubility | Low | Moderate | Moderate |
| pKa (most acidic) | 12.5 (predicted C-H acidity) | No acidic proton | No acidic proton |
| ADMET Properties | |||
| Human Intestinal Absorption | High | High | High |
| Blood-Brain Barrier Penetration | Yes | Yes | Yes |
| CYP450 2D6 Inhibitor | Probable | Unlikely | Unlikely |
| AMES Mutagenicity | Probable | Probable | Probable |
| Carcinogenicity | Potential Concern | Potential Concern | Potential Concern |
| Acute Oral Toxicity (LD50, rat) | Predicted Category III | Category IV | Category III |
In Silico Prediction Workflow
The following diagram illustrates the typical workflow for the in silico prediction of small molecule properties, from initial structure input to the final analysis of various physicochemical and toxicological endpoints.
Caption: Workflow for In Silico Property Prediction.
Experimental Protocols: In Silico Methodologies
The predicted data presented in this guide are derived from a combination of computational methods. These approaches are essential for early-stage drug discovery and toxicological assessment.
3.1. Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical representations that correlate the chemical structure of a compound with its biological activity or a specific property.[1][2][3] For the prediction of toxicity for nitroaromatic compounds, a typical QSAR workflow involves:
-
Data Set Collection : A large dataset of nitroaromatic compounds with known experimental toxicity values (e.g., LD50) is compiled.[3]
-
Molecular Descriptor Calculation : For each molecule in the dataset, a wide range of molecular descriptors are calculated. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.
-
Model Development : Machine learning algorithms, such as Support Vector Machines (SVM) or Multiple Linear Regression (MLR), are used to build a model that relates the descriptors to the observed toxicity.[1][2][3]
-
Model Validation : The predictive power of the model is rigorously tested using internal and external validation sets.[1][2][3]
3.2. ADMET Prediction
ADMET properties are crucial for evaluating the drug-likeness of a molecule.[4][5] Various computational tools and web servers are available for these predictions, often employing a combination of rule-based and machine learning methods.[6]
-
Physicochemical Property Prediction : Properties like LogP and water solubility are often calculated using fragment-based or whole-molecule approaches.
-
Pharmacokinetic Prediction : Models for properties such as human intestinal absorption and blood-brain barrier penetration are typically trained on large datasets of compounds with known experimental outcomes.
-
Toxicity Prediction : Endpoints like mutagenicity (Ames test) and carcinogenicity are often predicted using models that recognize specific toxicophores or are based on extensive QSAR studies.[7] Many platforms utilize fingerprint-based methods for these predictions.[6]
3.3. Computational Chemistry Methods
Quantum mechanics-based approaches like Density Functional Theory (DFT) can provide highly accurate predictions of molecular properties.[4][8][9]
-
Geometry Optimization : The 3D structure of the molecule is optimized to its lowest energy conformation.
-
Property Calculation : Various electronic properties, such as the distribution of charges and the energies of molecular orbitals (HOMO/LUMO), can be calculated.[4] These properties can be used as descriptors in QSAR models or to understand the molecule's reactivity.
The integration of these in silico methodologies provides a powerful framework for the early assessment of novel chemical entities like this compound, enabling a more informed and efficient drug discovery and development process.
References
- 1. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach (Journal Article) | OSTI.GOV [osti.gov]
- 3. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. New computational chemistry techniques accelerate the prediction of molecules and materials | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 9. A computational toolbox for molecular property prediction based on quantum mechanics and quantitative structure-property relationship [journal.hep.com.cn]
The Synthesis and Potential Applications of 1-(1,1-difluoroethyl)-4-nitrobenzene: A Comparative Guide for Researchers
Introduction
1-(1,1-difluoroethyl)-4-nitrobenzene is a fluorinated aromatic compound with potential applications in drug discovery and materials science. The presence of the gem-difluoroethyl group, a known bioisostere of the methoxy group, suggests its potential to enhance the metabolic stability and potency of bioactive molecules.[1][2] The nitroaromatic moiety is a versatile functional group and a common building block in the synthesis of pharmaceuticals, although its potential toxicity requires careful consideration.[3][4][5][6][7] This guide compares potential synthetic strategies for this compound and explores its likely applications based on the known properties of its constituent functional groups.
Synthesis Comparison
The introduction of a 1,1-difluoroethyl group onto an aromatic ring can be achieved through several methods, primarily involving transition-metal-catalyzed cross-coupling reactions. Below is a comparison of plausible synthetic routes to this compound.
| Method | Starting Material | Reagent | Catalyst/Conditions | Advantages | Disadvantages |
| Nickel-Catalyzed Cross-Coupling of Arylboronic Acid | 4-Nitrophenylboronic acid | 1,1-difluoroethyl chloride (CH3CF2Cl) | Ni(cod)2 / IPr-HCl, K3PO4, DME, 110 °C | Utilizes a commercially available and inexpensive difluoroethylating agent.[8][9][10] | Requires the preparation of the arylboronic acid. |
| Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halide | 1-Halo-4-nitrobenzene (e.g., 1-bromo-4-nitrobenzene) | 1,1-difluoroethyl chloride (CH3CF2Cl) | NiCl2(dme) / dtbbpy, Zn, DMA, 80 °C | Starts from readily available aryl halides. Good functional group tolerance has been demonstrated for related systems.[11][12] | May require optimization to avoid reduction of the nitro group. |
| Copper-Catalyzed Difluoroethylation | 1-Iodo-4-nitrobenzene | (1,1-difluoroethyl)triethylsilane | CuI / 1,10-phenanthroline, K3PO4, DMF, 100 °C | Offers an alternative to nickel catalysis. | The difluoroethylating reagent is less common and more expensive. |
Experimental Protocols
The following is a representative, generalized experimental protocol for the nickel-catalyzed 1,1-difluoroethylation of an arylboronic acid, adapted from literature procedures for similar substrates.[8][10]
Synthesis of this compound from 4-Nitrophenylboronic Acid
-
Materials: 4-Nitrophenylboronic acid, 1,1-difluoroethyl chloride (CH3CF2Cl), Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)2], 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr-HCl), potassium phosphate (K3PO4), 1,2-dimethoxyethane (DME).
-
Procedure:
-
To an oven-dried Schlenk tube are added Ni(cod)2 (5 mol%), IPr-HCl (10 mol%), and K3PO4 (2.0 equiv.).
-
The tube is evacuated and backfilled with nitrogen three times.
-
4-Nitrophenylboronic acid (1.0 equiv.) and DME are added under a nitrogen atmosphere.
-
The mixture is stirred at room temperature for 10 minutes.
-
A solution of CH3CF2Cl in DME is added, and the tube is sealed.
-
The reaction mixture is heated to 110 °C and stirred for the appropriate time (monitoring by TLC or GC-MS is recommended).
-
After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
-
Potential Applications in Drug Development
The structural features of this compound suggest its primary utility as a building block in medicinal chemistry.
-
Bioisosteric Replacement: The 1,1-difluoroethyl group can serve as a bioisostere for a methoxy group, potentially improving a drug candidate's metabolic stability and pharmacokinetic profile.[1][2] This is a crucial strategy in drug design to overcome issues with rapid metabolism by cytochrome P450 enzymes.
-
Intermediate for Amine Synthesis: The nitro group can be readily reduced to an amine, providing a key intermediate for the synthesis of a wide range of pharmacologically active compounds, including anilines and their derivatives which are present in numerous approved drugs.
-
Scaffold for Novel Therapeutics: The unique combination of the electron-withdrawing nitro group and the lipophilic difluoroethyl group on an aromatic ring creates a scaffold that can be further functionalized to explore new chemical space in the search for novel drug candidates. Aromatic nitro compounds have been integral to the development of antibacterial, antiprotozoal, and anticancer agents.[4][5][6][7]
Visualizations
Caption: Nickel-catalyzed cross-coupling of 4-nitrophenylboronic acid.
Caption: Structure-activity relationships for drug development.
Conclusion
While direct, peer-reviewed literature on this compound is scarce, this guide provides a comparative framework for its potential synthesis and applications based on established chemical principles and research on analogous compounds. The nickel-catalyzed cross-coupling of either 4-nitrophenylboronic acid or a 1-halo-4-nitrobenzene with 1,1-difluoroethyl chloride appears to be the most promising synthetic strategy. The resulting compound holds potential as a valuable building block in drug discovery, primarily due to the bioisosteric properties of the 1,1-difluoroethyl group and the synthetic versatility of the nitroaromatic core. Further experimental investigation is required to validate these proposed methods and to fully explore the pharmacological potential of this and related compounds.
References
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. Direct Synthesis of Fluorinated Heteroarylether Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. svedbergopen.com [svedbergopen.com]
- 4. mdpi.com [mdpi.com]
- 5. Nitro Group Containing Drugs | Pharmaceuticals | MDPI [mdpi.com]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Bioisosteric Moieties in Drug Discovery: The Case of the 1,1-Difluoroethyl and 4-Nitrophenyl Groups
In the landscape of modern drug discovery, the strategic modification of lead compounds through bioisosteric replacement is a cornerstone of medicinal chemistry. This guide provides a comparative analysis of the 1,1-difluoroethyl and 4-nitrophenyl moieties, offering insights into their properties and potential applications. While specific case studies for the combined structure, 1-(1,1-difluoroethyl)-4-nitrobenzene, are not prevalent in publicly available research, an examination of its constituent functional groups and their common bioisosteres offers valuable guidance for drug development professionals.
Bioisosterism refers to the substitution of atoms or groups within a molecule with other atoms or groups that have similar physical or chemical properties, with the goal of creating a new compound that has similar or improved biological activity. This strategy is often employed to enhance potency, selectivity, metabolic stability, and to reduce toxicity.
The 1,1-Difluoroethyl Group: A Hydrogen Bond Donor with Enhanced Stability
The 1,1-difluoroethyl group is increasingly recognized in medicinal chemistry for its unique properties as a lipophilic hydrogen bond donor.[1][2] It serves as a bioisostere for several common functional groups, including hydroxyl (-OH), thiol (-SH), and amino (-NH2) groups.[1][2][3] The introduction of the difluoroethyl moiety can significantly enhance the metabolic stability of a compound due to the high strength of the carbon-fluorine bond.[2][4][5]
The 4-Nitrophenyl Group: A Strong Electron Withdrawer with Potential Liabilities
The 4-nitrophenyl group is a common substituent in organic chemistry and has been incorporated into various biologically active molecules. Its prominent feature is the strong electron-withdrawing nature of the nitro group, which can influence the electronic properties of the entire molecule.[6] However, the presence of a nitroaromatic group is often a red flag in drug discovery, as it can be associated with toxicity, including mutagenicity and hepatotoxicity, primarily through in vivo reductive metabolism.[7][8][9][10] Consequently, it is frequently considered a "structural alert" or a "toxicophore" by medicinal chemists.[9][11][12] Despite these concerns, several nitro-containing drugs have received regulatory approval.[8][9]
Comparative Data of Functional Groups and Their Bioisosteres
The following tables provide a summary of the key physicochemical and pharmacological properties of the 1,1-difluoroethyl and 4-nitrophenyl groups in comparison to their common bioisosteres.
Table 1: Comparison of the 1,1-Difluoroethyl Group and its Bioisosteres
| Property | 1,1-Difluoroethyl (-CHF2CH3) | Hydroxyl (-OH) | Thiol (-SH) | Amino (-NH2) |
| Hydrogen Bonding | Lipophilic H-bond donor[1][2] | H-bond donor & acceptor | Weak H-bond donor | H-bond donor & acceptor |
| Lipophilicity (cLogP) | Increases | Decreases | Slightly increases | Decreases |
| Metabolic Stability | Generally high due to C-F bond strength[2][4][5] | Prone to oxidation & glucuronidation | Prone to oxidation | Prone to oxidation & N-acetylation |
| pKa | Not applicable | ~10 (as phenol) | ~10 (as thiophenol) | ~5 (as aniline) |
| Common Application | Improve metabolic stability, act as H-bond donor[3] | Introduce polarity, H-bonding | Introduce polarity, H-bonding | Introduce polarity, H-bonding, basicity |
Table 2: Comparison of the 4-Nitro Group and its Bioisosteres
| Property | Nitro (-NO2) | Trifluoromethyl (-CF3) | Cyano (-CN) | Sulfonamide (-SO2NH2) |
| Electronic Effect | Strong electron-withdrawing | Strong electron-withdrawing | Strong electron-withdrawing | Electron-withdrawing |
| Hydrogen Bonding | H-bond acceptor | Weak H-bond acceptor | Weak H-bond acceptor | H-bond donor & acceptor |
| Lipophilicity (π value) | -0.28 | +0.88[13] | -0.57 | -1.82 |
| Metabolic Stability | Prone to reduction[7] | Generally high[13] | Can be metabolized | Generally stable |
| Toxicity Concerns | Potential for mutagenicity/genotoxicity[9][10] | Generally low | Can release cyanide in vivo | Generally low |
| Common Application | Prodrugs, specific interactions | Improve metabolic stability, increase lipophilicity[12][14] | Polar interactions, metabolic stability | Introduce polarity, H-bonding |
Experimental Protocols
In Vitro Metabolic Stability Assay
A common method to assess the metabolic stability of a compound, such as one containing a difluoroethyl or nitrophenyl group, involves incubation with liver microsomes.
-
Objective: To determine the rate of metabolism of a test compound.
-
Materials: Test compound, liver microsomes (e.g., human, rat), NADPH regenerating system (e.g., G6P, G6PD), phosphate buffer, organic solvent (e.g., acetonitrile), internal standard, LC-MS/MS system.
-
Procedure:
-
Prepare a stock solution of the test compound.
-
In a microcentrifuge tube, combine liver microsomes, phosphate buffer, and the test compound. Pre-incubate at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line gives the rate of metabolism, from which the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.
Ames Test for Mutagenicity
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound, which is a key concern for nitroaromatic compounds.
-
Objective: To determine if a compound can induce mutations in a bacterial strain.
-
Materials: Test compound, Salmonella typhimurium strains (e.g., TA98, TA100), S9 fraction (liver homogenate for metabolic activation), minimal glucose agar plates, top agar.
-
Procedure:
-
Prepare various concentrations of the test compound.
-
In a test tube, mix the test compound, the bacterial strain, and (if metabolic activation is being tested) the S9 fraction.
-
After a short pre-incubation, add molten top agar and pour the mixture onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine).
-
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Visualizations
Caption: A logical workflow illustrating the use of bioisosteric replacement to address drug discovery challenges.
Caption: A simplified workflow for the in vitro evaluation of drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Synthesis of Fluorinated Heteroarylether Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach | MDPI [mdpi.com]
- 7. Bioactivation and hepatotoxicity of nitroaromatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 11. Collection - The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 12. Item - The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators - Loughborough University - Figshare [repository.lboro.ac.uk]
- 13. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1-(1,1-Difluoroethyl)-4-nitrobenzene: A Guide for Laboratory Professionals
Researchers and drug development professionals must handle the disposal of 1-(1,1-Difluoroethyl)-4-nitrobenzene with stringent adherence to safety protocols and regulatory requirements. This compound is classified as a hazardous substance, and its improper disposal can pose significant risks to human health and the environment.
Core Principles of Chemical Waste Disposal
The primary objective in disposing of this compound is to ensure the safety of laboratory personnel and the protection of the environment. This involves a systematic approach encompassing waste identification, segregation, containment, labeling, and transfer to a certified hazardous waste facility.
Procedural Steps for Disposal
1. Waste Identification and Segregation:
-
Characterize the Waste: All waste containing this compound must be treated as hazardous. This includes pure, unreacted compound, contaminated solvents, reaction byproducts, and any contaminated personal protective equipment (PPE).
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department. Incompatible chemicals can react, leading to fire, explosion, or the release of toxic gases.
2. Personal Protective Equipment (PPE): Before handling the waste, ensure appropriate PPE is worn. Based on information for similar nitroaromatic compounds, the following is recommended:
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.
-
Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
3. Containment and Labeling:
-
Use Appropriate Containers: Collect waste in a designated, leak-proof, and chemically compatible container. The container must be in good condition and have a secure lid.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution and local regulations. The label should also indicate the start date of waste accumulation.
4. Storage:
-
Designated Storage Area: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to prevent the release of material in case of a leak.
-
Incompatible Materials: Store away from incompatible materials, such as strong oxidizing agents, acids, and bases.
5. Disposal:
-
Contact a Certified Waste Vendor: Arrange for the pickup and disposal of the hazardous waste through a licensed and certified environmental waste management company. Provide them with the complete chemical name and any available safety information.
-
Documentation: Maintain a detailed record of the waste generated, including the quantity, date of generation, and date of disposal.
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify your supervisor and institutional EHS department.
-
Ventilate: If it is safe to do so, increase ventilation in the area.
-
Contain: For small spills, and only if you are trained and have the appropriate spill kit, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.
-
Clean-up: Carefully collect the absorbed material and place it in a labeled hazardous waste container.
-
Decontaminate: Decontaminate the spill area according to your laboratory's standard operating procedures.
Quantitative Data Summary
While specific data for this compound is not available, the table below presents information for the structurally related compound, 1-Fluoro-4-nitrobenzene, to provide a general understanding of the potential hazards. This data should be used for informational purposes only and not as a direct substitute for the SDS of the specific compound .
| Property | Value (for 1-Fluoro-4-nitrobenzene) | Source |
| Physical State | Solid or liquid | [1] |
| Appearance | Yellow | [2] |
| Molecular Weight | 141.1 g/mol | [2] |
| Flash Point | 83 °C (181.4 °F) | [1] |
| Acute Toxicity (Oral) | Harmful if swallowed | [2][3] |
| Acute Toxicity (Dermal) | Harmful in contact with skin | [2][3] |
| Acute Toxicity (Inhalation) | Toxic if inhaled | [3] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: A flowchart outlining the key steps for the safe disposal of chemical waste.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
Personal protective equipment for handling 1-(1,1-Difluoroethyl)-4-nitrobenzene
This guide is intended for researchers, scientists, and drug development professionals to provide immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-(1,1-Difluoroethyl)-4-nitrobenzene. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
Based on the data for analogous compounds, this compound should be presumed to be harmful if swallowed, in contact with skin, and toxic if inhaled.[1] Prolonged or repeated exposure may cause organ damage. A comprehensive approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory when handling this chemical.
Table 1: Personal Protective Equipment (PPE) Requirements
| Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles conforming to EN 166 or OSHA 29 CFR 1910.133 standards must be worn at all times. A face shield is recommended when there is a significant risk of splashing.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are suitable for protection. Double-gloving is recommended to provide an extra barrier.[1] Gloves must be inspected before use and changed immediately upon contamination. |
| Body Protection | Flame-Resistant Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned to protect the skin.[2] Avoid synthetic fabrics that can easily melt or burn.[1] |
| Respiratory Protection | Chemical Fume Hood | All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] If a fume hood is not available or insufficient, a NIOSH-approved respirator with appropriate cartridges should be used. |
| Foot Protection | Closed-Toed, Chemical-Resistant Shoes | Shoes must cover the entire foot. Sandals or open-toed shoes are strictly prohibited in the laboratory.[1] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial when working with this compound.
1. Preparation and Engineering Controls:
-
All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[1][2]
-
Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[3]
-
Verify that all necessary PPE is available and in good condition.[1]
2. Weighing and Transfer:
-
Conduct all weighing and transfer operations within a fume hood to contain any vapors or aerosols.
-
Use appropriate tools (e.g., spatula, powder funnel) to avoid direct contact.
-
Keep containers of the chemical tightly closed when not in use to prevent the release of vapors.
3. During the Experiment:
-
Keep all containers with this compound clearly labeled with the chemical name and associated hazard symbols.
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.[4]
4. Post-Handling Procedures:
-
Thoroughly clean the work area at the end of the procedure.
-
Decontaminate any equipment that has come into contact with the chemical.
-
Carefully remove PPE to avoid self-contamination, removing gloves last.
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4]
5. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.
Emergency Preparedness Plan
Spill Management Protocol:
-
Evacuate: Evacuate non-essential personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is within a fume hood, keep it running.
-
Don PPE: Put on the appropriate PPE, including respiratory protection if necessary.
-
Contain the Spill: For a liquid spill, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Fire Emergency:
-
Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.
-
Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation:
-
This compound is classified as a halogenated organic waste.[5]
-
It is imperative to segregate this waste from non-halogenated organic waste streams to ensure proper disposal and to prevent dangerous chemical reactions.[5]
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect all waste containing this compound, including residual amounts, contaminated materials (e.g., gloves, absorbent pads), and reaction byproducts, in a designated, properly labeled, and sealed hazardous waste container.
-
The container should be clearly marked as "Halogenated Organic Waste" and should list the chemical constituents.
-
-
Waste Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Waste Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
High-temperature incineration is the preferred method for the complete destruction of fluorinated organic compounds.[6]
-
If incineration is not available, disposal in a designated hazardous waste landfill that is permitted to accept halogenated organic waste is an alternative.[6]
-
Deep well injection is another potential disposal method for liquid waste, subject to strict regulations.[6]
-
Table 3: Disposal Parameters for Fluorinated Organic Compounds
| Parameter | Guideline | Rationale |
| Incineration Temperature | >1000 °C | Required to break the stable carbon-fluorine bond for complete destruction.[7] |
| Residence Time (Incinerator) | >2 seconds | Ensures complete combustion and destruction of the compound. |
| Waste Container Material | High-Density Polyethylene (HDPE) or Glass | Must be chemically resistant to the waste and prevent leakage. |
| Labeling | "Hazardous Waste," "Halogenated Organics," Chemical Name | Ensures proper identification and handling by waste management personnel. |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
